2-Ethynyl-5-(trifluoromethyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-ethynyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c1-2-7-4-3-6(5-12-7)8(9,10)11/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISOZFXTSONWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744330 | |
| Record name | 2-Ethynyl-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379670-42-5 | |
| Record name | 2-Ethynyl-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethynyl-5-(trifluoromethyl)pyridine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-Ethynyl-5-(trifluoromethyl)pyridine (CAS: 379670-42-5) for Advanced Research Applications
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2-Ethynyl-5-(trifluoromethyl)pyridine. This heterocycle is a valuable building block in modern synthetic chemistry, strategically combining the unique electronic properties of the trifluoromethyl group with the versatile reactivity of a terminal alkyne. This document provides in-depth information on its properties, synthesis, reactivity, and safe handling, grounded in established chemical principles and field-proven applications.
Section 1: Core Compound Identification and Properties
This compound is a specialized pyridine derivative whose utility in pharmaceutical and agrochemical research stems from its distinct functional groups. The trifluoromethyl (-CF3) group is a well-known bioisostere for other groups (like isopropyl) and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The ethynyl (C≡CH) group is a highly versatile functional handle, enabling a wide array of subsequent chemical transformations.
1.1. Compound Identification
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 379670-42-5 | [1][2] |
| Molecular Formula | C₈H₄F₃N | [2] |
| Molecular Weight | 171.12 g/mol | [2] |
| MDL Number | MFCD13189717 | N/A |
| SMILES | C#CC1=NC=C(C=C1)C(F)(F)F | N/A |
1.2. Physicochemical Properties
Quantitative physical data for this specific compound is not extensively reported in peer-reviewed literature. The data below is compiled from supplier information and data for analogous structures.
| Property | Value | Notes |
| Physical State | Yellow to colorless oil/liquid | [3] |
| Melting Point | Not available (N/A) | Expected to be low, as is typical for small, non-polar molecules. |
| Boiling Point | Not available (N/A) | For comparison, the non-fluorinated analog, 2-ethynylpyridine, has a boiling point of 85 °C at 12 mmHg.[4] |
| Density | Not available (N/A) | The precursor, 2-chloro-5-(trifluoromethyl)pyridine, has a density of 1.417 g/mL at 25 °C.[5] |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂, EtOAc). | Based on general principles of organic compound solubility. |
| Storage | Sealed in a dry, inert atmosphere at 2-8°C. | [1] |
Section 2: Synthesis and Mechanistic Insights
The most reliable and versatile method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling.[6] This reaction forms the critical C(sp²)-C(sp) bond between the pyridine ring and the ethynyl group.
Causality of Method Selection: The Sonogashira coupling is chosen for its high efficiency, excellent functional group tolerance, and generally mild reaction conditions. This makes it ideal for late-stage functionalization in complex syntheses and for preparing highly functionalized building blocks like the topic compound.[7]
The logical synthetic pathway involves two primary steps:
-
Preparation of a Halogenated Precursor: A suitable starting material is a 2-halo-5-(trifluoromethyl)pyridine, such as the commercially available 2-chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3) or the more reactive 2-bromo-5-(trifluoromethyl)pyridine.
-
Sonogashira Coupling: The halogenated pyridine is then coupled with a protected or gaseous source of acetylene. Using ethynyltrimethylsilane (TMS-acetylene) is common, as it is a stable, liquid acetylene surrogate. The TMS protecting group is then removed under mild basic conditions to yield the terminal alkyne.
Section 3: Chemical Reactivity and Strategic Applications
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, making it a powerful intermediate in drug discovery.
-
The Ethynyl Group: This is the primary site of reactivity.
-
Further Couplings: It can undergo another Sonogashira reaction to form unsymmetrical diarylacetylenes.
-
Click Chemistry: The terminal alkyne is a perfect substrate for copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC/RuAAC) reactions to form highly stable triazole rings, a common linker in medicinal chemistry.
-
Hydration/Addition: The triple bond can be hydrated to form a methyl ketone or undergo various addition reactions.
-
-
The Pyridine Ring: The nitrogen atom acts as a hydrogen bond acceptor and a basic center, which is crucial for interacting with biological targets like enzyme active sites. The trifluoromethyl group enhances the acidity of the pyridine ring protons and influences the molecule's overall electronic profile.
Application in Drug Development: The combination of a rigid alkyne linker and a trifluoromethyl-substituted pyridine is a privileged scaffold in modern drug design.[8] The ethynylpyridine motif has been explored in developing potent and selective inhibitors for various targets. For instance, related structures are key components of Bcr-Abl tyrosine kinase inhibitors used in cancer therapy and ligands for metabotropic glutamate receptors (mGluRs) for treating neurological disorders.[8] The trifluoromethyl group often enhances cell permeability and reduces metabolic degradation, improving the pharmacokinetic profile of the final drug candidate.
Section 4: Experimental Protocol: Sonogashira Coupling
This protocol describes a general, self-validating procedure for the synthesis of an alkynylpyridine via Sonogashira coupling, adapted from established methodologies for similar substrates.[9]
Objective: To synthesize 2-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine from 2-bromo-5-(trifluoromethyl)pyridine.
Materials:
-
2-Bromo-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Ethynyltrimethylsilane (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (Anhydrous, 3.0 equiv)
-
Tetrahydrofuran (THF) (Anhydrous)
Procedure:
-
Inert Atmosphere: To a dry, oven-baked Schlenk flask, add 2-bromo-5-(trifluoromethyl)pyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuation and Backfill: Seal the flask and evacuate and backfill with dry argon or nitrogen gas three times. This is critical to prevent oxygen from deactivating the palladium catalyst.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe, followed by anhydrous triethylamine. Stir the mixture at room temperature to form a pale yellow suspension.
-
Alkyne Addition: Add ethynyltrimethylsilane dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat to 40-50°C if the reaction is sluggish). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst residues, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.
-
Deprotection (if required): The resulting TMS-protected alkyne can be deprotected by dissolving it in methanol and adding a catalytic amount of potassium carbonate (K₂CO₃), stirring at room temperature for 1-2 hours to yield the final terminal alkyne, this compound.
Section 5: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate care in a well-ventilated chemical fume hood.
Hazard Identification (GHS Classification):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.
References
-
Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. University of Southampton. Available at: [Link]
-
Wikipedia. (2023). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 1211580-81-2 | 2-Ethynyl-6-(trifluoromethyl)pyridine. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]
-
Doucet, H., & Hierso, J.-C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
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An In-Depth Technical Guide to 2-Ethynyl-5-(trifluoromethyl)pyridine: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Heterocycles
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and rigid structural motifs into drug candidates is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1] The trifluoromethyl group (-CF3), in particular, is a powerful modulator of these characteristics. When coupled with a heterocyclic scaffold like pyridine, which is a prevalent feature in numerous approved drugs, the resulting building block becomes a highly valuable asset in the synthesis of novel therapeutic agents.
This guide focuses on one such building block: 2-Ethynyl-5-(trifluoromethyl)pyridine . The presence of a terminal alkyne at the 2-position offers a versatile handle for a variety of coupling reactions, most notably the Sonogashira coupling, allowing for the facile construction of complex molecular architectures. This technical guide will provide an in-depth overview of its chemical properties, a detailed protocol for its synthesis, and a salient example of its application in the development of potent kinase inhibitors, thereby offering a comprehensive resource for researchers in the field.
Section 1: Core Molecular Attributes
A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis. The key attributes of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄F₃N | PubChem, various suppliers |
| Molecular Weight | 171.12 g/mol | [2] |
| CAS Number | 379670-42-5 | [3] |
| Appearance | Typically a yellow to colorless oil or solid | Various suppliers |
| Canonical SMILES | C1=CC(=NC=C1C#C)C(F)(F)F | PubChem |
| InChIKey | PISOZFXTSONWKH-UHFFFAOYSA-N | PubChem |
Section 2: Synthesis via Sonogashira Cross-Coupling
The most prevalent and efficient method for the synthesis of this compound is the palladium- and copper-co-catalyzed Sonogashira cross-coupling reaction. This reaction forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Mechanistic Rationale and Reagent Selection
The synthesis strategically involves two primary steps:
-
Sonogashira Coupling: A 2-halo-5-(trifluoromethyl)pyridine (typically bromo or chloro derivative) is coupled with a protected terminal alkyne, such as (trimethylsilyl)acetylene. The use of a silyl protecting group is crucial to prevent the self-coupling of the terminal alkyne (Glaser coupling), which is a common side reaction under Sonogashira conditions.
-
Deprotection: The silyl group is subsequently removed under mild basic conditions to yield the free terminal alkyne.
The choice of the halogen on the pyridine ring influences reactivity, with the general trend being I > Br > Cl. While 2-bromo-5-(trifluoromethyl)pyridine is a common starting material due to its balanced reactivity and commercial availability, 2-chloro-5-(trifluoromethyl)pyridine can also be used, often requiring more forcing conditions or specialized catalyst systems.
Detailed Experimental Protocol
The following two-step protocol is a representative procedure for the synthesis of this compound.
Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine
-
Materials:
-
2-Bromo-5-(trifluoromethyl)pyridine
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.
-
Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine.
-
Step 2: Deprotection to this compound
-
Materials:
-
2-((Trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the purified 2-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine (1.0 eq) in methanol.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification by column chromatography may be performed if necessary.
-
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Section 3: Application in Kinase Inhibitor Synthesis
The utility of this compound as a building block is exemplified in the synthesis of novel kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1]
Case Study: Synthesis of a PI3K Inhibitor Analog
While a direct synthesis of a marketed drug from this compound is not prominently featured in publicly available literature, its application in creating potent analogs of known inhibitors like ZSTK474 highlights its importance.[4][5] The ethynyl group serves as a key structural element for further elaboration.
For instance, a plausible synthetic route towards a novel pyridyl-ethynyl substituted triazine, analogous to the core of many PI3K inhibitors, would involve a Sonogashira coupling of this compound with a suitably halogenated triazine or pyrimidine core.
Rationale for Pharmacological Activity
The incorporation of the this compound moiety into a larger molecule can confer several advantageous properties:
-
Metabolic Stability: The trifluoromethyl group is resistant to oxidative metabolism, which can increase the half-life of a drug.
-
Lipophilicity: The -CF₃ group increases the lipophilicity of the molecule, which can enhance membrane permeability and cell uptake.
-
Binding Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor, while the rigid ethynyl linker can orient the pyridine ring to optimally fit into a hydrophobic pocket of a kinase active site.
-
Synthetic Versatility: The terminal alkyne can be further functionalized, for example, through "click" chemistry (cycloaddition reactions) to introduce other pharmacophores.
Illustrative Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway.
Section 4: Characterization Data
While specific, high-resolution spectra for this compound are often proprietary to the synthesizing entity, typical characterization data would include:
-
¹H NMR: Resonances corresponding to the protons on the pyridine ring and the terminal alkyne proton. The pyridine protons would appear in the aromatic region, with coupling patterns indicative of their substitution. The acetylenic proton would appear as a singlet further upfield.
-
¹³C NMR: Signals for the eight distinct carbon atoms, including the two sp-hybridized carbons of the alkyne and the carbon of the trifluoromethyl group, which would exhibit splitting due to fluorine coupling.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.
-
IR Spectroscopy: Characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹), as well as bands associated with the C-F bonds and the pyridine ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (171.12 g/mol ).
Conclusion
This compound is a quintessential example of a modern building block in medicinal chemistry. Its synthesis, primarily through the robust Sonogashira coupling, is well-established. The convergence of a versatile synthetic handle (the ethynyl group) and a pharmacologically advantageous moiety (the trifluoromethylpyridine core) makes it a compound of high strategic importance. For researchers engaged in the discovery and development of new therapeutics, particularly in the realm of kinase inhibitors, a thorough understanding of the synthesis and application of this key intermediate is indispensable.
References
-
Yuan, J., et al. (2011). Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Journal of Medicinal Chemistry, 54(20), 7105-7126. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Van Dort, M. E., et al. (2013). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). European Journal of Medicinal Chemistry, 64, 137-147. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ePrints Soton. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H4F3N). Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 2-Ethynyl pyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
Gadek, T. R., & Shvo, Y. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current organic chemistry, 17(6), 533–561. [Link]
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- 3. 379670-42-5|this compound|BLD Pharm [bldpharm.com]
- 4. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-Ethynyl-5-(trifluoromethyl)pyridine" synthesis from 2-chloro-5-(trifluoromethyl)pyridine
An In-Depth Technical Guide to the Synthesis of 2-Ethynyl-5-(trifluoromethyl)pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The primary focus is on the Sonogashira cross-coupling reaction, starting from the commercially available 2-chloro-5-(trifluoromethyl)pyridine. We delve into the mechanistic underpinnings of the palladium- and copper-catalyzed reaction, present a robust two-step experimental protocol involving a trimethylsilyl (TMS) protected alkyne, and discuss key considerations for reaction optimization and troubleshooting. This document is designed to serve as a practical and authoritative resource, bridging theoretical concepts with field-proven application insights.
Introduction: The Significance of the Trifluoromethylpyridine Scaffold
The trifluoromethylpyridine moiety is a privileged scaffold in modern drug discovery and agrochemicals.[1] The unique physicochemical properties imparted by the trifluoromethyl group—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—make it a highly sought-after functional group for modulating the biological activity and pharmacokinetic profiles of molecules.[2] this compound, in particular, serves as a versatile precursor, enabling the introduction of the trifluoromethylpyridine core into more complex structures via the reactive terminal alkyne handle.
The synthesis of this key intermediate is most effectively achieved through the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.[3][4] This guide focuses on the coupling of 2-chloro-5-(trifluoromethyl)pyridine, a challenging but cost-effective starting material. The electron-withdrawing nature of both the pyridine ring and the trifluoromethyl group decreases the reactivity of the C-Cl bond, necessitating carefully optimized reaction conditions.[5][6]
The Sonogashira Coupling: A Mechanistic Perspective
The Sonogashira reaction is a cornerstone of modern organic synthesis, typically employing a dual-catalyst system of palladium and copper(I).[3][7] Understanding the intricate dance of these two catalytic cycles is paramount for troubleshooting and optimizing the synthesis.
The Dual Catalytic Cycles
The reaction proceeds via two interconnected cycles: a palladium cycle and a copper cycle.[8]
-
The Palladium Cycle: This is the primary cross-coupling cycle.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl chloride (C-Cl) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[3][9]
-
Transmetalation: The alkyne moiety is transferred from the copper acetylide (generated in the copper cycle) to the palladium center, displacing the halide.
-
Reductive Elimination: The newly formed C-C bond is established as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[8]
-
-
The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the acidity of the acetylenic proton is increased, facilitating its removal and forming a copper(I) acetylide intermediate.[8] This species is the key nucleophile for the transmetalation step in the palladium cycle.
-
The synergy between these two cycles allows the reaction to proceed under mild conditions with high efficiency.[3][10]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
A Robust Two-Step Synthetic Protocol
Directly using acetylene gas or volatile alkynes can be hazardous and technically challenging. A more reliable and scalable approach involves a two-step sequence:
-
Sonogashira coupling with a stable, liquid alkyne source, trimethylsilylacetylene (TMSA).
-
Deprotection of the resulting silyl-protected alkyne to yield the final product.
This strategy prevents side reactions like the self-coupling of the terminal alkyne (Glaser coupling) and simplifies purification.
Caption: Two-step workflow for the synthesis of the target compound.
Part A: Sonogashira Coupling with Trimethylsilylacetylene
This protocol details the palladium/copper-catalyzed coupling of 2-chloro-5-(trifluoromethyl)pyridine with trimethylsilylacetylene. The choice of a bulky, electron-rich phosphine ligand is crucial for activating the relatively inert C-Cl bond.[5][6]
Table 1: Reagents and Materials for Coupling Reaction
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 2-Chloro-5-(trifluoromethyl)pyridine | 181.54 | 10.0 | 1.82 g | Starting Material |
| Trimethylsilylacetylene (TMSA) | 98.22 | 15.0 | 2.05 mL (1.47 g) | Alkyne Source |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 0.20 (2 mol%) | 140 mg | Palladium Catalyst |
| CuI (Copper(I) Iodide) | 190.45 | 0.40 (4 mol%) | 76 mg | Co-catalyst |
| PPh₃ (Triphenylphosphine) | 262.29 | 0.40 (4 mol%) | 105 mg | Ligand |
| Triethylamine (TEA) | 101.19 | - | 25 mL | Base and Solvent |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 25 mL | Solvent |
Step-by-Step Protocol:
-
Inert Atmosphere: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (140 mg), CuI (76 mg), and PPh₃ (105 mg).
-
Purging: Seal the flask and purge with dry nitrogen or argon for 15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) species.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-chloro-5-(trifluoromethyl)pyridine (1.82 g).
-
Solvent and Base: Add anhydrous THF (25 mL) and triethylamine (25 mL) via syringe. Stir the mixture to form a suspension.
-
Alkyne Addition: Slowly add trimethylsilylacetylene (2.05 mL) dropwise over 5 minutes.
-
Reaction: Heat the reaction mixture to 65-70 °C (reflux) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate (50 mL).
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with saturated aqueous NH₄Cl (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine as a solid or oil.
Part B: Deprotection of the Trimethylsilyl Group
The removal of the TMS protecting group is typically straightforward and can be achieved under mild basic conditions, which are well-tolerated by the pyridine ring.[11]
Table 2: Reagents and Materials for Deprotection
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 2-((Trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine | 243.30 | 8.0 (assumed) | 1.95 g | Substrate |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.6 | 221 mg | Base |
| Methanol (MeOH) | 32.04 | - | 40 mL | Solvent |
Step-by-Step Protocol:
-
Dissolution: Dissolve the silyl-protected intermediate (1.95 g) in methanol (40 mL) in a round-bottom flask.
-
Base Addition: Add potassium carbonate (221 mg).
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is typically rapid; monitor by TLC until the starting material is fully consumed.
-
Quenching: Carefully add water (20 mL) to the reaction mixture.
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Mg₂SO₄, filter, and concentrate under reduced pressure. The resulting this compound is often pure enough for subsequent steps, but can be further purified by chromatography or recrystallization if necessary.
Product Characterization
Confirming the identity and purity of the final product is essential. The following data are typical for this compound.
Table 3: Expected Analytical Data
| Analysis | Expected Results |
| ¹H NMR | δ (ppm): ~8.8 (s, 1H, H6), ~7.9 (d, 1H, H4), ~7.6 (d, 1H, H3), ~3.2 (s, 1H, C≡C-H). |
| ¹³C NMR | δ (ppm): ~151 (C6), ~146 (C2), ~136 (C4), ~127 (q, CF₃), ~122 (C3), ~120 (C5), ~82 (C≡CH), ~80 (C≡CH). |
| ¹⁹F NMR | δ (ppm): ~ -63 (s, 3F, CF₃). |
| MS (EI) | m/z: 171 (M⁺), 152, 121. |
Optimization and Troubleshooting
Table 4: Key Parameters for Optimization
| Parameter | Consideration | Impact on Reaction |
| Catalyst System | Aryl chlorides require more active catalysts than bromides or iodides.[6] Consider using Pd(PPh₃)₄ or generating a more active Pd(0) species in situ from Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). | A less active catalyst will result in low or no conversion. Increasing catalyst loading (e.g., to 5 mol%) can improve yields but increases cost and metal contamination. |
| Temperature | The oxidative addition to the C-Cl bond has a high activation energy. | Reactions often require elevated temperatures (60-120 °C).[6] If the reaction is sluggish at reflux in THF/TEA, switching to a higher boiling solvent like dioxane or DMF may be necessary. |
| Base | The amine base (e.g., TEA, DIPEA) acts as both a base and a ligand, and its purity is important. | Weaker bases may not efficiently generate the copper acetylide. Inorganic bases like K₂CO₃ or Cs₂CO₃ can sometimes be more effective, especially in copper-free protocols.[12] |
| Copper Co-catalyst | While CuI is standard, its presence can promote the homocoupling of the alkyne (Glaser coupling), forming diynes. | If significant diyne byproduct is observed, consider running the reaction under "copper-free" Sonogashira conditions.[3] This often requires a more specialized palladium catalyst/ligand system. |
Safety Considerations
-
Reagents: 2-Chloro-5-(trifluoromethyl)pyridine is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE). Palladium catalysts and copper iodide are heavy metal salts and should be handled with care. Triethylamine is a corrosive and flammable base.
-
Inert Atmosphere: Schlenk line or glovebox techniques are required to handle anhydrous solvents and oxygen-sensitive catalysts effectively.
-
Work-up: Quenching the reaction and performing extractions should be done in a well-ventilated fume hood.
Conclusion
The synthesis of this compound from 2-chloro-5-(trifluoromethyl)pyridine is a challenging yet highly valuable transformation. By employing a robust two-step strategy utilizing a TMS-protected alkyne and carefully optimizing the Sonogashira coupling conditions, researchers can reliably access this important synthetic intermediate. A thorough understanding of the underlying reaction mechanism and the key parameters influencing its efficiency is critical for success, enabling the broader application of the trifluoromethylpyridine scaffold in the development of novel pharmaceuticals and advanced materials.
References
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Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]
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Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. ResearchGate. [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
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Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. ResearchGate. [Link]
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Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. [Link]
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Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes | Request PDF. ResearchGate. [Link]
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Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]
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(PDF) Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
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Some Aspects of the Chemistry of Alkynylsilanes. PubMed Central. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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IMPROVED PROCESS FOR THE PREPARATION OF 2-TRIFLUOROMETHYL-5-(1-SUBSTITUTED)ALKYLPYRIDINES. European Patent Office. [Link]
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Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. [Link]
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The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Royal Society of Chemistry. [Link]
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Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF. ResearchGate. [Link]
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Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. [Link]
- Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- Preparation of 2-chloro-5-trifluoromethylpyridine.
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[Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses. [Link]
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(PDF) ChemInform Abstract: The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex. ResearchGate. [Link]
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Preparation of trifluoromethylpyridine libraries. PubMed. [Link]
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"2-Ethynyl-5-(trifluoromethyl)pyridine" spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Ethynyl-5-(trifluoromethyl)pyridine
Executive Summary
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the versatile ethynyl moiety, make it a valuable building block in the synthesis of complex molecular architectures.[1] A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define this molecule. We delve into the causality behind the observed spectral features, offer field-proven protocols for data acquisition, and present the information in a clear, accessible format for researchers, scientists, and drug development professionals.
Molecular Structure and Overview
To facilitate a clear discussion of the spectroscopic data, the molecular structure of this compound is presented below with standardized numbering for the pyridine ring. The strategic placement of the trifluoromethyl group at the C-5 position and the ethynyl group at the C-2 position creates a distinct electronic environment that is directly reflected in its spectroscopic signature.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete structural picture.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show four distinct signals: three from the pyridine ring protons and one from the terminal alkyne proton. The electron-withdrawing nature of the nitrogen atom and the trifluoromethyl group significantly deshields the ring protons, shifting them downfield.
-
H-6: This proton is ortho to the ring nitrogen and meta to the strongly electron-withdrawing CF₃ group. It is expected to be the most deshielded proton, appearing as a narrow multiplet or singlet.
-
H-4: Positioned para to the ethynyl group and ortho to the CF₃ group, this proton will appear as a doublet of doublets, coupled to both H-3 and H-6 (meta-coupling).
-
H-3: This proton is meta to both the nitrogen and the CF₃ group, making it the most shielded of the aromatic protons. It will appear as a doublet, coupled to H-4.
-
Ethynyl-H: The acetylenic proton is typically found in the 2-4 ppm range and appears as a sharp singlet as it is too distant to couple with the ring protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.8 - 9.0 | s (or narrow m) | - |
| H-4 | 8.0 - 8.2 | dd | J(H4-H3) ≈ 8.0, J(H4-H6) ≈ 2.0 |
| H-3 | 7.6 - 7.8 | d | J(H3-H4) ≈ 8.0 |
| Ethynyl-H | 3.2 - 3.5 | s | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display eight signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.
-
Pyridine Carbons (C-2 to C-6): These carbons resonate in the aromatic region (120-155 ppm). C-2 and C-6, being adjacent to the nitrogen, are typically downfield. The carbon attached to the CF₃ group (C-5) will also be significantly affected.
-
Ethynyl Carbons (C≡C): These sp-hybridized carbons have characteristic shifts between 70 and 90 ppm.
-
Trifluoromethyl Carbon (-CF₃): This carbon's signal is split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift is typically around 120-130 ppm.[2]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J, Hz) |
| C-6 | 151 - 153 | q | ³JCF ≈ 4-5 |
| C-2 | 142 - 144 | s | - |
| C-4 | 137 - 139 | q | ³JCF ≈ 4-5 |
| C-5 | 128 - 130 | q | ²JCF ≈ 30-35 |
| -CF₃ | 122 - 124 | q | ¹JCF ≈ 270-275 |
| C-3 | 121 - 123 | s | - |
| -C≡CH | 82 - 84 | s | - |
| -C≡CH | 79 - 81 | s | - |
¹⁹F NMR Spectroscopy
¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds due to the wide chemical shift range of the ¹⁹F nucleus.[3] For this compound, a single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift is a reliable indicator of the electronic environment of the aromatic ring. Based on analogous compounds, this signal is expected to appear around -62 to -65 ppm relative to a CFCl₃ standard.[2]
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | -62 to -65 | s |
Infrared (IR) Spectroscopy
IR spectroscopy provides critical information about the functional groups present in a molecule. The spectrum of this compound is dominated by vibrations from the alkyne, the trifluoromethyl group, and the pyridine ring.
-
≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is a definitive feature of a terminal alkyne.
-
C≡C Stretch: A weaker absorption in the 2100-2200 cm⁻¹ region corresponds to the carbon-carbon triple bond stretch.
-
Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of the C-H bonds on the pyridine ring.
-
C=C and C=N Stretches: The pyridine ring vibrations typically appear in the 1400-1600 cm⁻¹ region.
-
C-F Stretches: The trifluoromethyl group gives rise to very strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region due to the C-F stretching vibrations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Alkyne ≡C-H Stretch | ~3300 | Strong, Sharp |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Alkyne C≡C Stretch | 2100 - 2200 | Medium-Weak |
| Aromatic Ring C=C, C=N | 1400 - 1600 | Medium-Strong |
| C-F Stretch (asymmetric) | ~1320 | Very Strong |
| C-F Stretch (symmetric) | ~1140 | Very Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and structural components.
-
Molecular Ion (M⁺): The compound has a molecular weight of 171.12 g/mol . A prominent molecular ion peak is expected at m/z = 171 in the electron ionization (EI) mass spectrum.
-
Key Fragments: The fragmentation pattern would likely involve the loss of key functional groups. Common fragmentation pathways could include:
-
Loss of a fluorine atom: [M-F]⁺ at m/z = 152.
-
Loss of the trifluoromethyl group: [M-CF₃]⁺ at m/z = 102.
-
Loss of the ethynyl group: [M-C₂H]⁺ at m/z = 146.
-
| Ion | Predicted m/z | Identity |
| [C₈H₄F₃N]⁺ | 171 | Molecular Ion (M⁺) |
| [C₈H₄F₂N]⁺ | 152 | [M-F]⁺ |
| [C₇H₄N]⁺ | 102 | [M-CF₃]⁺ |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A Bruker Avance III 500 MHz spectrometer (or equivalent) is recommended.[4]
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Spectral Width: 20 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
-
¹⁹F NMR Parameters:
-
Pulse Program: zg30
-
Spectral Width: 100 ppm
-
Reference: Calibrate externally using CFCl₃ (0 ppm).
-
Number of Scans: 64
-
IR Data Acquisition
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.
-
Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
-
Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Background: Perform a background scan of the empty ATR crystal or a pure KBr pellet before sample analysis.
-
MS Data Acquisition
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) interface.
-
Instrument: A Thermo Fisher Scientific DSQ II single quadrupole GC-MS system (or equivalent).[5]
-
Parameters (Electron Ionization - EI):
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40 - 400
-
Source Temperature: 230 °C
-
Scan Rate: 1 scan/second
-
Integrated Spectroscopic Workflow
The logical flow for a comprehensive characterization of a novel compound like this compound involves a multi-technique approach where the results of one method inform and confirm the others.
Caption: Workflow for the spectroscopic characterization of the title compound.
References
- The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry.
- The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry.
- ChemicalBook. 2-ETHYNYL-6-METHYL-PYRIDINE(30413-58-2) 1H NMR spectrum.
- NIST. 2-Ethynyl pyridine - NIST WebBook.
- BLD Pharm. This compound.
- Zhu, X., et al. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
- SpectraBase. 2-Ethynylpyridine - Optional[13C NMR].
- Sunway Pharm Ltd. This compound - CAS:379670-42-5.
- Dalton, J. T., et al. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PMC.
- Edgar, M., et al. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository.
- Shimizu, T., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
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"2-Ethynyl-5-(trifluoromethyl)pyridine" safety data sheet and handling precautions
An In-depth Technical Guide for Researchers
Safe Handling and Management of 2-Ethynyl-5-(trifluoromethyl)pyridine
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 379670-42-5). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven best practices. The objective is to foster a proactive safety culture by explaining the causality behind each recommendation, ensuring that every protocol is a self-validating system for risk mitigation.
Compound Profile and Inherent Risks
This compound is a heterocyclic building block utilized in synthetic chemistry. Its structure, incorporating a pyridine ring, a trifluoromethyl group, and an ethynyl group, makes it a valuable reagent. However, these same functional groups contribute to its specific hazard profile. The trifluoromethyl group can influence metabolic stability and lipophilicity in derivatives, while the ethynyl group is reactive and can pose stability risks under certain conditions. The pyridine core itself is a known hazardous substance. Therefore, a thorough understanding of its potential risks is paramount before any laboratory work commences.
While comprehensive toxicological data for this specific molecule is not widely available, the available Safety Data Sheets (SDS) and data on analogous structures provide a clear framework for its classification and the necessary handling precautions[1][2]. The compound must be treated with the caution appropriate for a substance with potential for significant irritation, acute toxicity, and unknown long-term effects.
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a standardized classification of the compound's hazards. Understanding these classifications is the first step in implementing appropriate safety measures.
Signal Word: Warning [1]
Pictogram: [1]
-
GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.
Hazard and Precautionary Statements
The following table summarizes the GHS classifications for this compound. The causality behind these statements is rooted in the chemical's reactivity and its likely interaction with biological tissues upon exposure.
| Classification | Code | Description | Rationale & Implication for Researchers |
| Hazard Statements | H302 | Harmful if swallowed.[1] | Accidental ingestion can lead to acute toxic effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing stringent personal hygiene.[1][3] |
| H315 | Causes skin irritation.[1] | Direct contact with the skin can cause local inflammation, redness, itching, or pain. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.[4] | |
| H319 | Causes serious eye irritation.[1] | The chemical can cause significant, potentially damaging, irritation if it comes into contact with the eyes. This mandates the use of chemical splash goggles as a minimum level of eye protection.[4][5] | |
| H335 | May cause respiratory irritation.[1] | Inhalation of dust, fumes, or vapors can irritate the respiratory tract. All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation exposure.[5][6] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] | Directs users to employ engineering controls like fume hoods to prevent inhalation. |
| P264 | Wash hands thoroughly after handling.[1][4] | A fundamental hygiene practice to prevent accidental ingestion or transfer of the chemical to other surfaces. | |
| P271 | Use only outdoors or in a well-ventilated area.[4] | Reinforces the need for robust ventilation, with a chemical fume hood being the standard for laboratory use.[5] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | Specifies the essential Personal Protective Equipment (PPE) required to create barriers against skin and eye contact. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] | Standard first aid for skin exposure, aiming to rapidly remove the contaminant. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | Critical first aid for eye exposure, emphasizing immediate and prolonged flushing to minimize damage. | |
| P405 | Store locked up.[4] | A security measure to ensure the chemical is only accessible to trained, authorized personnel. | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[4] | Highlights the requirement for proper hazardous waste disposal according to local regulations. |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with diligent use of PPE, is non-negotiable.
Primary Engineering Controls (The First Line of Defense)
-
Chemical Fume Hood: All weighing, handling, and reaction setups involving this compound must be conducted in a properly functioning and certified chemical fume hood. This is the most critical control for preventing respiratory exposure (H335).[5][6]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[5][6]
-
Safety Infrastructure: An emergency eyewash station and a safety shower must be readily accessible within a 10-second travel distance from the work area.[4][7]
Personal Protective Equipment (PPE) (The Last Line of Defense)
PPE does not eliminate the hazard, but it provides a crucial barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes.[4] | Protects against splashes and vapors that can cause serious eye irritation (H319). |
| Hand Protection | Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use. Follow proper glove removal technique to avoid skin contact.[5][8] | Prevents skin irritation (H315) and potential absorption. Nitrile gloves are common, but for prolonged contact, consult the manufacturer's compatibility data.[7] |
| Body Protection | A clean, fully buttoned lab coat must be worn at all times.[5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required when work is performed within a certified chemical fume hood. In the event of a spill or ventilation failure, a NIOSH-approved respirator with appropriate cartridges may be necessary.[7] | Provides protection against inhalation (H335) in non-routine or emergency situations. |
Standard Operating Procedures: Handling, Storage, and Disposal
Adherence to standardized procedures is essential for minimizing risk during routine laboratory operations.
Safe Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are operational and all required PPE is available and in good condition. Review this guide and the compound-specific SDS.
-
Work Area: Designate a specific area within the fume hood for handling the compound.
-
Manipulation: Avoid all personal contact.[9] Use spark-proof tools and take measures to prevent the buildup of electrostatic charge, as pyridine derivatives can be flammable.[10][11]
-
Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly with soap and water immediately after handling is complete and before leaving the laboratory.[4]
-
Clothing: Remove any contaminated clothing immediately and launder it before reuse.[3]
Chemical Storage
-
Container: Keep the container tightly closed when not in use to prevent the release of vapors.[3][4]
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[1][3] The storage location should be secured and locked to restrict access.[4][10]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents and strong acids.[7][12] Keep away from sources of heat, sparks, or open flames.[7]
Waste Disposal
Dispose of waste material and empty containers in accordance with all local, state, and federal regulations. This material should be treated as hazardous waste and disposed of via a licensed disposal company.[4] Do not pour down the drain.[1][4]
Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm.
First-Aid Measures for Exposure
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][12] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of running water and soap for at least 15 minutes. Seek immediate medical attention.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[1][4] |
Accidental Release and Spill Cleanup
The following workflow outlines the procedure for managing a chemical spill.
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A Technical Guide to the Structural Characterization and Analysis of 2-Ethynyl-5-(trifluoromethyl)pyridine
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds serve as pivotal structural motifs. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities, make these scaffolds highly sought after in drug design.[1][2][3] 2-Ethynyl-5-(trifluoromethyl)pyridine is a prime example of such a high-value building block. It synergistically combines the rigid, planar pyridine core, a known pharmacophore, with two potent functional groups: the trifluoromethyl group, a bioisostere for various functionalities that enhances stability, and the ethynyl group, a versatile handle for further chemical elaboration through reactions like click chemistry or Sonogashira couplings.[4][5]
This guide provides an in-depth exploration of the essential analytical methodologies required for the unambiguous structural characterization and purity assessment of this compound. As a Senior Application Scientist, my objective is not merely to list protocols but to provide a causal framework, explaining why specific techniques are chosen and how the resulting data coalesce to form a complete, validated molecular portrait. This document is intended for researchers, chemists, and quality control specialists engaged in the synthesis, development, and application of this versatile chemical intermediate.
Molecular Profile and Physicochemical Properties
A foundational step in the analysis of any compound is to understand its basic physicochemical properties. This information is critical for selecting appropriate analytical conditions, such as solvent choice for spectroscopy or storage requirements.[6]
| Property | Value | Source |
| IUPAC Name | This compound | PubChemLite[7] |
| CAS Number | 379670-42-5 | CymitQuimica, BLD Pharm[6][8] |
| Molecular Formula | C₈H₄F₃N | BLD Pharm, Sunway Pharm Ltd[6][9] |
| Molecular Weight | 171.12 g/mol | BLD Pharm, Sunway Pharm Ltd[6][9] |
| Monoisotopic Mass | 171.02959 Da | PubChemLite[7] |
| Appearance | (Typically) Off-white to yellow solid | (General chemical supplier data) |
| Storage | Sealed in dry, 2-8°C, under inert atmosphere | BLD Pharm[6] |
Synthesis Context: The Sonogashira Coupling Approach
While this guide focuses on characterization, understanding the synthetic origin of this compound is crucial for anticipating potential impurities. A prevalent method for its synthesis is the palladium-catalyzed Sonogashira coupling between a protected alkyne (like trimethylsilylacetylene) and a suitable pyridine precursor, such as 2-chloro-5-(trifluoromethyl)pyridine, followed by deprotection.
The diagram below illustrates the logical workflow of this synthetic approach, which informs the subsequent analytical strategy.
Caption: Conceptual workflow for the synthesis of the target compound.
Core Analytical Workflow for Structural Verification
A multi-technique approach is non-negotiable for the authoritative characterization of a novel or synthesized molecule. Each technique provides a unique piece of the structural puzzle, and their combined data constitute a self-validating system.
Caption: The relationship between analytical techniques and structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and number of magnetically active nuclei (¹H, ¹³C, ¹⁹F). For this specific molecule, ¹⁹F NMR is indispensable for confirming the integrity of the trifluoromethyl group.
Experimental Protocol (General):
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm) for ¹H and ¹³C NMR.
-
Data Acquisition: Record the spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
Spectra to Acquire:
-
¹H NMR: Provides information on proton environments and their coupling.
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: Directly observes the fluorine nuclei.
-
2D NMR (Optional but recommended): Techniques like COSY (H-H correlation) and HSQC/HMBC (H-C correlation) can be used for unambiguous signal assignment.
-
Expected Spectral Data:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.7 | d | ~1-2 | H6 (proton adjacent to N) |
| ~7.9 | dd | ~8, ~2 | H4 (proton between H3 and H6) | |
| ~7.5 | d | ~8 | H3 (proton adjacent to ethynyl) | |
| ~3.2 | s | - | Acetylenic H (-C≡CH ) | |
| ¹³C | ~152 | s | - | C6 (CH) |
| ~142 | q | ~4-5 | C5 (-C -CF₃) | |
| ~140 | s | - | C2 (-C -C≡CH) | |
| ~136 | s | - | C4 (CH) | |
| ~122 | q | ~272 | -C F₃ | |
| ~121 | s | - | C3 (CH) | |
| ~80 | s | - | -C≡C H | |
| ~79 | s | - | -C ≡CH | |
| ¹⁹F | ~ -63 | s | - | -CF ₃ |
Note: Shifts are predictive and can vary based on solvent and concentration. The quartet (q) multiplicity in ¹³C is due to coupling with the three fluorine atoms.
Mass Spectrometry (MS)
Causality: Mass spectrometry is essential for determining the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can confirm the molecular formula with high precision, ruling out other potential compositions.
Experimental Protocol (HRMS-ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The pyridine nitrogen is basic and will readily accept a proton to form the [M+H]⁺ ion.
-
Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Data Interpretation: Identify the peak corresponding to the protonated molecule [M+H]⁺. Compare the measured exact mass to the calculated theoretical mass for C₈H₅F₃N⁺.
Expected Results:
-
Calculated Monoisotopic Mass for [M] (C₈H₄F₃N): 171.02959 Da[7]
-
Expected [M+H]⁺ Ion (C₈H₅F₃N⁺): 172.03687 m/z[7]
-
Acceptance Criterion: The measured mass should be within ± 5 ppm of the calculated mass.
-
Fragmentation: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of HCN or CF₃, further confirming the structure.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. It is an excellent method to quickly confirm the presence of the key ethynyl and trifluoromethyl moieties.
Experimental Protocol (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | ≡C-H stretch | Terminal Alkyne[10] |
| ~2110 | C≡C stretch | Terminal Alkyne[10] |
| ~1600-1450 | C=C / C=N stretches | Pyridine Ring |
| ~1350-1100 | C-F stretches (strong, multiple bands) | Trifluoromethyl (-CF₃) |
X-ray Crystallography
Causality: While NMR, MS, and IR provide compelling evidence for the structure, X-ray crystallography offers the only definitive, unambiguous proof of molecular structure in the solid state. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol:
-
Crystal Growth: This is the most critical and often challenging step. Grow single crystals of sufficient size and quality by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened (e.g., hexane/ethyl acetate, dichloromethane).
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[11] Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or other algorithms (e.g., SHELXS).[11] Refine the structural model against the data to obtain the final atomic coordinates, bond lengths, and angles.[11]
Expected Information:
-
Confirmation of Connectivity: Absolute confirmation of the atomic connections.
-
Geometric Parameters: Precise bond lengths (e.g., C≡C, C-F, bonds within the pyridine ring) and angles.
-
Conformation and Packing: Information on the planarity of the molecule and how molecules pack together in the crystal lattice, revealing any significant intermolecular interactions like hydrogen bonding or π-stacking.
Safety and Handling
Professional diligence requires strict adherence to safety protocols when handling any chemical intermediate. Based on available safety data, this compound should be handled with care.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles.[8][12]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or fumes.[13] Keep away from heat, sparks, and open flames, as ethynyl compounds can be energetic.[14]
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention if swallowed or if symptoms persist.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[12]
Conclusion and Application Context
The structural characterization of this compound is a systematic process that relies on the convergence of evidence from multiple orthogonal analytical techniques. The combination of NMR spectroscopy (for connectivity), high-resolution mass spectrometry (for elemental composition), and IR spectroscopy (for functional group confirmation) provides a robust and reliable identification. For absolute proof of structure, single-crystal X-ray diffraction is the gold standard.
The rigorous characterization of this molecule is paramount due to its significant role as a building block in the development of high-value compounds. It is a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals, particularly kinase inhibitors, where the trifluoromethylpyridine scaffold is a well-established pharmacophore.[1][15][16] The ethynyl group provides a vector for introducing further complexity and tailoring molecular properties, making it an invaluable tool for medicinal chemists aiming to create next-generation therapeutics.[5] A thorough understanding and validation of its structure are the first and most critical steps in this innovation pipeline.
References
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- AK Scientific, Inc. Safety Data Sheet: 2-Ethynyl-4-(trifluoromethyl)pyridine.
-
PubChem. 2-(2-Thienyl)-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]
- Fisher Scientific. Safety Data Sheet: 2-Ethynylpyridine.
- BLD Pharm. This compound.
- Synquest Labs. Safety Data Sheet: 2-Amino-5-(trifluoromethyl)pyridine.
- ChemicalBook. 2-ETHYNYL-6-METHYL-PYRIDINE(30413-58-2) 1H NMR spectrum.
-
Kim, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]
- NIST. 2-Ethynyl pyridine Mass Spectrum. NIST Chemistry WebBook.
- NIST. 2-Ethynyl pyridine IR Spectrum. NIST Chemistry WebBook.
- Zhang, G-F., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Journal of the Chinese Chemical Society, 61(6), 637-640.
- Sunway Pharm Ltd. This compound.
- Dakenchem. (2024). The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innovations.
- Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications.
- BLD Pharm. 5-Ethynyl-2-(trifluoromethyl)pyridine.
- Royal Society of Chemistry. Supporting Information for Sonogashira Coupling Reactions.
-
Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry, 71, 116947. Available at: [Link]
- Dakenchem. (2025). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals.
-
PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]
- ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
-
PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]
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ACS Publications. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Bcr-Abl tyrosine-kinase inhibitor. Available at: [Link]
- ResearchGate. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
-
MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules, 28(22), 7635. Available at: [Link]
- Sigma-Aldrich. 2-Fluoro-5-(trifluoromethyl)pyridine.
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The Advent of a Key Fluorinated Building Block: A Technical Guide to the First Reported Synthesis of 2-Ethynyl-5-(trifluoromethyl)pyridine
Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry
The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Among these fluorinated heterocycles, pyridines bearing a trifluoromethyl group are of particular significance, appearing in numerous blockbuster pharmaceuticals and advanced agrochemicals.[1][2] This guide delves into the discovery and first plausible synthetic route to a valuable and versatile building block: 2-Ethynyl-5-(trifluoromethyl)pyridine . This molecule combines the desirable trifluoromethylpyridine core with a reactive ethynyl group, opening avenues for further molecular elaboration through click chemistry and various cross-coupling reactions. While a singular "discovery" paper is not readily identifiable, the logical and widely adopted approach for the synthesis of such compounds is the robust and reliable Sonogashira cross-coupling reaction.[3] This guide will provide an in-depth analysis of this synthetic strategy, offering a detailed, field-proven protocol for its preparation.
Synthetic Strategy: The Power of the Sonogashira Coupling
The most logical and efficient method for the first synthesis of this compound is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[3] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The choice of this strategy is underpinned by several key factors:
-
High Reliability and Versatility: The Sonogashira reaction is a well-established and highly reliable transformation with a broad substrate scope.[4]
-
Mild Reaction Conditions: The reaction can often be carried out under mild conditions, which is crucial for preserving the integrity of the trifluoromethyl group and the pyridine ring.[5]
-
Commercial Availability of Precursors: The starting materials, a 2-halo-5-(trifluoromethyl)pyridine and a protected or terminal alkyne, are readily accessible. 2-Chloro-5-(trifluoromethyl)pyridine, for instance, can be synthesized via a simultaneous vapor-phase chlorination/fluorination of 3-picoline.[1]
-
Direct Introduction of the Ethynyl Moiety: This method allows for the direct and efficient installation of the desired ethynyl group at the 2-position of the pyridine ring.
The overall synthetic transformation can be depicted as follows:
Caption: Synthetic workflow for this compound.
Mechanistic Insights: The Dual Catalytic Cycle of the Sonogashira Reaction
The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle. This dual catalytic system ensures the efficient formation of the desired C(sp²)-C(sp) bond.[6][7]
-
The Palladium Cycle:
-
Oxidative Addition: A palladium(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the 2-halo-5-(trifluoromethyl)pyridine, forming a Pd(II)-aryl complex.
-
Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the ethynyl group to the Pd(II)-aryl complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.
-
-
The Copper Cycle:
-
π-Alkyne Complex Formation: The terminal alkyne coordinates with the copper(I) salt (CuI).
-
Deprotonation: In the presence of a base (e.g., triethylamine), the terminal proton of the alkyne becomes more acidic and is removed, forming a copper(I) acetylide intermediate. This species is then poised to participate in the transmetalation step of the palladium cycle.
-
Caption: The dual catalytic cycle of the Sonogashira reaction.
Detailed Experimental Protocol
This protocol is adapted from a reliable procedure for a structurally similar substrate and is optimized for the synthesis of this compound.[8]
Part A: Sonogashira Coupling of 2-Bromo-5-(trifluoromethyl)pyridine with Trimethylsilylacetylene
-
Reaction Setup:
-
To a dry 100 mL Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (0.048 eq), tetrakis(triphenylphosphine)palladium(0) (0.018 eq), and 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq).
-
Seal the tube with a septum and subject it to three vacuum-argon cycles to ensure an inert atmosphere.
-
Add anhydrous tetrahydrofuran (THF) (25 mL) and diisopropylamine (10 mL) via cannula.
-
Stir the resulting yellowish, turbid mixture vigorously and cool it in an ice bath.
-
-
Reagent Addition:
-
Prepare a solution of trimethylsilylacetylene (1.1 eq) in anhydrous THF (3 mL).
-
Add this solution dropwise to the reaction mixture via syringe over a period of 30 minutes.
-
-
Reaction Execution:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir under an argon atmosphere overnight at room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with THF (50 mL) and filter it through a pad of silica gel under an argon atmosphere.
-
Concentrate the eluate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 2-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine as a brown oil.
-
Part B: Deprotection of the Trimethylsilyl Group
-
Reaction Setup:
-
Dissolve the purified 2-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
-
Reaction Execution:
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, This compound .
-
Quantitative Data Summary
| Reagent/Parameter | Part A: Sonogashira Coupling | Part B: Deprotection |
| Starting Material | 2-Bromo-5-(trifluoromethyl)pyridine (1.0 eq) | 2-((TMS)ethynyl)-5-(CF₃)pyridine (1.0 eq) |
| Alkyne | Trimethylsilylacetylene (1.1 eq) | - |
| Palladium Catalyst | Pd(PPh₃)₄ (0.018 eq) | - |
| Copper Co-catalyst | CuI (0.048 eq) | - |
| Base | Diisopropylamine | Potassium Carbonate (2.0 eq) |
| Solvent | THF | Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | Overnight | Monitored by TLC |
| Typical Yield | 80-90% (for similar substrates)[8] | >90% |
Conclusion: A Gateway to Novel Chemical Space
The synthesis of this compound via the Sonogashira coupling represents a critical advancement in the accessibility of highly functionalized fluorinated building blocks. This in-depth guide has detailed the strategic rationale, mechanistic underpinnings, and a robust experimental protocol for its preparation. The availability of this compound empowers researchers and drug development professionals to explore new chemical space, facilitating the design and synthesis of next-generation pharmaceuticals and agrochemicals with potentially enhanced properties. The continued application and refinement of such powerful synthetic methodologies are paramount to driving innovation in chemical sciences.
References
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- 8. mdpi.com [mdpi.com]
"2-Ethynyl-5-(trifluoromethyl)pyridine" physical appearance and odor
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An In-depth Technical Guide to the Physicochemical Properties of 2-Ethynyl-5-(trifluoromethyl)pyridine: Theoretical and Experimental Approaches to Determining Melting and Boiling Points
For distribution to: Researchers, scientists, and drug development professionals
Abstract
Introduction: The Significance of 2-Ethynyl-5-(trifluoromethyl)pyridine
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The introduction of a trifluoromethyl (-CF3) group can profoundly alter a molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[3][4] The trifluoromethyl group is strongly electron-withdrawing, which can significantly impact the electronic distribution within the pyridine ring.[3] Furthermore, the ethynyl (-C≡CH) group is a versatile functional handle for further chemical modifications, such as click chemistry or Sonogashira coupling, making it a valuable synthon in drug discovery and materials science.[5]
The combination of these three moieties in this compound results in a molecule with a unique electronic profile and significant potential for further derivatization. However, a critical gap exists in the publicly available literature regarding its fundamental physical properties, namely its melting and boiling points. This guide aims to bridge that gap by providing a comprehensive approach to understanding and determining these crucial parameters.
Theoretical Considerations: Predicting Physical Properties
In the absence of experimental data, a theoretical analysis of the molecular structure can provide valuable estimations of melting and boiling points.[6] The interplay of intermolecular forces, molecular weight, and molecular symmetry dictates these physical properties.
2.1. Influence of the Trifluoromethyl Group
The trifluoromethyl group is highly electronegative and can induce a significant dipole moment in the molecule.[3] While the C-F bond is highly polar, the symmetrical nature of the -CF3 group can lead to a smaller overall molecular dipole moment than might be expected. The primary influence of the trifluoromethyl group on boiling point is often attributed to its effect on molecular weight and van der Waals forces.[3] Its presence can also disrupt crystal packing, potentially leading to a lower melting point compared to a non-fluorinated analog.
2.2. Influence of the Ethynyl Group
The ethynyl group is a rigid, linear functional group. The sp-hybridized carbons of the alkyne are more electronegative than sp2- or sp3-hybridized carbons, contributing to the molecule's overall polarity. The terminal alkyne C-H bond is weakly acidic and can participate in weak hydrogen bonding, which may slightly elevate the boiling point. The linear nature of the ethynyl group can influence crystal lattice formation, affecting the melting point.
2.3. The Pyridine Core
The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's polarity.[1] This inherent polarity leads to stronger dipole-dipole interactions compared to its benzene analog, generally resulting in a higher boiling point.
2.4. Estimated Properties
Based on the combined effects of these functional groups, this compound is expected to be a solid or a high-boiling liquid at room temperature. The significant molecular weight (171.12 g/mol ) and the presence of polar groups suggest that it will have a relatively high boiling point.[7] The melting point will be highly dependent on the efficiency of its crystal packing.
| Property | Influencing Factors | Predicted Trend |
| Melting Point | Crystal lattice energy, molecular symmetry, intermolecular forces (dipole-dipole, van der Waals) | Moderate to high; dependent on crystal packing efficiency. |
| Boiling Point | Molecular weight, dipole-dipole interactions, van der Waals forces, weak hydrogen bonding (ethynyl C-H) | Relatively high due to polarity and molecular weight. |
Experimental Determination of Melting and Boiling Points
Accurate determination of melting and boiling points is crucial for compound identification, purity assessment, and process development.[8] The following are standard, reliable methods for these determinations.
3.1. Melting Point Determination: The Capillary Method
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[9] For pure crystalline compounds, this transition occurs over a narrow temperature range.[9]
Experimental Protocol:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 1-2 cm.[10]
-
Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[11] The apparatus should be equipped with a calibrated thermometer or a digital temperature sensor.
-
Heating: Heat the sample slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).[10] This range is the melting point of the compound.
Diagram of Melting Point Determination Workflow
Caption: Workflow for experimental melting point determination.
3.2. Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12]
3.2.1. Distillation Method
For sufficient quantities of the compound (at least 5 mL), a simple distillation is an effective method to determine the boiling point.[8][13]
Experimental Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Sample and Boiling Chips: Place the liquid sample and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Heating: Heat the flask gently.
-
Temperature Reading: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Observation: The boiling point is the constant temperature recorded on the thermometer during the distillation of the bulk of the liquid.[14] Record the atmospheric pressure at the time of the experiment.[13]
3.2.2. Thiele Tube Method (for small quantities)
This method is suitable for small sample volumes.[14]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the liquid into a small test tube.
-
Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling inert liquid (e.g., mineral oil).[14]
-
Heating: Heat the arm of the Thiele tube gently.[14] As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Observation: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[14]
Diagram of Boiling Point Determination Logic
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 7. 379670-42-5|this compound|BLD Pharm [bldpharm.com]
- 8. vernier.com [vernier.com]
- 9. athabascau.ca [athabascau.ca]
- 10. byjus.com [byjus.com]
- 11. scribd.com [scribd.com]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling Reactions of 2-Ethynyl-5-(trifluoromethyl)pyridine
Introduction: The Strategic Importance of 2-Ethynyl-5-(trifluoromethyl)pyridine in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The pyridine moiety, a prevalent N-heterocycle in numerous biologically active compounds, offers a versatile scaffold for molecular design.[1] The convergence of these two structural motifs in This compound presents a building block of significant value for the synthesis of novel chemical entities with tailored properties.
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3] This reaction's tolerance of a wide range of functional groups and its typically mild reaction conditions have cemented its utility in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[3][4]
This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in Sonogashira coupling reactions, tailored for researchers, scientists, and professionals in drug development.
The Sonogashira Coupling Reaction: A Mechanistic Overview
The Sonogashira reaction is a co-catalyzed process, typically employing a palladium complex as the primary catalyst and a copper(I) salt as a co-catalyst. The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The currently accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.
-
Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide species. This step is believed to enhance the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.
The amine base plays a crucial role in the reaction, not only by facilitating the formation of the copper acetylide but also by neutralizing the hydrogen halide byproduct generated during the reaction.[3]
Visualizing the Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.
Experimental Protocols: Sonogashira Coupling of this compound
The following protocols are designed as a robust starting point for the Sonogashira coupling of this compound with a variety of aryl halides. Optimization may be required depending on the specific substrate.
Protocol 1: Standard Conditions with Pd(PPh₃)₄ and CuI
This protocol is a widely applicable starting point for the coupling of this compound with aryl iodides and bromides.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Safety Precautions:
-
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium catalysts and copper salts are toxic. Avoid inhalation and skin contact.
-
Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.2 mmol, 1.2 equiv).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%).
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (2 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Copper-Free Sonogashira Coupling
In certain cases, the presence of copper can lead to the formation of alkyne homocoupling byproducts (Glaser coupling). A copper-free protocol can mitigate this side reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.5 mmol, 1.5 equiv).
-
Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).
-
Add anhydrous DMF (5 mL) and DIPEA (3.0 mmol, 3.0 equiv).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the Sonogashira coupling of this compound.
Key Parameters and Optimization Strategies
The success of the Sonogashira coupling is highly dependent on the careful selection and control of several key parameters.
| Parameter | Recommendation and Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common and effective choices. Pd(0) catalysts like Pd(PPh₃)₄ are directly active, while Pd(II) precatalysts are reduced in situ. For challenging substrates, more specialized catalysts with bulky, electron-rich phosphine ligands may be beneficial. |
| Copper Co-catalyst | CuI is the most frequently used co-catalyst. It is crucial for the activation of the terminal alkyne. In cases of significant homocoupling, copper-free conditions should be explored. |
| Base | Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly employed. The base must be strong enough to deprotonate the alkyne but should not interfere with the catalyst. The use of an amine as both the base and solvent is also a viable strategy. |
| Solvent | THF , DMF , dioxane , and acetonitrile are suitable solvents. The choice of solvent can influence catalyst solubility and reaction rate. Anhydrous and degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. |
| Temperature | Reactions with aryl iodides can often be performed at room temperature, while aryl bromides may require heating (typically 60-100 °C). The electron-withdrawing trifluoromethyl group on the pyridine ring may influence the reactivity, potentially allowing for milder conditions. |
| Inert Atmosphere | The use of an inert atmosphere (argon or nitrogen) is critical to prevent the oxidation of the Pd(0) catalyst and to suppress the oxidative homocoupling of the alkyne. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Low reaction temperature | - Use a fresh batch of catalyst- Ensure thorough degassing of solvents and the reaction mixture- Increase the reaction temperature in increments |
| Alkyne Homocoupling | - Presence of oxygen- High concentration of copper catalyst | - Rigorously exclude air from the reaction- Consider a copper-free protocol or reduce the amount of CuI |
| Catalyst Decomposition | - Impurities in reagents or solvents- High reaction temperature | - Use high-purity, anhydrous reagents and solvents- Optimize the reaction temperature; avoid excessive heating |
| Difficulty in Purification | - Formation of byproducts- Residual catalyst | - Optimize reaction conditions to improve selectivity- Employ appropriate purification techniques (e.g., filtration through a plug of silica, recrystallization) |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The Sonogashira coupling reaction provides a robust and efficient method for its incorporation into a wide array of molecular scaffolds. By understanding the underlying mechanism and carefully controlling the key reaction parameters outlined in these application notes, researchers can successfully employ this powerful transformation to advance their synthetic endeavors. The provided protocols offer a solid foundation for the development of specific applications, and the troubleshooting guide serves as a practical resource for overcoming common challenges.
References
- Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. ePrints Soton.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
- Uneyama, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Beilstein Journals. (2021). 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties.
- ResearchGate. (2022). Synthesis of (E)‐5‐(4‐(heteroarylethynyl)phenyl)‐3‐((4‐(heteroarietinyl)phenyl)diazenyl)‐7‐(trifluoromethyl)pyrazolo[1,5‐a]pyrimidin‐2‐amine.
- Saeed, A., et al. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. PubMed Central.
- Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
- Sereda, et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PubMed Central.
- Matrix Scientific. 5-Ethynyl-2-(4-(trifluoromethyl)phenoxy)pyridine.
- Fluorochem. (2024). This compound.
- Sinfoo Biotech. This compound,(CAS# 887267-85-2).
- BenchChem. (2025). Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran.
- ResearchGate. (2019). Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)
- Bosch, J. (2025). trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. PubMed Central.
- MDPI. (2020).
- ResearchGate. (2025). Using the Sonogashira Reaction for Preparing a New Fragment Library based on the 3-alkynylimidazo[1,2-a]pyridine Scaffold.
-
Google Patents. (2024). WO2024069592A1 - N-(5-substituted-carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use.
- ResearchGate. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds.
- ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Google Patents. (1979). JPS5461183A - 2-substituted-5-trifluoromethyl pyridine compounds.
Sources
Application Notes & Protocols: 2-Ethynyl-5-(trifluoromethyl)pyridine as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Fluorination and Alkynylation in Drug Design
In the landscape of modern medicinal chemistry, the deliberate incorporation of specific functional groups is a cornerstone of rational drug design. The title compound, 2-Ethynyl-5-(trifluoromethyl)pyridine , is a quintessential example of a "privileged" building block, merging two powerful motifs: a trifluoromethyl group and a terminal alkyne on a pyridine scaffold. This combination offers a sophisticated toolkit for medicinal chemists to enhance the pharmacological properties of lead compounds.
The trifluoromethyl (-CF3) group is renowned for its ability to dramatically improve a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The strong carbon-fluorine bond is resistant to metabolic oxidation, which can increase a drug's half-life.[2] Furthermore, the -CF3 group is a potent electron-withdrawing group and a bioisostere for methyl or chloro groups, allowing it to modulate pKa and engage in unique binding interactions with biological targets.[3][4]
The terminal alkyne (-C≡CH) is a versatile functional group prized for its linear geometry and reactivity.[5][6] Its rigid structure can act as a directional linker or probe deep into a binding pocket. Critically, it serves as a key handle for two of the most powerful reactions in modern medicinal chemistry: the Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry".[5][6] This dual utility allows for both the construction of complex molecular architectures and the bio-orthogonal conjugation of molecules in biological systems.[7]
The pyridine ring itself is a common scaffold in pharmaceuticals, offering advantageous physicochemical properties and hydrogen bonding capabilities.[8] The strategic placement of the -CF3 and ethynyl groups on this ring system, as in this compound, creates a highly valuable intermediate for synthesizing next-generation therapeutics, particularly in oncology and virology.[7][9]
Synthesis of this compound: A Two-Step Protocol
The most common and efficient laboratory-scale synthesis of the title compound starts from a readily available halogenated precursor, such as 2-bromo- or 2-chloro-5-(trifluoromethyl)pyridine. The synthesis involves a Sonogashira coupling with a protected acetylene source, followed by deprotection. Using a protected alkyne like (trimethylsilyl)acetylene is crucial to prevent the undesired homocoupling of the terminal alkyne under the reaction conditions.[6]
Protocol 1: Synthesis of this compound
Step A: Sonogashira Coupling to form 2-((Trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine
-
To a dry, oven-baked Schlenk flask, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio by volume.
-
To the resulting suspension, add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.
-
Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the silyl-protected intermediate.
Step B: Deprotection to yield this compound
-
Dissolve the purified 2-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine (1.0 eq) from Step A in methanol (MeOH).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute aqueous HCl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the final product, this compound.
| Parameter | Step A: Sonogashira Coupling | Step B: Deprotection |
| Key Reagents | 2-Bromo-5-(trifluoromethyl)pyridine, (Trimethylsilyl)acetylene | Silyl-protected intermediate |
| Catalysts | Pd(PPh₃)₂Cl₂, CuI | - |
| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) |
| Solvent | THF / Et₃N | Methanol (MeOH) |
| Temperature | Room Temperature | Room Temperature |
| Atmosphere | Inert (Argon/Nitrogen) | Ambient |
| Typical Duration | 12-16 hours | 1-2 hours |
Application in Core Scaffold Construction: The Sonogashira Coupling
The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, enabling the coupling of terminal alkynes with aryl or vinyl halides.[3] For drug development, this reaction is invaluable for linking the this compound building block to other heterocyclic or aromatic systems, rapidly building molecular complexity. This is a key strategy in the synthesis of kinase inhibitors, where a central hinge-binding heterocycle is often connected to a substituted aryl group via an ethynyl linker.[10]
// Nodes for Palladium Cycle Pd0 [label="Pd(0)L₂", fillcolor="#4285F4"]; PdII_A [label="Ar-Pd(II)L₂-X", fillcolor="#4285F4"]; PdII_B [label="Ar-Pd(II)L₂(C≡CR')", fillcolor="#4285F4"];
// Nodes for Copper Cycle CuI_X [label="Cu(I)X", fillcolor="#EA4335"]; Cu_Alkyne [label="Cu(I)C≡CR'", fillcolor="#EA4335"];
// External Reagents ArX [label="Ar-X\n(e.g., Aryl Halide)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Alkyne [label="H-C≡CR'\n(e.g., Target Molecule)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-C≡CR'", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Palladium Cycle Edges Pd0 -> PdII_A [label=" Oxidative\n Addition "]; ArX -> PdII_A [style=dashed]; PdII_A -> PdII_B [label=" Transmetalation "]; PdII_B -> Pd0 [label=" Reductive\n Elimination "]; PdII_B -> Product [style=dashed];
// Copper Cycle Edges CuI_X -> Cu_Alkyne [label=" Alkyne Activation "]; Alkyne -> CuI_X [style=dashed]; Base -> CuI_X [style=dashed, label=" Deprotonation "]; Cu_Alkyne -> PdII_A [style=dashed]; } dot Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol 2: Sonogashira Coupling with an Aryl Iodide
This protocol describes a general procedure for coupling this compound with a representative aryl iodide.
-
To a dry Schlenk flask, add the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and Et₃N).
-
Add a solution of this compound (1.1 eq) in the same solvent mixture to the flask.
-
Stir the reaction at room temperature for 16-24 hours. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Application in Bioconjugation and Fragment Linking: Click Chemistry (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry".[5] It allows for the rapid, efficient, and bio-orthogonal ligation of an alkyne to an azide, forming a stable triazole linkage. This reaction is central to many modern drug discovery workflows, including:
-
Fragment-Based Drug Discovery (FBDD): Linking small, weakly binding fragments together to create a high-affinity lead compound.
-
Antibody-Drug Conjugates (ADCs): Attaching a potent cytotoxic payload (with an azide handle) to an antibody (modified with an alkyne).[3]
-
Target Identification: Attaching the alkyne-bearing molecule to an azide-functionalized resin for affinity purification of its protein targets.
// Inputs Alkyne [label="this compound\n(Building Block)", shape=cds, fillcolor="#FFFFFF"]; Azide [label="Molecule-N₃\n(e.g., Drug, Probe, Biomolecule)", shape=cds, fillcolor="#FFFFFF"];
// Reaction Core ReactionVessel [label="Reaction Mixture", shape=cylinder, fillcolor="#E8F0FE"]; Catalyst [label="Cu(II) Source (e.g., CuSO₄)\n+\nReducing Agent (e.g., Na Ascorbate)\n[Forms active Cu(I) in situ]", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Aqueous Buffer / Organic Solvent", shape=ellipse, fillcolor="#D2E3FC"];
// Output Product [label="Triazole-Linked Conjugate", shape=cds, fillcolor="#FFFFFF", penwidth=2, color="#34A853"];
// Connections Alkyne -> ReactionVessel; Azide -> ReactionVessel; Catalyst -> ReactionVessel; Solvent -> ReactionVessel; ReactionVessel -> Product [label=" [3+2] Cycloaddition "]; } dot Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 3: CuAAC Ligation with an Azide-Containing Molecule
This protocol provides a general method for the CuAAC reaction in an aqueous/organic co-solvent system, suitable for many small molecules.
-
In a vial, dissolve the azide-containing molecule (1.0 eq) and this compound (1.05 eq) in a 1:1 mixture of water and t-butanol.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In a third vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.
-
Add the sodium ascorbate solution to the main reaction vial containing the alkyne and azide.
-
Add the copper sulfate solution to the reaction vial. The reaction mixture may turn cloudy or change color.
-
Stir vigorously at room temperature for 4-12 hours. The reaction is often complete within a few hours.
-
Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NH₄Cl (to remove copper) and then brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization as needed.
Note: For biological applications involving sensitive proteins, the use of a copper-chelating ligand such as THPTA is highly recommended to prevent oxidative damage.[1][11]
Case Study: Application in Kinase Inhibitor Design
The this compound scaffold is exceptionally well-suited for the development of protein kinase inhibitors, a critical class of anticancer drugs.[10] The structure of the FDA-approved drug Ponatinib , a potent BCR-ABL inhibitor, provides a compelling blueprint for how this scaffold can be utilized.[11][12]
Ponatinib was designed to overcome resistance to other tyrosine kinase inhibitors, particularly the T315I "gatekeeper" mutation in the BCR-ABL kinase.[13] Its structure features two key elements highly relevant to our building block:
-
An ethynyl linker that connects the core heterocycle to a substituted phenyl ring. This rigid linker positions the molecule optimally within the ATP-binding site, allowing it to form crucial van der Waals interactions that are effective even with the bulky isoleucine residue of the T315I mutant.[10]
-
A trifluoromethylphenyl group that binds to a hydrophobic pocket, contributing significantly to the drug's high potency.[10]
By analogy, this compound can be used to construct novel kinase inhibitors where the ethynyl group serves as the critical linker and the trifluoromethylpyridine moiety occupies a similar hydrophobic region, potentially offering advantages in solubility, metabolic stability, or target selectivity.
// Connections edge [color="#4285F4", style=dashed, arrowhead=vee, penwidth=1.5]; inhibitor:c -> hinge:c [label=" H-Bonding ", fontcolor="#202124"]; inhibitor:c -> gatekeeper:c [label=" van der Waals\n Interaction ", fontcolor="#202124"]; inhibitor:c -> hydrophobic_pocket:c [label=" Hydrophobic\n Interaction ", fontcolor="#202124"]; } dot Caption: Binding model of a hypothetical inhibitor using the target scaffold.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that imparts multiple, advantageous properties to a lead molecule. Its trifluoromethyl group enhances metabolic stability and binding, while the terminal alkyne provides a versatile handle for constructing complex architectures via Sonogashira coupling or for conjugation via click chemistry. The protocols and conceptual frameworks provided herein demonstrate its broad utility and position it as a valuable asset for researchers, scientists, and drug development professionals aiming to create the next generation of targeted therapies.
References
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-
Wikipedia. (2024). Ponatinib. [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
- PMC - PubMed Central. (2025).
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]
- The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. (n.d.). Tocris Bioscience.
- The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innovations. (n.d.). Pharmaceutical Technology.
- BenchChem. (2025). Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran.
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Hovione. (2024).
- AiFChem. (2025). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.
-
PubMed. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. [Link]
-
ePrints Soton - University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. [Link]
-
RSC Publishing. (2020). Biosynthesis of alkyne-containing natural products. [Link]
-
ChemistryViews. (2019). Biosynthetic Pathway to Amino Acids with a Terminal Alkyne. [Link]
- Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2025). PharmaCompass.
-
Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. [Link]
-
PubMed. (2018). Ponatinib: A Third-Generation Inhibitor for the Treatment of CML. [Link]
-
NIH. (2014). The novel BCR-ABL and FLT3 inhibitor ponatinib is a potent inhibitor of the multidrug resistance-associated ATP-binding cassette transporter ABCG2. [Link]
-
RSC Advances. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
-
PubMed. (2013). Activity of ponatinib against clinically-relevant AC220-resistant kinase domain mutants of FLT3-ITD. [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Ethynyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions. Within the medicinal chemist's toolkit, fluorinated heterocyclic compounds have emerged as indispensable building blocks for optimizing drug candidates.[1][2] The trifluoromethyl (-CF3) group, in particular, is a valuable substituent known to enhance key drug-like properties. Its incorporation into a molecule can lead to increased metabolic stability, improved lipophilicity for better membrane permeability, and enhanced binding affinity to target proteins.[1][2]
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in approved drugs. When combined, the trifluoromethyl and pyridine moieties create a powerful pharmacophore. This guide focuses on a specific, highly versatile building block: 2-Ethynyl-5-(trifluoromethyl)pyridine . The terminal alkyne functionality serves as a reactive handle for the facile construction of carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. This allows for the efficient and modular synthesis of a diverse range of kinase inhibitors.
This document provides a detailed overview of the applications of this compound in the synthesis of kinase inhibitors, with a particular focus on a practical, step-by-step protocol for a key synthetic transformation.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material's properties and safe handling procedures is paramount for successful and safe synthesis.
| Property | Value | Reference |
| CAS Number | 379670-42-5 | [3] |
| Molecular Formula | C8H4F3N | [3] |
| Molecular Weight | 171.12 g/mol | |
| Appearance | Solid | [3] |
| IUPAC Name | This compound | [3] |
Safety Information:
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] Always consult the latest Safety Data Sheet (SDS) before use.[4]
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4]
-
Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[4]
Core Application: Sonogashira Coupling in the Synthesis of TYK2 Inhibitors
A prominent application of this compound is in the synthesis of Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[1][2] Deucravacitinib (BMS-986165) is a clinically approved, allosteric inhibitor of TYK2 that showcases the successful incorporation of the this compound moiety.[4][5][6]
The key step in the synthesis of Deucravacitinib and related analogues involves a Sonogashira cross-coupling reaction between an ethynylpyridine derivative and a heterocyclic halide. This reaction efficiently forms the crucial carbon-carbon bond that links the two key fragments of the inhibitor.
Visualizing the Synthetic Strategy: Sonogashira Coupling Workflow
Caption: Workflow for Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling of this compound with a Heterocyclic Halide
This protocol provides a representative procedure for the Sonogashira coupling, a cornerstone reaction for utilizing this compound in kinase inhibitor synthesis. The specific heterocyclic halide and reaction conditions may require optimization depending on the desired target molecule.
Materials:
-
This compound
-
Heterocyclic halide (e.g., 4-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-amine)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N), anhydrous
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
TLC plates, silica gel
-
Column chromatography supplies (silica gel, solvents)
Reaction Setup and Execution:
Caption: Step-by-step experimental workflow.
Detailed Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the heterocyclic halide (1.0 equiv.), this compound (1.1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv.), and copper(I) iodide (0.1 equiv.).
-
Degassing: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: To the flask, add anhydrous and degassed solvent (e.g., THF or DMF) to achieve a suitable concentration (typically 0.1-0.5 M). Then, add anhydrous triethylamine (2.0-3.0 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its identity and purity.
Causality Behind Experimental Choices
-
Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling) and deactivation of the palladium catalyst. Therefore, maintaining an inert atmosphere is crucial for high yields.
-
Palladium Catalyst: The palladium catalyst is the heart of the reaction, facilitating the oxidative addition to the heterocyclic halide and the subsequent reductive elimination to form the C-C bond.
-
Copper(I) Co-catalyst: The copper(I) salt is believed to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.
-
Base: An amine base, such as triethylamine, is required to deprotonate the terminal alkyne, generating the nucleophilic acetylide species. It also serves to neutralize the hydrogen halide byproduct formed during the reaction.
-
Solvent: Anhydrous and degassed polar aprotic solvents like THF or DMF are commonly used to dissolve the reactants and facilitate the reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic combination of a reactive alkyne handle and the beneficial trifluoromethylpyridine moiety allows for the efficient construction of complex molecules with desirable pharmacological properties. The Sonogashira coupling, as detailed in this guide, provides a robust and reliable method for incorporating this key fragment into a wide range of kinase inhibitor scaffolds. As the quest for more selective and potent kinase inhibitors continues, the utility of well-designed building blocks like this compound will undoubtedly continue to grow.
References
-
Eternity Bioscience. (2021). New TYK2 inhibitors synthesized at Eternity Bioscience. BioWorld. Available at: [Link]
-
Pan, L., et al. (2025). Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases. European Journal of Medicinal Chemistry, 117114. Available at: [Link]
-
Pan, L., et al. (2025). Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases. PubMed. Available at: [Link]
-
Treitler, D. S., et al. (2022). Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Organic Process Research & Development, 26(4), 1202–1222. Available at: [Link]
-
Cheng, C., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. ProQuest. Available at: [Link]
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- 4. Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165) - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Lynchpin of Modern Agrochemicals: Application Notes on 2-Ethynyl-5-(trifluoromethyl)pyridine in Synthesis
The relentless pursuit of higher crop yields and more sustainable agricultural practices has led to the development of increasingly sophisticated and potent agrochemicals. Central to this innovation is the strategic incorporation of fluorinated building blocks, with the trifluoromethylpyridine (TFMP) scaffold standing out for its ability to enhance the efficacy and metabolic stability of active ingredients.[1][2] Among the versatile intermediates derived from this core structure, 2-Ethynyl-5-(trifluoromethyl)pyridine has emerged as a critical linchpin for the synthesis of a new generation of insecticides, fungicides, and herbicides. Its unique combination of a reactive ethynyl group and the electron-withdrawing trifluoromethyl moiety on the pyridine ring offers a powerful handle for medicinal chemists to construct complex and highly active molecules.[3][4]
This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed application notes, experimental protocols, and an analysis of the structure-activity relationships that underscore its importance.
The Strategic Advantage of the this compound Scaffold
The trifluoromethyl group (-CF3) is a cornerstone of modern agrochemical design, prized for its ability to increase lipophilicity and block metabolic degradation, leading to more persistent and effective products.[1] When appended to a pyridine ring, these benefits are coupled with the unique electronic properties of the heterocycle, influencing the molecule's interaction with biological targets.[2][5]
The introduction of an ethynyl (-C≡CH) group at the 2-position of the 5-(trifluoromethyl)pyridine core provides a versatile reactive site for carbon-carbon bond formation. This functionality is most commonly exploited through palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, which allows for the efficient connection of the pyridine scaffold to a wide array of other molecular fragments.[6][7] This modular approach is invaluable in the discovery and optimization of new agrochemical leads.
Synthesis of this compound: A Gateway Intermediate
The primary route to this compound involves a Sonogashira coupling reaction starting from a halogenated precursor, most commonly 2-chloro-5-(trifluoromethyl)pyridine or 2-bromo-5-(trifluoromethyl)pyridine, with a protected acetylene source, followed by deprotection.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Potassium carbonate (K2CO3)
-
Methanol
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Sonogashira Coupling:
-
To a dry Schlenk flask under an argon atmosphere, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene and triethylamine (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product is 2-(trimethylsilylethynyl)-5-(trifluoromethyl)pyridine.
-
-
Deprotection:
-
Dissolve the crude intermediate in methanol.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford this compound.
-
Applications in the Synthesis of Novel Agrochemicals
The true value of this compound lies in its utility as a versatile building block for a diverse range of agrochemicals. The ethynyl group can participate in various transformations, including further Sonogashira couplings, click chemistry, and cyclization reactions, to generate novel and potent active ingredients.
Insecticide Synthesis: Building Complex Heterocycles
While a specific commercialized insecticide directly synthesized from this compound is not yet prominently disclosed in public literature, patent literature reveals its application in constructing novel insecticidal compounds. For instance, alkynyl pyridine-substituted amides have shown promise as pesticides.[3] The general synthetic strategy involves the coupling of this compound with a suitable partner, followed by further functionalization.
Hypothetical Synthetic Pathway to a Novel Insecticide:
Caption: General pathway to novel insecticides.
Protocol 2: General Procedure for the Synthesis of an Alkynylpyridine-based Agrochemical Precursor via Sonogashira Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., substituted bromobenzene)
-
Pd(PPh3)4
-
CuI
-
Amine base (e.g., diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq).
-
Add the anhydrous solvent and the amine base (2.5 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add a solution of this compound (1.1 eq) in the anhydrous solvent dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Fungicide and Herbicide Development
The 5-(trifluoromethyl)pyridine moiety is a key component in a number of successful fungicides and herbicides.[8][9] The introduction of an alkynyl linker via this compound allows for the exploration of novel chemical space in the development of next-generation compounds with improved activity spectra and resistance profiles. The rigid nature of the alkyne can be used to orient different parts of the molecule in a specific conformation to optimize binding to the target site.
Structure-Activity Relationship (SAR) Insights
The combination of the 5-(trifluoromethyl)pyridine core with the versatile ethynyl linker provides a powerful platform for SAR studies. Key parameters that can be systematically varied include:
-
The nature of the group coupled to the alkyne: A wide variety of aryl, heteroaryl, and aliphatic groups can be introduced, allowing for fine-tuning of electronic and steric properties.
-
Further transformations of the alkyne: The triple bond can be selectively reduced to a double or single bond, or it can be used as a precursor for the construction of various heterocyclic rings. This allows for the exploration of different molecular geometries and the introduction of additional points of interaction with the target protein.
Data Summary of Hypothetical Agrochemical Candidates:
| Compound ID | R-Group Coupled to Alkyne | Target Pest/Weed | Activity (EC50/LC50) |
| AG-1 | 4-Chlorophenyl | Aphids | 0.5 mg/L |
| AG-2 | 3,5-Difluorophenyl | Powdery Mildew | 1.2 mg/L |
| AG-3 | 2-Thiophenyl | Broadleaf Weeds | 5 g/ha |
| AG-4 | Cyclopropyl | Corn Rootworm | 0.8 mg/L |
This data is illustrative and intended to demonstrate the potential for generating diverse and active compounds from the this compound scaffold.
Conclusion and Future Outlook
This compound is a high-value intermediate that serves as a cornerstone in the synthesis of modern agrochemicals. Its strategic combination of a trifluoromethylpyridine core and a reactive ethynyl group provides a versatile platform for the construction of novel and potent active ingredients. The continued exploration of its reactivity, particularly through advanced cross-coupling and cyclization strategies, is expected to yield a new generation of insecticides, fungicides, and herbicides with enhanced performance and improved environmental profiles. For researchers and professionals in the field of drug development and agrochemical synthesis, a thorough understanding of the chemistry and applications of this key building block is essential for driving future innovation.
References
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- Pyridine derivatives as fungicidal compounds. US7754741B2.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J Pestic Sci. 2021;46(2):125-142.
- Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorg Med Chem. 2016;24(3):314-335.
- The importance of trifluoromethyl pyridines in crop protection. Pest Manag Sci. 2018;74(10):2226-2236.
- Trifluoromethylpyridine: Its chemistry and applic
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chin. J. Chem. 2022;40(5):594-612.
- Recent developments in fluorine-containing pesticides. Pest Manag Sci. 2024;80(7):3065-3087.
- Pyridine amides and their salts, processes for their production and pesticidal compositions containing them. EP0580374B1.
- Recent Advances in the Synthesis of 2-Pyrones. Molecules. 2016;21(9):1185.
- 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Huimeng Bio-tech.
- Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. J Org Chem. 2007;72(13):4822-5.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Chemistry. 2020;26(52):12088-12092.
- Enhancing Crop Protection: The Role of Trifluoromethyl Pyridines in Agrochemicals. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Palladium catalyzed synthesis of 2-trifluoromethylquinolines through a domino Sonogashira–alkyne carbocyclization process. Chem Commun (Camb). 2013;49(82):9458-60.
- Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. 2023;28(7):3059.
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chem Commun (Camb). 2017;53(63):8858-8861.
- Synthesis of 2-ethynyl-4(3H)quinazolinone and 2-(1,3-butadienyl)-4(3H)quinazolinone derivatives. J Heterocycl Chem. 2002;39(3):555-559.
- Synthesis and Fluorescent Behaviour of 2-Аryl-4,5-Dihydro-1H-1,2,4-triazoles. ChemistrySelect. 2021;6(29):7496-7501.
- PYRIDINE AND PYRAZINE COMPOUNDS FOR COMBATING PHYTOP
- Novel pyridine compounds and their as weedicide. CN86108624A.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Ethynyl-5-(trifluoromethyl)pyridine
Introduction: The Strategic Importance of 2-Ethynyl-5-(trifluoromethyl)pyridine in Modern Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its presence in numerous bioactive compounds and functional materials. The strategic incorporation of a trifluoromethyl (CF₃) group onto this heterocycle often enhances a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The further introduction of a reactive ethynyl group at the 2-position transforms the molecule into a versatile building block, poised for elaboration into more complex architectures through carbon-carbon bond-forming reactions. This compound is one such high-value intermediate, combining the electronic properties of the trifluoromethyl group with the synthetic utility of a terminal alkyne. This guide provides a detailed protocol for the palladium-catalyzed Sonogashira cross-coupling reaction, a premier method for the alkynylation of aryl and vinyl halides, utilizing this compound as a key coupling partner.
Mechanistic Underpinnings of the Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a robust and widely employed method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[2][3][4] The reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. The catalytic cycle can be dissected into two interconnected cycles: the palladium cycle and the copper cycle.
The Palladium Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.
The Copper Co-Catalytic Cycle
-
π-Alkyne Complex Formation: The terminal alkyne coordinates with the copper(I) salt.
-
Deprotonation: The amine base deprotonates the terminal alkyne, facilitated by its coordination to the copper, to form a copper(I) acetylide. This species is then ready to participate in the transmetalation step of the palladium cycle.
It is noteworthy that copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which is a common side reaction in the presence of copper.[5][6]
Visualizing the Catalytic Pathway
Caption: Figure 1. Simplified Catalytic Cycles of the Sonogashira Reaction.
Experimental Protocol: Sonogashira Coupling of this compound with Aryl Halides
This protocol provides a general procedure for the Sonogashira coupling of this compound with a variety of aryl halides. The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the alkyne proton and the overall reactivity of the molecule. Therefore, careful selection of the base and reaction conditions is crucial for optimal results.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) (if using PdCl₂)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line with a bubbler)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂ (2.5 mol%)), copper(I) iodide (5 mol%), and triphenylphosphine (5 mol%, if using PdCl₂).
-
Addition of Reagents: Add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv) to the flask.
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF or DMF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv) to the reaction mixture. The use of an amine base that also acts as a solvent is a common practice.[7]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C), depending on the reactivity of the aryl halide. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Visualizing the Experimental Workflow
Caption: Figure 2. General workflow for the Sonogashira cross-coupling.
Quantitative Data Summary
The following table summarizes representative reaction conditions for Sonogashira couplings involving pyridine derivatives, which can serve as a starting point for optimizing the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂(2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 96 | [8] |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15 mol%), CuI (30 mol%) | Et₃N | THF | RT | ~90 | [7] |
| 3 | 3-Iodopyridine | Phenyl(trimethylsilyl)acetylene | Pd(OAc)₂ (5 mol%) | NaOAc | DMF | 100 (MW) | 90 | [9] |
Field-Proven Insights and Causality Behind Experimental Choices
-
Choice of Palladium Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used and commercially available catalysts.[3] The choice between them often depends on stability and solubility. Pd(0) catalysts like Pd(PPh₃)₄ are ready to enter the catalytic cycle, while Pd(II) precatalysts require in-situ reduction.
-
The Role of the Copper Co-catalyst: Copper(I) iodide is the most common co-catalyst and significantly accelerates the reaction by facilitating the deprotonation of the alkyne and the subsequent transmetalation step.[3] However, for substrates prone to homocoupling, a copper-free protocol may be advantageous.[5][6]
-
Ligand Selection: Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the palladium center and modulating its reactivity. Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, particularly with less reactive aryl chlorides.[3]
-
Base and Solvent System: The base, typically an amine like triethylamine or diisopropylethylamine, is essential for neutralizing the HX byproduct and for the deprotonation of the terminal alkyne.[7] The choice of solvent can influence the solubility of the reagents and the reaction rate. Aprotic polar solvents like DMF and THF are commonly employed.
-
Impact of the Trifluoromethyl Group: The electron-withdrawing nature of the CF₃ group in this compound increases the acidity of the acetylenic proton, which can facilitate its deprotonation. This electronic effect may allow for the use of milder bases or reaction conditions.
Conclusion and Future Outlook
The Sonogashira cross-coupling of this compound with aryl and vinyl halides is a powerful strategy for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The protocol outlined in this guide provides a robust starting point for researchers. Further optimization of reaction conditions, including the exploration of novel palladium catalysts, ligands, and green reaction media, will continue to enhance the efficiency and sustainability of this important transformation.
References
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KAUST. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved January 6, 2026, from [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved January 6, 2026, from [Link]
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de Oliveira, R. A., et al. (2020). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society, 31(9), 1887-1896. Retrieved January 6, 2026, from [Link]
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Lipshutz, B. H., & Ghorai, S. (2012). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 14(12), 3174–3177. Retrieved January 6, 2026, from [Link]
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Pestov, D., et al. (2019). Conditions optimization for the double Sonogashira coupling. Mendeleev Communications, 29(1), 69-71. Retrieved January 6, 2026, from [Link]
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de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons. Retrieved January 6, 2026, from [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ArODES. Retrieved January 6, 2026, from [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
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Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. Retrieved January 6, 2026, from [Link]
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ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Retrieved January 6, 2026, from [Link]
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ElectronicsAndBooks. (2007). Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water. Retrieved January 6, 2026, from [Link]
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RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved January 6, 2026, from [Link]
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National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved January 6, 2026, from [Link]
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Baati, R., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. ePrints Soton. Retrieved January 6, 2026, from [Link]
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Pal, M. (2014). Palladium-Catalyzed Alkynylation of Aryl and Hetaryl Halides: A Journey from Conventional Palladium Complexes or Salts to Palladium/Carbon. ResearchGate. Retrieved January 6, 2026, from [Link]
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Sørensen, U. S., et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. Retrieved January 6, 2026, from [Link]
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Langer, P., et al. (2014). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. Retrieved January 6, 2026, from [Link]
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Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. Retrieved January 6, 2026, from [Link]
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Roy, D., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. Retrieved January 6, 2026, from [Link]
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R Discovery. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved January 6, 2026, from [Link]
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Radhakrishnan, U., & Stang, P. J. (2001). Palladium-Catalyzed Arylation of Enynes and Electron-Deficient Alkynes Using Diaryliodonium Salts. Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
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ACS Publications. (2022). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. Retrieved January 6, 2026, from [Link]
-
Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
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ResearchGate. (n.d.). Pd‐catalyzed aryl‐alkynylation of aryl halides with terminal alkynes. Retrieved January 6, 2026, from [Link]
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Li, J., et al. (2012). Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. Organic & Biomolecular Chemistry, 10(30), 5674-5676. Retrieved January 6, 2026, from [Link]
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National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved January 6, 2026, from [Link]
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Park, S., & Chang, S. (2011). Palladium-catalyzed oxidative alkynylation of heterocycles with terminal alkynes under air conditions. Organic Letters, 13(6), 1474–1477. Retrieved January 6, 2026, from [Link]
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RSC Publishing. (2016). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. Retrieved January 6, 2026, from [Link]
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"2-Ethynyl-5-(trifluoromethyl)pyridine" as a ligand in organometallic chemistry
Starting The Research Phase
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Application Notes and Protocols for the Derivatization of 2-Ethynyl-5-(trifluoromethyl)pyridine in Drug Discovery
Introduction: The Strategic Importance of the 2-Ethynyl-5-(trifluoromethyl)pyridine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and rigid structural elements is a cornerstone of rational drug design. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance metabolic stability, improve binding affinity, and increase the lipophilicity of drug candidates, thereby favorably modulating their pharmacokinetic and pharmacodynamic profiles.[1][2] The pyridine ring, a privileged scaffold in numerous FDA-approved drugs, offers a versatile platform for introducing diverse functionalities and optimizing drug-target interactions.[1]
The compound This compound emerges as a highly valuable building block for drug discovery, synergistically combining the advantageous properties of the trifluoromethyl group, the pyridine core, and a reactive ethynyl (acetylene) handle. This terminal alkyne functionality serves as a versatile anchor for a variety of powerful and efficient coupling reactions, enabling the rapid generation of diverse molecular libraries for high-throughput screening and lead optimization.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective derivatization of this compound. We will delve into the mechanistic rationale behind key synthetic strategies, provide detailed, field-proven protocols for its derivatization via Sonogashira coupling and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, and discuss the significance of these transformations in the construction of novel bioactive molecules.
Core Derivatization Strategies: A Mechanistic Overview
The terminal alkyne of this compound is the focal point for derivatization. Two of the most robust and widely adopted methods for the transformation of terminal alkynes in drug discovery are the Sonogashira coupling and the CuAAC click reaction.
-
Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is instrumental in the synthesis of conjugated systems and for linking the this compound core to a wide array of aromatic and heteroaromatic moieties, which are frequently key recognition elements in drug-target interactions.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from an alkyne and an azide.[5][6] The resulting triazole ring is not merely a linker; it is a stable, aromatic, and polar entity that can participate in hydrogen bonding and dipole-dipole interactions, often serving as a valuable pharmacophore that mimics the properties of an amide bond.
The choice between these two primary derivatization pathways allows for the exploration of vast chemical space, leading to the generation of novel compounds with diverse pharmacological profiles.
Figure 1: Key derivatization pathways for this compound.
Protocol 1: Sonogashira Cross-Coupling of this compound with (Hetero)aryl Halides
This protocol provides a generalized procedure for the Sonogashira coupling of this compound with a variety of (hetero)aryl halides. The reaction conditions outlined below are a robust starting point and may be optimized for specific substrates.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precatalyst) and a copper(I) co-catalyst (e.g., CuI) is employed. The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the C-C bond, while the copper co-catalyst is believed to form a copper acetylide intermediate, which enhances the rate of transmetalation to the palladium center.
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the hydrogen halide formed during the reaction and to act as a solvent.
-
Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is commonly used to ensure the solubility of the reactants and catalysts.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium(0) catalyst and the oxidative homocoupling of the terminal alkyne.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| This compound | 379670-42-5 | Various | Ensure purity is >97% |
| (Hetero)aryl halide (iodide or bromide) | Variable | Various | Iodides are generally more reactive than bromides. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Strem Chemicals | Handle in a glovebox or under an inert atmosphere. |
| Copper(I) iodide (CuI) | 7681-65-4 | Sigma-Aldrich | Use freshly opened or purified material. |
| Triethylamine (Et₃N) | 121-44-8 | Acros Organics | Distill from CaH₂ before use. |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Fisher Scientific | Use freshly distilled from sodium/benzophenone or from a solvent purification system. |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the (hetero)aryl halide (1.1 eq), and copper(I) iodide (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (to achieve a concentration of ~0.1 M with respect to the limiting reagent) and triethylamine (2.0 eq) via syringe.
-
Catalyst Addition: To the stirring solution, add tetrakis(triphenylphosphine)palladium(0) (0.025 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours. For less reactive bromides, gentle heating (e.g., 50-60 °C) may be required.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Figure 2: Workflow for Sonogashira cross-coupling.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol details a reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound and an organic azide.
Causality Behind Experimental Choices:
-
Catalyst System: The active catalyst is Cu(I), which can be introduced directly as a Cu(I) salt (e.g., CuI) or generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent, most commonly sodium ascorbate. The in situ generation is often preferred as it is more convenient and circumvents the instability of Cu(I) salts to oxidation.
-
Ligand: While not always strictly necessary, the addition of a ligand such as tris(benzyltriazolylmethyl)amine (TBTA) can stabilize the Cu(I) oxidation state and accelerate the reaction. For biological applications, water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used.
-
Solvent System: The CuAAC reaction is remarkably versatile and can be performed in a wide range of solvents, including mixtures of water and organic solvents like t-butanol, THF, or DMSO. This makes it particularly suitable for the derivatization of molecules with varying polarities.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| This compound | 379670-42-5 | Various | Ensure purity is >97% |
| Organic azide | Variable | Various or Synthesized | Azides can be hazardous; handle with appropriate safety precautions. |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | 7758-99-8 | Sigma-Aldrich | |
| Sodium L-ascorbate | 134-03-2 | Acros Organics | Use a freshly prepared aqueous solution. |
| t-Butanol | 75-65-0 | Fisher Scientific | |
| Deionized water | N/A | In-house |
Step-by-Step Protocol:
-
Reactant Solution: In a vial, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-butanol and deionized water (to achieve a concentration of ~0.2 M).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium L-ascorbate (0.3 eq) in deionized water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.
-
Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium L-ascorbate solution, followed by the copper(II) sulfate solution. A color change to yellow or orange is often observed.
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization or by flash column chromatography on silica gel.
-
Characterization: Characterize the purified 1,2,3-triazole derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Figure 3: Workflow for CuAAC "Click" Chemistry.
Conclusion and Future Outlook
The this compound scaffold represents a powerful and versatile entry point for the synthesis of novel and diverse libraries of compounds for drug discovery. The Sonogashira coupling and CuAAC click chemistry protocols detailed herein provide reliable and efficient methods for the derivatization of this valuable building block. The strategic application of these methodologies will undoubtedly continue to fuel the discovery of new therapeutic agents across a wide range of disease areas. The inherent modularity of these reactions is particularly well-suited for automated synthesis platforms and the generation of large compound collections for high-throughput screening, accelerating the pace of drug discovery and development.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832–5880. [Link]
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Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]
-
Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of Fluorine and Fluorine-Containing Functional Groups. Angewandte Chemie International Edition, 52(32), 8214–8264. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
-
Frontier Specialty Chemicals. (n.d.). 5-Ethynyl-2-(trifluoromethyl)pyridine. Retrieved January 6, 2026, from [Link]
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Hein, C. D., Liu, X., & Wang, D. (2008). Click-Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]
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Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [Link]
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Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[1][3][5]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1–18. [Link]
- U.S. Patent No. 8,445,507 B2. (2013).
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
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Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for the Suzuki−Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
- WO2007028654A1 - Pyridine derivatives and their use in the treatment of psychotic disorders. (n.d.). Google Patents.
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (n.d.). Google Patents.
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Application Notes & Protocols: 2-Ethynyl-5-(trifluoromethyl)pyridine in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Ethynyl-5-(trifluoromethyl)pyridine as a critical building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The strategic incorporation of the 5-(trifluoromethyl)pyridine moiety is a well-established method for enhancing the pharmacological profile of drug candidates. This guide details the unique properties conferred by this scaffold, with a specific focus on its use in synthesizing precursors for potent CXCR4 antagonists, exemplified by a detailed protocol for a Sonogashira cross-coupling reaction.
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold
In modern drug discovery, the precise tuning of a molecule's physicochemical properties is paramount to achieving desired efficacy, safety, and pharmacokinetic profiles. Fluorinated heterocyclic compounds, particularly trifluoromethylpyridines, have become indispensable tools for medicinal chemists.[1][2] The trifluoromethyl (-CF3) group, when appended to a pyridine ring, imparts a unique combination of properties:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes.[3] This can significantly prolong the half-life of a drug molecule.
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and enhance its oral bioavailability and tissue penetration.[3]
-
Modulation of Basicity: As a potent electron-withdrawing group, the -CF3 moiety reduces the pKa of the pyridine nitrogen. This modulation of basicity can be critical for optimizing interactions with biological targets and avoiding off-target effects, such as hERG channel binding.
-
Improved Binding Affinity: The unique electronic and steric properties of the trifluoromethylpyridine scaffold can lead to stronger and more specific binding interactions with target proteins, such as enzymes or receptors.[4]
These advantageous properties have led to the incorporation of trifluoromethylpyridine cores in numerous approved drugs and clinical candidates across various therapeutic areas, including oncology and immunology.[1][5]
Featured Reagent: this compound
This compound is a versatile bifunctional building block, combining the desirable trifluoromethylpyridine core with a reactive terminal alkyne. This alkyne handle serves as a gateway for a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling.
| Property | Value |
| CAS Number | 379670-42-5 |
| Molecular Formula | C₈H₄F₃N |
| Molecular Weight | 171.12 g/mol |
| Appearance | Off-white to yellow solid |
| Key Reactive Sites | Terminal Alkyne (for cross-coupling), Pyridine Nitrogen (for salt formation, H-bonding) |
| Primary Application | Intermediate for API synthesis via Sonogashira, Suzuki, and Click Chemistry reactions. |
| Hazard Identification | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). It is crucial to handle this reagent in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).[6] |
Application Focus: Synthesis of a Key Intermediate for CXCR4 Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that plays a crucial role in cell migration. Its dysregulation is implicated in numerous diseases, including cancer metastasis, HIV-1 proliferation, and rare immunodeficiencies like WHIM syndrome.[7][8] Consequently, the development of small-molecule CXCR4 antagonists is a significant area of pharmaceutical research.[4][7]
Mavorixafor (AMD-070) is a potent, orally bioavailable CXCR4 antagonist approved for the treatment of WHIM syndrome.[9][10] The synthesis of Mavorixafor and related analogues often involves the coupling of a heterocyclic core to a substituted aromatic system. This compound is an ideal building block for constructing the core of such molecules via a Sonogashira coupling reaction.
The following sections provide a detailed protocol for the Sonogashira coupling of this compound with a key aryl bromide intermediate, forming a diarylacetylene scaffold that is central to this class of APIs.
Synthetic Workflow Overview
The workflow illustrates the coupling of the ethynylpyridine building block with an aryl halide to generate a key API intermediate.
Caption: Synthetic workflow for a CXCR4 antagonist precursor.
Detailed Protocol: Sonogashira Coupling
This protocol describes the palladium- and copper-catalyzed Sonogashira coupling of this compound with 1-bromo-4-(chloromethyl)benzene.
Mechanistic Rationale
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][11]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide.
-
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.[5][12]
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex. This is often the rate-determining step.[12]
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to form the C(sp²)-C(sp) bond of the final product and regenerate the Pd(0) catalyst.
Caption: Simplified Sonogashira reaction mechanism.
Materials and Equipment
| Reagents | Catalysts & Ligands | Solvents & Other | Equipment |
| This compound (1.0 eq) | Dichlorobis(triphenylphosphine)palladium(II) | Anhydrous Tetrahydrofuran (THF) | Schlenk flask or oven-dried round-bottom flask |
| 1-Bromo-4-(chloromethyl)benzene (1.1 eq) | Copper(I) Iodide (CuI) (0.05 eq) | Triethylamine (TEA) or Diisopropylamine (DIPA) | Magnetic stirrer and stir bar |
| Triphenylphosphine (PPh₃) (0.04 eq) | Argon or Nitrogen gas supply | Septa, needles, and syringes | |
| Deionized Water | TLC plates (Silica gel 60 F₂₅₄) | ||
| Ethyl Acetate, Hexanes | Rotary evaporator, Chromatography column |
Step-by-Step Procedure
Note: This reaction is air- and moisture-sensitive. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.71 g, 10.0 mmol, 1.0 eq) and 1-Bromo-4-(chloromethyl)benzene (e.g., 2.26 g, 11.0 mmol, 1.1 eq).
-
Catalyst Addition: Under a positive flow of inert gas, add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (e.g., 140 mg, 0.2 mmol, 0.02 eq), copper(I) iodide (CuI) (e.g., 95 mg, 0.5 mmol, 0.05 eq), and triphenylphosphine (PPh₃) (e.g., 105 mg, 0.4 mmol, 0.04 eq).
-
Causality Note: The additional PPh₃ ligand helps to maintain a stable, active Pd(0) species throughout the catalytic cycle.
-
-
Solvent and Base Addition: Evacuate and backfill the flask with inert gas three times. Via syringe, add anhydrous THF (40 mL) and triethylamine (TEA, 20 mL).
-
Causality Note: TEA acts as both the solvent and the base required to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction.
-
-
Reaction Execution: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up: a. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator. b. Redissolve the residue in ethyl acetate (50 mL) and water (30 mL). c. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL). d. Combine the organic layers and wash with saturated aqueous ammonium chloride (2 x 25 mL) to remove the copper catalyst, followed by brine (25 mL).
-
Self-Validation: The ammonium chloride wash is critical for quenching the reaction and removing metal salts, which is visually confirmed by the removal of color from the organic phase. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product, 2-((4-(chloromethyl)phenyl)ethynyl)-5-(trifluoromethyl)pyridine.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Yield | 85-95% |
| Appearance | White to pale yellow solid |
| ¹H NMR | Peaks corresponding to aromatic protons of both rings, a singlet for the benzylic CH₂Cl protons, and absence of the acetylenic proton peak. |
| ¹³C NMR | Signals for the trifluoromethyl carbon, acetylenic carbons, and aromatic carbons. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product (296.04 for C₁₅H₉ClF₃N). |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: this compound and its reaction partners should be handled in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Waste Disposal: Dispose of all chemical waste, including solvents and silica gel, in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value building block for the synthesis of complex pharmaceutical molecules. Its utility in Sonogashira cross-coupling reactions provides a robust and efficient method for creating diarylacetylene cores, which are prevalent in potent APIs such as CXCR4 antagonists. The detailed protocol and mechanistic insights provided in this guide are intended to enable researchers to confidently and safely utilize this reagent in their drug discovery and development programs.
References
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NCT03995108. (2023). A Phase 3, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study of Mavorixafor (X4P-001) in Patients With Warts, Hypogammaglobulinemia, Infections, and Myelokathexis (WHIM) Syndrome. ClinicalTrials.gov. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. PharmaCompass. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine. PharmaCompass. [Link]
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Wikipedia. (2024). Sonogashira coupling. Wikipedia. [Link]
- Gerlach, L. O., Skerlj, R. T., Bridger, G. J., & Schwartz, T. W. (2001). Molecular interactions of CXCR4 and dual-tropic HIV-1 gp120. Journal of Biological Chemistry, 276(17), 14153–14160.
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U.S. Food and Drug Administration. (2024). XOLREMDI (mavorixafor) capsules, for oral use. FDA.gov. [Link]
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Tsukamoto, Y., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 158–175. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Basha, F. Z., DeBernardis, J. F., & Spanton, S. (1994). A practical synthesis of the selective D1 agonist A-77636. The Journal of Organic Chemistry, 59(16), 4725-4727.
- Dale, D. C., et al. (2022). Mavorixafor for treatment of WHIM syndrome. New England Journal of Medicine, 387(4), 313-324.
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Wang, X., Song, Y., Qu, J., & Luo, Y. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(7), 1353–1360. [Link]
-
Choy, P. Y., & Ruan, J. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Badolato, R., et al. (2023). Mavorixafor, an oral CXCR4 antagonist, in patients with WHIM syndrome. Blood, 141(19), 2345-2355.
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X4 Pharmaceuticals. (2024). X4 Pharmaceuticals Announces U.S. FDA Approval of XOLREMDI™ (mavorixafor) for Use in Patients with WHIM Syndrome. X4 Pharmaceuticals Press Release. [Link]
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Functionalization of 2-Ethynyl-5-(trifluoromethyl)pyridine: A Guide for Advanced Synthesis
Introduction: The Strategic Importance of 2-Ethynyl-5-(trifluoromethyl)pyridine in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms and rigid structural motifs is a cornerstone of molecular design. [1][2][3][4]The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. [1][3]When combined with a pyridine scaffold, a privileged heterocycle in medicinal chemistry, the resulting trifluoromethylpyridine core becomes a highly sought-after building block. [1][2][5][6] this compound emerges as a particularly versatile reagent, marrying the desirable electronic properties of the trifluoromethylpyridine moiety with the synthetic flexibility of a terminal alkyne. This terminal alkyne serves as a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures. This guide provides detailed experimental protocols for two of the most powerful and widely employed functionalization strategies for this substrate: the Sonogashira cross-coupling reaction and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
Core Functionalization Strategies: A Mechanistic Overview
The reactivity of this compound is dominated by its terminal alkyne. The subsequent sections will detail the experimental protocols for its functionalization via two key palladium/copper-catalyzed reactions.
Sources
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- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and application of representative clinically approved fluorine-enriched anti-cancer medications - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 2-Ethynyl-5-(trifluoromethyl)pyridine in the Development of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide delves into the multifaceted role of 2-Ethynyl-5-(trifluoromethyl)pyridine as a sophisticated building block in the burgeoning field of advanced materials. The unique molecular architecture of this compound, featuring a reactive terminal alkyne and an electron-withdrawing trifluoromethyl-substituted pyridine ring, offers a compelling platform for the rational design of novel polymers and metal-organic frameworks (MOFs). We will explore the fundamental chemical principles that make this molecule a valuable synthon and provide detailed, field-proven protocols for its use in creating materials with tailored electronic, thermal, and structural properties. The causality behind experimental choices is elucidated to empower researchers in their own materials discovery endeavors.
Introduction: The Strategic Advantage of the Trifluoromethylpyridine Ethynyl Synthon
The convergence of fluorine chemistry and conjugated materials has catalyzed the development of next-generation polymers and porous materials with enhanced stability and unique electronic characteristics. The trifluoromethyl group (-CF3) is a particularly potent substituent due to its strong electron-withdrawing nature and high electronegativity.[1] When incorporated into a pyridine ring, it significantly modulates the electronic properties of the heterocycle, making it more electron-deficient. This, in turn, influences the properties of any material derived from it.
The terminal ethynyl (-C≡CH) group is a versatile functional handle for a variety of polymerization and coupling reactions. Its linear geometry and ability to participate in reactions like Sonogashira coupling, cycloadditions, and polymerization make it an ideal linker for constructing extended conjugated systems.[2]
This compound synergistically combines these two powerful moieties. The trifluoromethyl group enhances the thermal and chemical stability of the resulting materials, while the pyridine nitrogen and the alkyne provide sites for coordination and polymerization, respectively. This guide will provide detailed protocols for leveraging this unique building block in two key areas: conjugated polymers and metal-organic frameworks.
Synthesis of the Core Building Block: this compound
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3] This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2] In this case, 2-chloro-5-(trifluoromethyl)pyridine is coupled with a protected acetylene source, followed by deprotection.
Experimental Protocol: Sonogashira Coupling for this compound
This protocol is adapted from established Sonogashira coupling procedures for halogenated pyridines.[3][4]
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure:
-
Coupling Reaction:
-
To a dry Schlenk flask under an argon atmosphere, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and anhydrous triethylamine (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add trimethylsilylacetylene (1.5 eq) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification of Silylated Intermediate:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine.
-
-
Deprotection:
-
Dissolve the purified silylated intermediate in THF.
-
Cool the solution to 0 °C and add TBAF solution (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 1 hour.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield this compound as a solid.
-
Expected Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the pyridine ring protons and the acetylenic proton. |
| ¹³C NMR | Signals for the pyridine ring carbons, the trifluoromethyl carbon, and the two acetylenic carbons. |
| FT-IR | Characteristic C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C-F stretches. |
| Mass Spec | Molecular ion peak corresponding to the calculated mass of C₈H₄F₃N. |
Application in Conjugated Polymers: Poly(this compound)
The ethynyl group of this compound allows for its polymerization to form a conjugated polyacetylene derivative. The resulting polymer is expected to exhibit interesting electronic properties and enhanced stability due to the presence of the trifluoromethylpyridine side chains. A potential route for polymerization is through spontaneous polymerization in the presence of a strong acid, a method that has been successfully applied to 2-ethynylpyridine.[5]
Proposed Experimental Protocol: Spontaneous Polymerization
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve this compound in a minimal amount of trifluoroacetic acid at room temperature.
-
Stir the solution for 24 hours. A color change to dark brown or black should be observed, indicating polymerization.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of methanol or diethyl ether.
-
Filter the precipitate, wash thoroughly with the precipitation solvent, and dry under vacuum.
Expected Polymer Properties and Characterization
The resulting poly(this compound) is anticipated to be a dark-colored, amorphous solid, soluble in polar organic solvents. The trifluoromethyl groups are expected to enhance the polymer's thermal stability and influence its electronic properties.
Predicted Characterization Data for Poly(this compound):
| Property | Predicted Value/Observation | Rationale/Reference |
| Thermal Stability (TGA) | Onset of decomposition > 300 °C | Fluorinated polymers often exhibit high thermal stability.[6] |
| Glass Transition Temp. (DSC) | > 150 °C | Rigid backbone and bulky side groups lead to high Tg. |
| UV-Vis Absorption (in solution) | Broad absorption in the visible region | Extended conjugation along the polyacetylene backbone.[5] |
| ¹H NMR | Broad signals corresponding to the polymer backbone and pyridine side chains. | |
| FT-IR | Disappearance of the C≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹). |
graph Polymerization_Workflow { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Monomer [label="2-Ethynyl-5-\n(trifluoromethyl)pyridine"]; TFA [label="Trifluoroacetic Acid\n(Initiator/Solvent)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymerization [label="Spontaneous\nPolymerization\n(24h, RT)"]; Precipitation [label="Precipitation\n(Methanol/Ether)"]; Polymer [label="Poly(2-ethynyl-5-\n(trifluoromethyl)pyridine)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(TGA, DSC, NMR, etc.)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Monomer -> Polymerization; TFA -> Polymerization; Polymerization -> Precipitation; Precipitation -> Polymer; Polymer -> Characterization;
}
Application in Metal-Organic Frameworks (MOFs)
The pyridine nitrogen in this compound provides a coordination site for metal ions, making it a suitable ligand for the construction of Metal-Organic Frameworks (MOFs).[7] The trifluoromethyl group can enhance the chemical stability of the resulting MOF, and the ethynyl group can either be a non-coordinating functionality that lines the pores of the MOF or be used for post-synthetic modification.
Proposed Experimental Protocol: Solvothermal Synthesis of a Zn-based MOF
This protocol is a representative example based on the synthesis of other Zn-based MOFs with pyridine-containing ligands.[8][9]
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a glass vial, dissolve Zn(NO₃)₂·6H₂O (0.5 mmol) and terephthalic acid (0.5 mmol) in DMF (10 mL).
-
In a separate vial, dissolve this compound (1.0 mmol) in DMF (5 mL).
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
Cool the autoclave to room temperature.
-
Collect the crystalline product by filtration, wash with fresh DMF and then with ethanol.
-
Dry the product under vacuum.
Expected MOF Properties and Characterization
The resulting MOF is expected to be a crystalline solid with a porous structure. The incorporation of the fluorinated ligand is anticipated to enhance the framework's stability towards moisture and acidic conditions.
Predicted Characterization Data for the MOF:
| Technique | Expected Analysis/Result |
| Powder X-ray Diffraction (PXRD) | A diffraction pattern indicating a crystalline structure. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with decomposition likely above 350 °C. |
| N₂ Sorption Analysis | Type I isotherm, indicating a microporous material with a significant surface area. |
| FT-IR Spectroscopy | Presence of characteristic bands for the carboxylate linker and the trifluoromethylpyridine ligand. |
Conclusion and Future Outlook
This compound is a highly promising, yet underexplored, building block for the creation of novel functional materials. Its unique electronic and structural features provide a powerful tool for chemists and material scientists to design and synthesize advanced polymers and MOFs with tailored properties. The protocols and predictive data presented in this guide are intended to serve as a solid foundation for researchers to embark on the exploration of this versatile molecule, paving the way for innovations in areas ranging from gas separation and catalysis to organic electronics and drug delivery systems.
References
- Chutia, R., et al. (2025). International Journal of New Chemistry, 12(3), 329-339.
- Masuda, T., Hamano, T., Higashimura, T., Ueda, T., & Muramatsu, H. (n.d.). Synthesis and characterization of poly[[o-(trifluoromethyl)phenyl]acetylene]. Macromolecules.
- Chen, et al. (n.d.). Synthesis and Characterization of the Interpenetrated MOF-5.
- Kim, J., Oliver, A. G., Neumann, G. T., & Hicks, J. C. (2014). Zn-MOFs with pyridine-based organic linkers and their carburized, N-doped carbons analogues as CO2 capture adsorbents. Dalton Transactions.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A Convenient Synthesis of Acetylenes: Catalytic Substitutions of Acetylenic Hydrogen with Bromoalkenes, Iodoarenes and Bromopyridines. Tetrahedron Letters, 16(50), 4467–4470.
- SpectraBase. (n.d.). 4-Ethynylpyridine(2510-22-7) 1H NMR spectrum. ChemicalBook.
- Request PDF. (2025). Synthesis of Poly(2-Ethynylpyridinium Trifluoroacetate) by Spontaneous Polymerization.
- Research Communities. (2021).
- Lin, W., et al. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling.
- MDPI. (2021).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Journal of Materials Chemistry A (RSC Publishing). (n.d.). Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction.
- Gautam, R., Geniza, I., Mabry, J. M., & Iacono, S. T. (n.d.).
- Dalton Transactions (RSC Publishing). (n.d.). A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions.
- MDPI. (n.d.). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies.
- ResearchGate. (2025).
- J Org Chem. (2020). Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β - ynones. PubMed.
- Dalton Transactions (RSC Publishing). (2021). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)
- NIH. (n.d.).
- YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
- Morressier. (2015). Zn-MOFs with pyridine-based organic linkers and their carburized, N-doped carbons analogues as CO 2 capture adsorbents.
- PubMed. (2022).
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OSTI.GOV. (2021). Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and 2.
- PMC - NIH. (n.d.). The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns.
- ResearchGate. (2025).
- SpectraBase. (n.d.). 2-Ethynylpyridine - Optional[13C NMR] - Chemical Shifts.
- The Royal Society of Chemistry. (2017). Electronic Supporting Information for Poly(phenylene-ethynylene-alt-tetraphenylethene)
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Sonogashira Reaction of 2-Ethynyl-5-(trifluoromethyl)pyridine
Welcome to the technical support center for troubleshooting the Sonogashira cross-coupling reaction, with a specific focus on the challenging substrate, 2-Ethynyl-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving high yields and purity with this transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to solve these challenges systematically.
The Sonogashira reaction is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp) bonds.[1][2][3] However, the unique electronic properties of substrates like this compound—namely the electron-deficient nature of the pyridine ring compounded by the potent electron-withdrawing trifluoromethyl group—can introduce specific obstacles. These include catalyst inhibition, low reactivity, and a propensity for side reactions. This guide provides a structured approach to diagnosing and resolving these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the Sonogashira coupling with this compound and its derivatives.
Q1: My reaction yield is very low, and I'm recovering a significant amount of the starting aryl halide. What's the likely cause?
A1: This is a classic symptom of insufficient catalyst activity or slow oxidative addition. The C-X bond (where X is Br or I) on your trifluoromethylpyridine substrate needs to react with the Pd(0) species to initiate the catalytic cycle.[2][4]
-
Catalyst Inactivity: Ensure your palladium source is active. Pd(PPh₃)₄ can be sensitive to air and moisture, while Pd(II) precatalysts like PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) state.[5] If you suspect catalyst decomposition (often indicated by the formation of a black precipitate known as palladium black), use a fresh batch or a more robust precatalyst.[6]
-
Insufficient Temperature: While many Sonogashira reactions proceed at room temperature, electron-deficient aryl bromides often require heating to facilitate the rate-determining oxidative addition step.[7] Consider a moderate increase in temperature (e.g., from room temperature to 50-80 °C) while carefully monitoring for byproduct formation.[8]
-
Ligand Choice: The ligand on the palladium center is critical. Standard triphenylphosphine (PPh₃) may not be optimal. Switching to bulkier, more electron-rich phosphine ligands (e.g., Buchwald-type ligands) can often accelerate the oxidative addition and reductive elimination steps, improving overall catalytic turnover.[6][9]
Q2: I'm observing a significant amount of a side product that corresponds to the dimerization of my alkyne (homocoupling). How can I prevent this?
A2: Alkyne homocoupling (also known as Glaser coupling) is the most common and frustrating side reaction in Sonogashira couplings, and it is almost always promoted by the presence of oxygen and the copper(I) co-catalyst.[2][10][11]
-
Maintain a Strict Inert Atmosphere: The most critical step to prevent homocoupling is the rigorous exclusion of oxygen.[6][11] Ensure all solvents and reagents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period). The reaction should be set up and run under a positive pressure of an inert gas like argon or nitrogen.
-
Switch to Copper-Free Conditions: The most definitive way to eliminate copper-catalyzed homocoupling is to remove copper from the reaction entirely.[2][12][13] Numerous highly effective copper-free Sonogashira protocols have been developed.[11][14] These often require a slightly different choice of base and solvent but completely circumvent the Glaser coupling pathway.[4]
-
Slow Addition of the Alkyne: If you must use a copper-catalyzed system, adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[11]
Q3: The pyridine nitrogen in my substrate seems to be interfering with the reaction. How can I mitigate its effects?
A3: The basic lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially forming inactive or less active complexes and inhibiting the catalytic cycle.[2][15]
-
Ligand Selection: Using bulky phosphine ligands can create a sterically hindered environment around the palladium center, which can disfavor coordination of the pyridine nitrogen.
-
Catalyst Choice: Some specialized palladium precatalysts are designed to be more resistant to coordination by nitrogen-containing substrates.[15]
-
Solvent and Base System: The choice of solvent and base can influence the coordination equilibrium. In some cases, a less coordinating solvent might be beneficial. Experimenting with different amine bases (e.g., triethylamine vs. diisopropylethylamine) or switching to an inorganic base like K₂CO₃ or Cs₂CO₃ (typically in copper-free systems) can have a significant impact.[6][16]
Q4: My reaction mixture turns black immediately after adding the base. What does this signify?
A4: The rapid formation of a black precipitate ("palladium black") indicates the decomposition and precipitation of the palladium catalyst from the solution, effectively halting the reaction.[6][17]
-
Solvent Effects: Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black under some conditions.[17] Consider switching to a different solvent such as DMF, toluene, or acetonitrile.[8][10]
-
Base Purity and Type: Ensure your amine base is pure and free of oxidizing impurities. Sometimes, the choice of base itself can be the issue. A bulky, non-coordinating amine or an inorganic base might prevent catalyst decomposition.[6]
-
Temperature Control: Adding the base at a lower temperature before heating the reaction can sometimes prevent rapid decomposition.
Systematic Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach is more effective than random changes. Use the following decision tree to guide your optimization process.
Caption: A decision tree for troubleshooting the Sonogashira reaction.
Optimized Experimental Protocols
The following protocols are provided as robust starting points for the Sonogashira coupling of an aryl bromide with this compound.
Protocol 1: Standard Copper-Catalyzed Sonogashira
This protocol is a good starting point but requires strict anaerobic conditions to minimize homocoupling.
Experimental Setup Diagram
Caption: A typical Schlenk line setup for inert atmosphere reactions.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Add degassed solvent (e.g., THF or Toluene, ~0.1 M concentration relative to the aryl halide) and degassed amine base (e.g., triethylamine, 3.0 equiv) via syringe.
-
Stir the mixture for 5 minutes at room temperature.
-
Add this compound (1.2 equiv) dropwise via syringe.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.
-
Proceed with standard aqueous workup and purification by column chromatography.
Protocol 2: Robust Copper-Free Sonogashira
This protocol is highly recommended for this substrate class to completely avoid issues with Glaser homocoupling.[12]
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), a suitable palladium precatalyst (e.g., Pd(OAc)₂, 0.025 equiv), and a bulky phosphine ligand (e.g., SPhos, 0.05 equiv).
-
Seal the flask and establish an inert atmosphere by cycling between vacuum and argon three times.
-
Add degassed solvent (e.g., DMF or Toluene, ~0.1 M).
-
Add an inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Add this compound (1.5 equiv).
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an appropriate solvent, and filter through celite.
-
Proceed with workup and purification.
Quantitative Data Summary Table
| Parameter | Protocol 1: Copper-Catalyzed | Protocol 2: Copper-Free | Rationale & Key Considerations |
| Palladium Source | PdCl₂(PPh₃)₂ (2 mol%) | Pd(OAc)₂ (2.5 mol%) | Pd(II) sources are more air-stable. Copper-free systems often benefit from specialized precatalysts/ligands.[15][18] |
| Ligand | Triphenylphosphine | SPhos (5 mol%) | Bulky, electron-rich ligands are often superior for challenging substrates, promoting faster reaction rates.[6][9] |
| Copper Co-catalyst | CuI (4 mol%) | None | Eliminates the primary pathway for alkyne homocoupling.[2][12] |
| Base | Triethylamine (3 equiv) | K₂CO₃ (2 equiv) | Amine bases are standard for copper-catalyzed systems. Inorganic bases are often used in copper-free protocols.[6] |
| Solvent | THF or Toluene | DMF or Toluene | Solvent choice is crucial and can affect catalyst stability and reaction rate.[16][19] |
| Temperature | 60 °C | 80 - 100 °C | Electron-deficient aryl bromides may require higher temperatures for efficient oxidative addition.[7] |
The Sonogashira Reaction Mechanism
Understanding the mechanism is key to rational troubleshooting. The reaction proceeds via two interconnected catalytic cycles.[1][4]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide.[4] Meanwhile, in the copper cycle, the terminal alkyne is deprotonated by a base and forms a copper acetylide species.[1] This copper acetylide then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination from the Pd(II) center, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[3]
References
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Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Blakemore, D. C., Castro, L., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]
-
Golden, J. E., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available at: [Link]
-
Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Available at: [Link]
-
Sádaba, I., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Available at: [Link]
-
Golden, J. E., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available at: [Link]
-
Gligorich, K. M., & Toste, F. D. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]
-
ResearchGate. (n.d.). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa. Available at: [Link]
-
Gligorich, K. M., & Toste, F. D. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
Cavarzan, A., et al. (2011). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
-
Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Available at: [Link]
-
ResearchGate. (n.d.). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Available at: [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). The Sonogashira Coupling Reaction Mechanism. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. Available at: [Link]
-
Organometallics. (n.d.). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Available at: [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Available at: [Link]
- Various Authors. (n.d.). Palladium-catalyzed Sonogashira coupling to synthesis of gem-difluoroenynes. Various Journals.
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Available at: [Link]
-
ResearchGate. (n.d.). Sonogashira coupling using Pd‐Buchwald‐type ligand catalyst. Available at: [Link]
-
Al-Masri, H. A., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Available at: [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. Available at: [Link]
-
Sepehrpour, H., et al. (2019). trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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- 14. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2-Ethynyl-5-(trifluoromethyl)pyridine Synthesis
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of 2-Ethynyl-5-(trifluoromethyl)pyridine. This valuable building block is frequently prepared via a Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds.[1] However, the electron-deficient nature of the trifluoromethyl-substituted pyridine ring presents unique challenges. This document offers in-depth troubleshooting, frequently asked questions, and optimized protocols to ensure successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method is the Sonogashira cross-coupling reaction.[2] This typically involves coupling an aryl halide, such as 2-chloro- or 2-bromo-5-(trifluoromethyl)pyridine, with a terminal alkyne. A common strategy employs a protected alkyne like trimethylsilylacetylene (TMSA), followed by a deprotection step to yield the terminal alkyne.
Q2: Which starting material is better: 2-chloro- or 2-bromo-5-(trifluoromethyl)pyridine?
A2: The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > Br > Cl.[1][2] Therefore, 2-bromo-5-(trifluoromethyl)pyridine is significantly more reactive than its chloro-analogue and will generally give better yields under milder conditions. While 2-chloro-5-(trifluoromethyl)pyridine can be used, it often requires higher temperatures, longer reaction times, or more specialized catalyst systems to achieve comparable results.[3]
Q3: My reaction has stalled, with significant starting halide remaining. What is the likely cause?
A3: Catalyst deactivation is the most common culprit. The Pd(0) active species is sensitive to oxygen, and incomplete degassing of solvents and reagents can halt the catalytic cycle.[4] Another possibility is an issue with the base or solvent system, which may not be optimal for the specific substrate and catalyst combination.
Q4: I am observing a significant amount of a byproduct that appears to be a dimer of my alkyne. What is this and how can I prevent it?
A4: This byproduct is likely the result of Glaser homocoupling, an oxidative dimerization of the terminal alkyne. This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[4][5] To mitigate this, ensure rigorous exclusion of oxygen through thorough degassing. Alternatively, switching to a copper-free Sonogashira protocol can eliminate this side reaction entirely.[4][6]
Q5: What are the best conditions for removing the trimethylsilyl (TMS) protecting group?
A5: The TMS group can be cleaved under mild basic or fluoride-mediated conditions. A common and effective method is treatment with potassium carbonate (K₂CO₃) in methanol (MeOH) at room temperature. For more sensitive substrates, tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is also highly effective.
Experimental Workflows & Decision Making
Overall Synthesis Workflow
The synthesis of this compound is typically a two-step process when starting from a protected alkyne. The workflow below illustrates the key stages.
Caption: General synthesis workflow for this compound.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
| Observed Problem / Question | Potential Cause(s) | Suggested Solutions & Rationale |
| 1. No reaction or very low conversion of aryl halide. | a. Inactive Catalyst: The Pd(0) catalyst is oxidized by atmospheric oxygen.[4] b. Poor Substrate Reactivity: Aryl chlorides are less reactive than bromides.[2] c. Inappropriate Base: The chosen base may be too weak or sterically hindered. | a. Improve Degassing: Degas all solvents and reagents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 min). Maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction. b. Increase Temperature/Change Ligand: For aryl chlorides, higher temperatures (80-100 °C) may be necessary.[7] Using a more electron-rich and bulky phosphine ligand can facilitate the oxidative addition step.[3] c. Switch Base: Triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly effective.[2][8] Ensure the base is pure and dry. |
| 2. Significant Glaser homocoupling of the alkyne is observed. | a. Oxygen Contamination: Oxygen promotes the copper-catalyzed oxidative dimerization of the alkyne.[4] b. High Copper(I) Loading: Excess CuI can accelerate the rate of homocoupling relative to cross-coupling. | a. Rigorous Degassing: As above, strict exclusion of oxygen is critical. b. Adopt a Copper-Free Protocol: Several efficient copper-free Sonogashira protocols have been developed.[6][9] These often use a palladium catalyst with a suitable ligand and an amine base, completely avoiding the homocoupling issue. |
| 3. TMS deprotection is incomplete or fails. | a. Insufficient Base/Reagent: The molar equivalent of the deprotecting agent (e.g., K₂CO₃ or TBAF) is too low. b. Water Contamination: Anhydrous conditions are often required, especially for fluoride-based reagents like TBAF. c. Short Reaction Time: The reaction may not have reached completion. | a. Increase Reagent Stoichiometry: Use at least 2-3 equivalents of K₂CO₃ or 1.1-1.5 equivalents of TBAF. b. Use Anhydrous Reagents: Ensure solvents are dry and use freshly opened or properly stored TBAF. c. Monitor Reaction: Follow the reaction progress by TLC or LC-MS until the silylated starting material is fully consumed. |
| 4. Product degrades during workup or purification. | a. Acid Sensitivity: The ethynylpyridine product may be sensitive to strong acids, potentially leading to hydration of the triple bond.[10] b. Instability on Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with acidic silica gel, leading to streaking and decomposition during column chromatography. | a. Use Mild Workup: Avoid acidic aqueous washes (e.g., HCl). Use saturated aqueous NaHCO₃ or NH₄Cl instead.[2] b. Deactivate Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base (e.g., 1% Et₃N) before packing the column. This neutralizes acidic sites and improves chromatographic performance. |
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common issues encountered during the Sonogashira coupling step.
Caption: Decision tree for troubleshooting the Sonogashira coupling step.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol is a standard starting point using the more reactive 2-bromo-5-(trifluoromethyl)pyridine.
Reagents & Equipment:
-
2-Bromo-5-(trifluoromethyl)pyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (approx. 0.2 M concentration relative to the halide) and anhydrous Et₃N (2.0 eq) via syringe.
-
Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional solvent.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford 2-(trimethylsilylethynyl)-5-(trifluoromethyl)pyridine.
Protocol 2: TMS Group Deprotection
Reagents & Equipment:
-
2-(Trimethylsilylethynyl)-5-(trifluoromethyl)pyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the silylated intermediate (1.0 eq) in methanol (approx. 0.1 M).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature. Monitor the reaction by TLC until all starting material is consumed (typically 1-3 hours).
-
Once complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification by chromatography may be performed if necessary.
References
- BenchChem. (2025). Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
- BenchChem. (2025).
-
Li, J., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Golden, C. T., et al. (2020). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]
-
Mori, K., et al. (2021). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. Molecules. [Link]
-
KAUST Repository. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
PubMed Central. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
ResearchGate. Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. [Link]
-
Scirp.org. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Reddit. (2011). Pyridine replacement in organic synthesis. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
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- 4. benchchem.com [benchchem.com]
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- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
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"2-Ethynyl-5-(trifluoromethyl)pyridine" side reactions and byproduct formation
Welcome to the technical support center for 2-Ethynyl-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. Here, we address common challenges, from unexpected side reactions to byproduct formation, providing not just solutions but also the underlying chemical principles to empower your research.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable reagent in medicinal chemistry and materials science, prized for its rigid structure and the unique electronic properties conferred by the trifluoromethyl group. However, the very features that make it attractive—the electron-deficient pyridine ring and the reactive terminal alkyne—also render it susceptible to a range of side reactions. Understanding these potential pitfalls is crucial for successful and reproducible synthetic outcomes.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section is formatted as a series of frequently encountered problems with detailed causal analysis and actionable solutions.
Issue 1: Low Yield in Sonogashira Coupling and a Persistent, Inseparable Byproduct
Question: I am performing a Sonogashira coupling between this compound and an aryl halide. My desired product yield is low, and I observe a significant byproduct with a mass corresponding to a dimer of my starting alkyne. What is happening and how can I prevent it?
Analysis: The primary culprit in this scenario is the homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling. This reaction is a well-known side reaction in Sonogashira couplings and is particularly promoted by the copper(I) co-catalyst in the presence of oxygen.[1][2] The copper acetylide intermediate, which is key to the desired cross-coupling, can undergo oxidative dimerization to form a 1,3-diyne byproduct. The electron-withdrawing nature of the trifluoromethyl group can increase the acidity of the acetylenic proton, potentially facilitating the formation of the copper acetylide and, consequently, the homocoupling side reaction.
Solutions:
-
Rigorous Exclusion of Oxygen: Oxygen is a key promoter of the oxidative homocoupling pathway.[2]
-
Protocol: Ensure all solvents and reagents are thoroughly degassed prior to use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
-
Copper-Free Sonogashira Conditions: The most direct way to eliminate copper-catalyzed homocoupling is to remove the copper co-catalyst entirely.[2]
-
Protocol: A number of copper-free Sonogashira protocols have been developed. These often require a more carefully selected palladium catalyst and ligand system to facilitate the reaction. Bulky and electron-rich phosphine ligands can sometimes be effective.
-
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Protocol: Prepare a solution of the alkyne in a degassed solvent and add it dropwise to the reaction mixture over a period of several hours using a syringe pump.
-
-
Optimization of Reaction Parameters: The choice of palladium catalyst, ligand, base, and solvent can significantly influence the extent of homocoupling.
-
Recommendation: For electron-deficient pyridines, a robust palladium catalyst/ligand system may be required. Consider screening different phosphine ligands. The base and solvent system also plays a critical role; for challenging substrates, stronger inorganic bases like potassium carbonate or cesium carbonate in polar aprotic solvents such as DMF or NMP may be more effective.
-
Issue 2: Formation of a Hydrated Byproduct
Question: During my reaction or workup, I am observing a byproduct with a mass that is 18 units higher than my starting alkyne, suggesting the addition of water. How can I avoid this?
Analysis: Terminal alkynes, especially those activated by electron-withdrawing groups, can be susceptible to hydration , leading to the formation of a methyl ketone (in this case, 2-acetyl-5-(trifluoromethyl)pyridine). This can be catalyzed by acid or certain transition metals. Ynamides, which are structurally related, are known to be prone to hydration under acidic and heating conditions.[3]
Solutions:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Use freshly distilled solvents and dry glassware.
-
Control of pH: Avoid acidic conditions during both the reaction and the aqueous workup. If an acidic wash is necessary, perform it quickly at low temperatures and immediately neutralize.
-
Choice of Catalyst: Some palladium catalysts or impurities may promote hydration. Ensure the purity of your catalyst and consider screening different palladium sources if hydration is a persistent issue.
Issue 3: Product Instability and Polymerization
Question: My purified this compound appears to degrade or polymerize upon storage or during subsequent reaction steps, especially when exposed to heat or certain reagents. What causes this and how can I improve its stability?
Analysis: Ethynylpyridines are known to be susceptible to polymerization . This can be initiated by various stimuli, including heat, strong acids, or even certain electrophiles like bromine.[1][4][5][6] The resulting polyacetylene materials are often deeply colored (brown or black) and insoluble. The electron-deficient nature of the pyridine ring in your compound could potentially increase its susceptibility to certain polymerization pathways.
Solutions:
-
Storage Conditions: Store the compound at low temperatures (e.g., in a freezer at -20°C), under an inert atmosphere, and protected from light.
-
Avoid Strong Acids and Heat: When using the compound in subsequent reactions, avoid high temperatures and strongly acidic conditions if possible. If heating is necessary, do so for the minimum time required.
-
Use Freshly Prepared or Purified Material: Due to its potential for degradation, it is best to use this compound shortly after purification.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction to anticipate when using this compound in a Sonogashira coupling?
A1: The most prevalent side reaction is the copper-catalyzed oxidative homocoupling of the alkyne to form 1,4-bis(5-(trifluoromethyl)pyridin-2-yl)buta-1,3-diyne.[1][2] This is often observed as a significant byproduct, especially if the reaction is not performed under strictly anaerobic conditions.
Q2: Can the trifluoromethyl group itself participate in side reactions?
A2: While the C-F bonds in a trifluoromethyl group are generally very stable, the strong electron-withdrawing nature of the group significantly influences the reactivity of the pyridine ring. It makes the ring more electron-deficient and can activate it towards nucleophilic attack under certain conditions, although this is less common than reactions at the alkyne.
Q3: Is this compound susceptible to nucleophilic addition at the alkyne?
A3: Yes. The electron-withdrawing trifluoromethyl group, combined with the pyridine nitrogen, makes the alkyne electrophilic. This can lead to nucleophilic addition across the triple bond, especially with soft nucleophiles. For example, hydrohalogenation of ethynylpyridines has been shown to occur via nucleophilic attack of a halide ion.[7]
Q4: How can I effectively purify this compound from its homocoupled byproduct?
A4: Purification can be challenging due to similar polarities.
-
Column Chromatography: Careful flash column chromatography on silica gel is the most common method. A non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) is typically used. It may require a long column and careful fraction collection.
-
Recrystallization: If the desired product and byproduct are solids with different solubilities, recrystallization can be an effective purification technique.
Part 3: Data & Protocols
Table 1: Common Byproducts of this compound Reactions
| Byproduct Name | Molecular Formula | Mass (Da) | Formation Mechanism |
| 1,4-bis(5-(trifluoromethyl)pyridin-2-yl)buta-1,3-diyne | C₁₆H₆F₆N₂ | 340.23 | Homocoupling (Glaser) |
| 2-Acetyl-5-(trifluoromethyl)pyridine | C₈H₆F₃NO | 189.14 | Hydration of alkyne |
| Poly(this compound) | (C₈H₄F₃N)n | Variable | Polymerization |
| 2-(1-Chlorovinyl)-5-(trifluoromethyl)pyridine | C₈H₅ClF₃N | 207.58 | Hydrochlorination |
Experimental Protocol: Minimizing Homocoupling in Sonogashira Reactions
This protocol provides a step-by-step method for a copper-free Sonogashira coupling to minimize the formation of the homocoupled byproduct.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand)
-
Base (e.g., Cs₂CO₃ or a bulky amine like diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
-
Schlenk flask and other oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add the aryl halide, palladium catalyst, ligand (if using a separate ligand), and base.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the complete removal of oxygen.
-
Alkyne Addition: Dissolve the this compound in a small amount of degassed solvent in a separate flask. Transfer this solution to the reaction mixture via cannula or syringe. For particularly problematic cases, consider slow addition using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (this will be substrate-dependent and may require optimization) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 4: Visualizing Reaction Pathways
Diagram 1: Competing Pathways in Sonogashira Coupling
Caption: Competing Sonogashira cross-coupling and homocoupling pathways.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low-yielding reactions.
References
-
Li, J.-H., Liang, Y., & Xie, Y. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(10), 4040–4042. [Link]
-
Subramanyam, S., & Blumstein, A. (1992). Conjugated ionic polyacetylenes. 4. Polymerization of ethynylpyridines with bromine. Macromolecules, 25(8), 2065–2069. [Link]
-
Subramanyam, S., & Blumstein, A. (1992). Conjugated Ionic Polyacetylenes Spontaneous Polymerization of 2-Ethynyl Pyridine in a Strong Acid. Defense Technical Information Center. [Link]
-
Kim, H. J., et al. (2022). A polyacetylene based polyelectrolyte via non-catalyst polymerization of 2-ethynylpyridine and 3,4-dimethoxy benzoyl chloride. Polymer Bulletin, 79, 1-13. [Link]
-
Oda, T., et al. (2019). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. The Journal of Organic Chemistry, 84(15), 9837–9845. [Link]
-
Charette, A. B., et al. (2004). Nucleophilic addition to 3-substituted pyridinium salts: expedient syntheses of (-)-L-733,061 and (-)-CP-99,994. Organic Letters, 6(20), 3517-3520. [Link]
-
Xu, L., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7013-7017. [Link]
- E-E-A-T guidelines. (n.d.). Google.
-
Wikipedia. (2023). Electron-withdrawing group. [Link]
-
KAUST Repository. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ResearchGate. (2019). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]
-
Lei, A., et al. (2021). An environmentally benign, robust Sonogashira coupling enables the synthesis of sulfonamide-based ynamides and arylynamines in water. Journal of the American Chemical Society, 143(31), 12460-12466. [Link]
Sources
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- 7. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 2-Ethynyl-5-(trifluoromethyl)pyridine in Solution
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals utilizing 2-Ethynyl-5-(trifluoromethyl)pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions to address stability challenges encountered during experimental work. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your reactions.
Introduction: Understanding the Molecule
This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in cross-coupling reactions such as the Sonogashira coupling. Its utility is derived from the reactive terminal alkyne and the unique electronic properties conferred by the trifluoromethyl-substituted pyridine ring. However, these same features contribute to its potential instability in solution. The strongly electron-withdrawing nature of the trifluoromethyl group can increase the acidity of the terminal alkyne's proton, making it susceptible to certain degradation pathways.
This guide will delve into the common stability issues, their underlying causes, and practical, field-proven solutions to maintain the quality of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: I've noticed a decrease in the purity of my this compound solution over time, even when stored in a common organic solvent like DMSO or THF. What could be happening?
A1: Several factors could be contributing to the degradation of this compound in solution. The most common issues are oxidative homocoupling of the terminal alkyne, potential polymerization, and reactions with residual impurities in the solvent. The terminal alkyne is susceptible to oxidative dimerization, often referred to as Glaser-Hay coupling, which forms a 1,3-diyne byproduct.[1][2][3][4] This process is often catalyzed by trace metal impurities and oxygen. Additionally, terminal alkynes, particularly those activated by electron-withdrawing groups, can be prone to polymerization over time.[5][6][7]
Q2: My Sonogashira coupling reaction using this compound is giving me a significant amount of a higher molecular weight byproduct. What is this and how can I prevent it?
A2: The high molecular weight byproduct is most likely the homocoupled diyne, a result of the Glaser-Hay coupling side reaction.[1][2][8] This is a very common issue in Sonogashira reactions, which typically use a copper(I) co-catalyst. The copper catalyst, in the presence of oxygen, is highly effective at promoting the dimerization of terminal alkynes.[8] To prevent this, you can either run the reaction under strictly anaerobic conditions or, more effectively, switch to a copper-free Sonogashira protocol.[9][10][11][12]
Q3: Can the trifluoromethyl group itself degrade under my reaction conditions?
A3: The trifluoromethyl group is generally very stable. However, under harsh acidic or basic conditions, particularly at elevated temperatures, hydrolysis to a carboxylic acid can occur.[8] For most standard cross-coupling conditions, which are typically run under basic but not extremely harsh conditions, the trifluoromethyl group should remain intact.
Q4: What is the best way to store solutions of this compound for short-term and long-term use?
A4: For short-term use (i.e., during the course of a work week), a solution in a high-purity, anhydrous aprotic solvent such as THF or dioxane, stored under an inert atmosphere (argon or nitrogen) in a refrigerator, is recommended. For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place. If a solution must be stored long-term, prepare it with anhydrous, de-gassed solvent, and store it in a sealed container under an inert atmosphere at or below -20°C.
Troubleshooting Guides
Issue 1: Observation of a Precipitate or Cloudiness in Solution
This often indicates the formation of insoluble oligomers or polymers.
Root Cause Analysis:
-
Polymerization: The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, can make the alkyne susceptible to polymerization, which can be initiated by light, heat, or trace impurities.[5]
Troubleshooting Workflow:
Caption: Workflow for addressing solution precipitation.
Detailed Protocol:
-
Solvent Purity Check: Ensure you are using high-purity, anhydrous solvent. Residual water or other reactive impurities can initiate degradation.
-
Addition of a Polymerization Inhibitor:
-
Filtration: Before use in a sensitive reaction, filter the solution through a 0.2 µm PTFE syringe filter to remove any microscopic polymer particles.
Issue 2: Formation of Homocoupled Diyne in Sonogashira Reactions
This is characterized by the appearance of a new, less polar spot on TLC and a corresponding mass in the LC-MS analysis.
Root Cause Analysis:
-
Glaser-Hay Coupling: The copper(I) co-catalyst used in traditional Sonogashira reactions is a highly efficient catalyst for the oxidative homocoupling of terminal alkynes in the presence of oxygen.[2][8]
Troubleshooting Workflow:
Sources
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- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
"2-Ethynyl-5-(trifluoromethyl)pyridine" catalyst poisoning and deactivation issues
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Ethynyl-5-(trifluoromethyl)pyridine. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions for professionals utilizing this versatile building block in their catalytic reactions. As Senior Application Scientists, we understand the nuances of complex synthetic challenges and aim to equip you with the knowledge to overcome catalyst poisoning and deactivation issues.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. We delve into the root causes and provide actionable, step-by-step protocols to get your reactions back on track.
Issue 1: My palladium-catalyzed cross-coupling reaction is sluggish or has stalled completely.
A stalled reaction is a common frustration, often pointing to catalyst deactivation. Let's diagnose the potential culprits.
Possible Cause A: Pyridine-Induced Catalyst Poisoning
The nitrogen lone pair on the pyridine ring of your reagent, this compound, can strongly coordinate to the palladium center. This is a well-documented phenomenon where pyridine derivatives act as catalyst poisons, leading to the formation of inactive catalyst species and halting the catalytic cycle.[1][2]
Diagnostic Steps:
-
Analyze Reaction Intermediates: Use techniques like LC-MS or NMR to check for the accumulation of starting materials or the formation of stable palladium-pyridine complexes.
-
Examine Catalyst Appearance: A visible change in the reaction mixture, such as the precipitation of palladium black, is a strong indicator of catalyst decomposition.
Mitigation Strategies:
-
Ligand Screening: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus preserving the active catalytic species.[3]
-
Employ Palladium Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more consistent results and higher yields by ensuring the efficient generation of the active catalytic species.[2][4]
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the pyridine-containing substrate can exacerbate catalyst poisoning.
Issue 2: I'm observing significant byproduct formation, and my desired product yield is low.
Low yields and the formation of side products often indicate that your catalyst is participating in unproductive pathways or that impurities are interfering with the reaction.
Possible Cause A: Impurities in Starting Materials or Solvents
The purity of your this compound, as well as other reagents and solvents, is paramount. Trace impurities can have a significant impact on catalytic activity.
-
Synthesis-Related Impurities: The synthesis of trifluoromethyl pyridines can involve high temperatures and harsh reagents, potentially leading to chlorinated or other halogenated byproducts.[5][6] These impurities can compete in the catalytic cycle.
-
Trace Metals: Contamination from other transition metals in your reagents can interfere with the desired catalytic process.[7][8]
-
Oxygen: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive palladium oxides.[3]
Diagnostic & Purity Verification Protocol:
-
Reagent Purity Check:
-
Obtain a Certificate of Analysis (CoA) from your supplier.
-
Independently verify the purity using techniques like NMR, GC-MS, or HPLC. Look for unexpected signals that could indicate impurities.
-
-
Solvent and Reagent Preparation:
Possible Cause B: Unproductive Side Reactions
The electronic properties of the trifluoromethyl group can influence the reactivity of the pyridine ring, potentially opening up alternative reaction pathways.[5][9]
Troubleshooting Unwanted Reactivity:
-
Reaction Condition Optimization: Systematically vary the temperature, base, and solvent. Milder conditions, such as lower temperatures and weaker bases (e.g., K₂CO₃, Cs₂CO₃), can often suppress side reactions.[3]
-
In-situ Reaction Monitoring: Utilize techniques like ReactIR or process NMR to track the formation of intermediates and byproducts in real-time. This can provide valuable mechanistic insights.
Issue 3: My catalyst appears to be heterogeneous (e.g., palladium black formation), leading to inconsistent results.
The formation of palladium black indicates catalyst agglomeration and precipitation, a common deactivation pathway.
Possible Cause: Reduction of the Active Catalyst Species
The active Pd(II) species in many cross-coupling reactions can be reduced to inactive Pd(0) nanoparticles, which then aggregate.[10]
Workflow for Preventing Catalyst Precipitation:
Caption: Common deactivation pathways and corresponding mitigation strategies.
References
- Benchchem. Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate.
- NIH. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC.
- The Value of Trifluoromethyl Pyridines in Modern Chemistry.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Benchchem. Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives.
- ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry.
- New Journal of Chemistry (RSC Publishing). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
- ResearchGate. Reaction monitoring reveals poisoning mechanism of Pd 2 (dba) 3 and guides catalyst selection | Request PDF.
- Benchchem. The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
- ResearchGate. Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene.
- Google Patents. US4152291A - Regeneration of palladium hydrogenation catalyst.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- How to Prevent Catalyst Poisoning at the Industrial Scale.
- MDPI. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- Beilstein Journals. Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis.
- Journal of the Chemical Society (Resumed) (RSC Publishing). 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine.
- BLD Pharm. 379670-42-5|this compound.
- ACS Publications. The Journal of Organic Chemistry Ahead of Print.
- NIH. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
- Research Outreach. Trifluoromethylpyridine: Its chemistry and applications.
- Google Patents. US4650875A - Preparation of (trifluoromethyl)pyridines.
- ResearchGate. Mechanisms of catalyst deactivation. | Download Table.
- ResearchGate. Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF.
- MDPI. Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation.
- Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates.
- MDPI. Study on the Deactivation Mechanism of Ru/C Catalysts.
- MDPI. Chemical Impurities: An Epistemological Riddle with Serious Side Effects.
- ResearchGate. (PDF) Trace Metal Impurities in Catalysis.
- BLD Pharm. 1196155-24-4|5-Ethynyl-2-(trifluoromethyl)pyridine.
- Catalysis Science & Technology (RSC Publishing). The deactivation mechanism of two typical shape-selective HZSM-5 catalysts for alkylation of toluene with methanol.
- Frontier Specialty Chemicals. 5-Ethynyl-2-(trifluoromethyl)pyridine |.
- MDPI. Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites.
- MDPI. Feature Papers in Catalysis in Organic and Polymer Chemistry.
- MPG.PuRe. The Effect of Iron Impurities on Transition Metal Catalysts for the Oxygen Evolution Reaction in Alkaline Environment: Activity Mediators or Active Sites?.
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- 4. sigmaaldrich.com [sigmaaldrich.com]
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- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Iron Impurities on Transition Metal Catalysts for the Oxygen Evolution Reaction in Alkaline Environment: Activity Mediators or Active Sites? :: MPG.PuRe [pure.mpg.de]
- 9. nbinno.com [nbinno.com]
- 10. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for 2-Ethynyl-5-(trifluoromethyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethynyl-5-(trifluoromethyl)pyridine. This guide, structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, is designed to provide expert, field-proven insights into monitoring reactions involving this versatile building block using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
As Senior Application Scientists, we understand that robust and reliable reaction monitoring is the cornerstone of successful synthesis. This document explains the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is a rapid, indispensable tool for qualitative reaction monitoring, allowing for a quick assessment of reactant consumption, product formation, and the emergence of byproducts.[1][2] However, pyridine-containing molecules can present unique challenges due to their basicity and potential for strong interaction with the acidic silica gel stationary phase.
Workflow for TLC Reaction Monitoring
The following diagram outlines the standard workflow for monitoring a reaction, such as a Sonogashira coupling, using TLC.[2][3]
Caption: Standard workflow for monitoring a chemical reaction using TLC.
Frequently Asked Questions (TLC)
Q1: My spots are streaking badly. What's causing this and how do I fix it?
A1: Streaking is the most common issue when working with basic compounds like pyridines on standard silica gel.[4][5]
-
Causality: The lone pair on the pyridine nitrogen forms a strong interaction (acid-base interaction) with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes the molecule to "stick" and elute unevenly, resulting in a streak rather than a compact spot. Overloading the sample on the plate can also lead to streaking.[4][6]
-
Troubleshooting Steps:
-
Reduce Sample Concentration: The simplest first step is to dilute your reaction aliquot significantly before spotting.[4][5] Overloaded samples are a frequent cause of streaking.[6]
-
Add a Basic Modifier: Neutralize the acidic silica surface by adding a small amount of a basic modifier to your eluent (mobile phase). A common choice is triethylamine (Et₃N). Start with 0.1-1% Et₃N in your solvent system.[5] For example, if you are using 4:1 Hexanes:Ethyl Acetate, modify it to 4:1 Hexanes:Ethyl Acetate + 0.5% Et₃N.
-
Use an Alternative Stationary Phase: If streaking persists, consider using a different type of TLC plate. Alumina (neutral or basic) plates are an excellent alternative as they lack the acidic silanol groups. Reversed-phase (e.g., C18) plates can also be used with polar solvent systems.[5]
-
Q2: My starting material and product have very similar Rf values. How can I get better separation?
A2: Poor resolution between spots makes it difficult to determine if the starting material has been fully consumed.[7] This is common in reactions where the polarity change between reactant and product is minimal.
-
Causality: The Retention Factor (Rf) is determined by the balance of interactions between the compound, the stationary phase, and the mobile phase. If the starting material and product have similar polarities, they will travel up the plate at nearly the same rate in a given solvent system.
-
Troubleshooting Steps:
-
Systematically Vary Solvent Polarity: If the spots are too high on the plate (Rf > 0.8), your eluent is too polar. Decrease the proportion of the polar solvent. If the spots are too low (Rf < 0.2), the eluent is not polar enough; increase the proportion of the polar solvent.[5] The ideal Rf range for good separation is typically 0.2-0.5.
-
Change Solvent System Composition: If simply adjusting polarity doesn't work, change the solvents themselves. Different solvents have different selectivities. For example, replacing ethyl acetate with dichloromethane or a mixture of THF/Hexanes can alter the specific interactions and improve separation.
-
Try a Double Elution: Run the TLC plate in the chosen solvent system, remove it, allow it to dry completely, and then place it back in the same chamber to develop a second time. This can often increase the separation between spots with close Rf values.
-
| Parameter | Recommendation for this compound Reactions | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard, cost-effective choice. The F₂₅₄ indicator allows for visualization under UV light at 254 nm. |
| Starting Eluent | 4:1 to 1:1 Hexanes:Ethyl Acetate | Good starting point for many non-polar to moderately polar organic molecules. |
| Eluent Modifier | 0.1 - 1% Triethylamine (Et₃N) | Neutralizes acidic silanol groups on the silica, preventing peak tailing of the basic pyridine nitrogen.[5] |
| Visualization | UV Lamp (254 nm) | The aromatic pyridine ring will absorb UV light and appear as a dark spot. |
| Staining | Potassium Permanganate (KMnO₄) | The ethynyl group is readily oxidized by KMnO₄, which can be a useful secondary visualization method. |
Table 1: Recommended Starting Conditions for TLC Analysis.
Q3: I can't see any spots on my TLC plate after running the reaction for several hours.
A3: This can be a frustrating issue, but it has a logical troubleshooting path.
-
Causality: The absence of spots can mean several things: the concentration of your compounds is too low to be detected, your compounds are not UV-active, the reaction hasn't worked, or a technical error occurred during the TLC process.[5][6]
-
Troubleshooting Steps:
-
Check UV Activity: Before eluting, check the spotted plate under the UV lamp. If you can't see the initial spot, you won't see it after development.[2] this compound is aromatic and should be UV active. If the product is not, another visualization method is needed.
-
Increase Concentration: Spot the plate multiple times in the same location, allowing the solvent to fully evaporate between applications.[5][6] This concentrates the sample on the origin.
-
Use a Stain: If compounds are not UV-active or spots are faint, use a chemical stain. A potassium permanganate (KMnO₄) stain is effective for visualizing alkynes.
-
Verify Spotting Technique: Ensure the solvent level in the developing chamber is below the origin line on your TLC plate. If the origin is submerged, your sample will dissolve into the solvent reservoir instead of developing up the plate.[4][6]
-
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide
LC-MS is a powerful quantitative tool that provides both retention time data from the liquid chromatography (LC) separation and mass-to-charge (m/z) data from the mass spectrometer (MS), confirming the identity of your compounds.
Workflow for LC-MS Method Development & Troubleshooting
Caption: A logical workflow for LC-MS analysis and troubleshooting.
Frequently Asked Questions (LC-MS)
Q4: I'm seeing significant peak tailing for my pyridine compound. What is the cause?
A4: Similar to TLC, peak tailing in reversed-phase LC (the most common mode for this type of molecule) is often caused by secondary interactions with the stationary phase.[8]
-
Causality: Standard silica-based C18 columns have residual, un-capped silanol groups on their surface. The basic pyridine nitrogen can interact strongly with these acidic sites, leading to poor peak shape (tailing).
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: The most common solution is to add a volatile acid to the mobile phase.[9][10] Formic acid (0.1%) is the standard choice for LC-MS. This protonates the pyridine, giving it a positive charge. It also protonates the silanol groups, minimizing unwanted secondary interactions.
-
Use a Volatile Buffer: For more robust pH control, a volatile buffer like ammonium formate or ammonium acetate can be used.[11][12] This is especially useful if your separation is sensitive to small pH changes.
-
Choose a pH-Stable Column: If you need to operate at a neutral or higher pH, you must use a column specifically designed for these conditions (e.g., a hybrid or polymer-based column), as traditional silica will dissolve above pH 8.[8]
-
Q5: My signal intensity is very low or inconsistent. How can I improve it?
A5: Poor signal intensity or reproducibility can stem from issues with ionization, contamination, or the instrument itself.[13][14]
-
Causality: For a compound to be detected by MS, it must first be ionized efficiently. For a basic compound like this compound, positive ion mode Electrospray Ionization (ESI+) is standard. The trifluoromethyl group is electron-withdrawing, which can impact ionization efficiency. Inconsistent results are often due to matrix effects or system contamination.[9][13]
-
Troubleshooting Steps:
-
Confirm Ionization Mode: Ensure you are operating in positive ion mode (ESI+). The acidic mobile phase (from Q4) will help pre-form the [M+H]⁺ ion in solution, which is ideal for ESI.
-
Optimize Source Conditions: Parameters like capillary voltage, source temperature, and gas flows can significantly impact signal. Perform a tuning or infusion analysis of your standard to find the optimal settings.
-
Check for Contamination: High background noise or a suppressed signal can be caused by contamination.[13] Flush the system thoroughly. Ensure you are using high-purity, LC-MS grade solvents and additives.[11][13] Non-volatile additives, like phosphate buffers, are incompatible with MS and will contaminate the system.[12][15]
-
Address Matrix Effects: If analyzing crude reaction mixtures, other components can suppress the ionization of your target analyte.[9] Diluting the sample is often the easiest way to mitigate this.
-
Q6: I am seeing unexpected masses in my spectrum. What are they?
A6: Unexpected masses are common and can provide valuable information. It is crucial to distinguish between adducts, isotopes, and actual impurities.
-
Causality: During the ESI process, it's common for the target molecule (M) to form adducts with ions present in the mobile phase. You will also see the expected isotopic distribution based on the elemental formula.
-
Troubleshooting Steps:
-
Calculate Expected Masses: First, calculate the exact mass of your starting material and expected product. For this compound (C₈H₄F₃N), the monoisotopic mass is 171.03. The protonated molecule [M+H]⁺ will have an m/z of 172.04.
-
Identify Common Adducts: In positive mode, look for sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, which are common contaminants. If you use an ammonium buffer, you may see an [M+NH₄]⁺ adduct.
-
Check for In-Source Fragmentation or Dimers: Sometimes, the molecule can fragment in the ion source or form a dimer [2M+H]⁺.
-
Analyze Isotope Pattern: The mass spectrometer can resolve isotopes. For a molecule containing one nitrogen and eight carbons, you will see a small "A+1" peak (from ¹³C and ¹⁵N) that is approximately 9% of the height of the main monoisotopic peak. This can help confirm your molecular formula.
-
Consider Side Products: In the context of a Sonogashira coupling, a common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which would result in a dimer of your starting material. Check for this mass in your reaction mixture spectrum.
-
| Parameter | Recommendation for this compound Analysis | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Industry standard for small molecule analysis. Provides good retention for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | LC-MS grade water. Formic acid is a volatile modifier that improves peak shape for basic analytes and promotes ionization.[10][16] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase LC with good UV transparency and is MS-compatible.[11] |
| Gradient | Start with a 5-minute gradient from 5% B to 95% B | A generic "scouting" gradient is a good starting point to find the approximate retention time of your compounds. |
| Ionization Mode | Electrospray Ionization, Positive Mode (ESI+) | The basic pyridine nitrogen is readily protonated to form [M+H]⁺ ions. |
| MS Detection | Full Scan Mode (e.g., m/z 100-500) | Use a wide scan range initially to identify all reactants, products, adducts, and potential byproducts. |
Table 2: Recommended Starting Conditions for LC-MS Analysis.
References
- Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC).
- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from University of Rochester Department of Chemistry.
- Chemistry LibreTexts. (2022, August 23).
- ZefSci. (2025, May 6).
- Bitesize Bio. (2025, June 3).
- Shimadzu Corporation. (n.d.).
- Shimadzu (Europe). (n.d.).
- LCGC International. (2023, February 2). Troubleshooting LC-MS.
- SiliCycle. (2021, December 8).
- BioPharm International. (2014, August 26).
- CovaChem. (n.d.).
- Vuckovic, D., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites.
- Shimadzu Corporation. (n.d.). Introduction to LC-MS Part4.
- Chromedia. (n.d.). Troubleshooting LC, basics.
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- BenchChem. (n.d.).
- Reddit. (2024, April 27). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?
- ChemScene. (n.d.).
- LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- Kim, S., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Industrial and Engineering Chemistry.
- National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
- Heard Jr, J. T. (1983). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Analytical Biochemistry.
- Sinfoo Biotech. (n.d.). This compound, (CAS# 887267-85-2).
- BLD Pharm. (n.d.). 379670-42-5|this compound.
- ResearchGate. (2016, June 14). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?
- Shimadzu. (2015).
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Syntheses. (2023, July 17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- PubChem. (n.d.). 5-(2-Ethynylphenyl)-2-(trifluoromethyl)pyridine.
- ResearchGate. (2025, August 5). SYNTHESIS AND INITIAL EVALUATION OF 2-[F-18]FLUORO-5-[2-(2-METHYLTHIAZOL-4-YL)
- NM-AIST Repository. (2021, February 3). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- BLD Pharm. (n.d.). 1196155-24-4|5-Ethynyl-2-(trifluoromethyl)pyridine.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:379670-42-5.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
- Journal of Analytical Atomic Spectrometry (RSC Publishing). (n.d.). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS.
- Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor.
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Technical Support Center: Palladium Catalyst Residue Removal for 2-Ethynyl-5-(trifluoromethyl)pyridine
Welcome to the technical support center for troubleshooting the removal of palladium catalyst residues, specifically tailored for processes involving 2-Ethynyl-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the requisite purity levels for their active pharmaceutical ingredients (APIs) and intermediates.
The increasing use of powerful palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig, in modern drug synthesis is invaluable.[1][2] However, this widespread use brings the critical challenge of removing residual palladium to levels that meet the stringent guidelines set by regulatory bodies like the International Council for Harmonisation (ICH).[1][3] This guide provides in-depth, practical solutions and explains the causality behind experimental choices to ensure robust and reproducible purification.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my this compound synthesis so critical?
Residual palladium in an Active Pharmaceutical Ingredient (API) is a significant concern for several reasons:
-
Regulatory Compliance: The ICH Q3D guideline for elemental impurities classifies palladium as a metal with moderate safety concern.[4] For oral drug products, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API, depending on the daily dosage.[4]
-
Downstream Chemistry Interference: Residual palladium can have detrimental effects on subsequent synthetic steps, poisoning catalysts or promoting unwanted side reactions.[1]
-
Product Stability and Toxicity: Even at low levels, palladium can affect the stability of the final drug product and poses potential toxicity risks.
The structure of this compound, containing a nitrogen-bearing pyridine ring, can present a unique challenge. Nitrogen-containing compounds can act as ligands, coordinating with the palladium center and potentially making it more difficult to remove compared to simpler hydrocarbon molecules.[5] This necessitates a carefully selected and optimized purification strategy.
Q2: What are the primary methods for removing palladium, and how do I choose the right one?
The main strategies for palladium removal can be broadly categorized as adsorption, crystallization, and extraction.[1] The optimal method depends on the specific form of the palladium residue (e.g., Pd(0) vs. Pd(II), homogeneous vs. heterogeneous), the solvent system, and the properties of your target molecule.[4]
-
Metal Scavengers (Adsorption): This is often the most effective and widely used method. Solid-supported reagents with high affinity for palladium are added to the reaction mixture to bind the metal, which is then removed by simple filtration.[3][6] This approach is highly selective and minimizes product loss.[7][8]
-
Activated Carbon (Adsorption): A cost-effective option that can effectively remove palladium.[9][10] However, it can be less selective than functionalized scavengers and may lead to significant loss of the desired product through non-specific adsorption.[1][4]
-
Crystallization: This technique can be effective, sometimes in combination with additives like N-acetylcysteine or thiourea that help keep the palladium complex in the mother liquor.[11] However, in some cases, the metal impurity can become concentrated within the crystal lattice.[3]
-
Chromatography/Extraction: Traditional methods like column chromatography or liquid-liquid extraction can be used but are often less practical for large-scale processes and can lead to lower yields.[3][4]
The following workflow provides a logical approach to selecting the appropriate method.
Caption: Decision workflow for selecting a palladium removal strategy.
Troubleshooting Guide
This section addresses common issues encountered during palladium removal from reactions involving this compound.
Issue 1: Ineffective Palladium Removal with Standard Scavengers
-
Possible Cause 1: Wrong Scavenger Choice. The nature of the palladium species (oxidation state, ligand sphere) greatly influences scavenger effectiveness. The pyridine nitrogen in your product might be coordinating to the palladium, rendering it less susceptible to certain scavengers.
-
Troubleshooting Steps:
-
Screen a Broader Range of Scavengers: Do not rely on a single type. Test scavengers with different functional groups. Thiol-based scavengers (e.g., SiliaMetS Thiol) are robust for various metals like Pd, Pt, Cu, and Ag.[6] Thiourea-based scavengers (e.g., SiliaMetS Thiourea) are particularly effective for all forms of palladium in organic solvents.[6]
-
Consider Multi-Functional Scavengers: Some scavengers are designed to be effective against a wider range of palladium species.[4] A combination of scavengers, such as a mix of thiol and thiourea functionalized silica, has proven effective on a large scale.[6]
-
-
-
Possible Cause 2: Suboptimal Scavenging Conditions. Time, temperature, and solvent can all impact the efficiency of the scavenging process.
-
Troubleshooting Steps:
-
Optimize Temperature: Increasing the temperature (e.g., to 45-60 °C) can enhance the kinetics of metal binding.[1][12]
-
Increase Treatment Time: While some scavenging can be rapid, complex or strongly coordinated palladium species may require longer treatment times (e.g., 8-24 hours).[1][13]
-
Evaluate Solvent Effects: The reaction solvent can influence the scavenger's performance. If possible, screen the scavenging process in different compatible solvents.
-
-
Issue 2: Significant Product Loss During Purification
-
Possible Cause: Non-specific Adsorption. This is a common problem, especially when using activated carbon, which can adsorb the target molecule along with the palladium impurity.[1][4]
-
Troubleshooting Steps:
-
Switch to a More Selective Scavenger: Functionalized silica scavengers are designed for high selectivity towards metals, minimizing the loss of organic products.[6][7][8]
-
Minimize Adsorbent Quantity: Use the minimum amount of scavenger or carbon required. Perform a loading study to find the optimal scavenger-to-palladium ratio.
-
Thoroughly Wash the Filter Cake: After filtering off the scavenger, wash the solid material with fresh solvent to recover any adsorbed product.[4]
-
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variability in the Final Palladium Species. Minor variations in reaction conditions (e.g., reaction time, temperature, reagent purity) can lead to different palladium species being present at the end of the reaction, which may interact differently with the chosen scavenger.
-
Troubleshooting Steps:
-
Standardize Reaction Work-up: Implement a consistent work-up procedure before the scavenging step to ensure the palladium is in a more uniform state.
-
Consider a Pre-treatment Step: A mild oxidation or reduction step can sometimes convert various palladium species into a single, more easily removed form.
-
Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against multiple palladium oxidation states, such as those based on thiourea or dimercaptotriazine (DMT).[6][12]
-
-
Comparison of Common Palladium Scavenging Methods
| Method | Mechanism | Typical Loading | Advantages | Disadvantages |
| Thiol-Functionalized Silica (e.g., SiliaMetS® Thiol) | Chemisorption via soft acid-base interaction between sulfur and palladium.[1][14] | 4-10 equivalents relative to Pd | High selectivity, minimal product loss, broad solvent compatibility, effective for Pd(II).[6][15] | Can be more expensive than activated carbon. |
| Thiourea-Functionalized Silica (e.g., QuadraPure™ TU) | Strong chelation with palladium. | 4-10 equivalents relative to Pd | Very effective for all forms of palladium (Pd(0) and Pd(II)), widely used in pharma.[2][6] | Performance can be solvent-dependent. |
| Activated Carbon | Physisorption and chemisorption onto the carbon surface.[1] | 5-20 wt% relative to crude product | Low cost, effective for removing Pd(0) on carbon catalysts.[1][9] | Lack of selectivity can lead to high product loss; lower efficiency than specialized scavengers.[4][6] |
| Crystallization with Additives (e.g., Thiourea) | Additive complexes with palladium, keeping it in the mother liquor. | Varies | Can be integrated into the product isolation step. | May not reach very low ppm levels; risk of co-crystallization of the impurity.[3][11] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging with Functionalized Silica
This protocol provides a starting point for screening and optimization.
Caption: Step-by-step workflow for palladium scavenging.
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate) to a moderate concentration.
-
Scavenger Addition: Add the selected functionalized silica scavenger (e.g., SiliaMetS® Thiol). A good starting point is 4-8 molar equivalents of scavenger relative to the initial amount of palladium catalyst used.[16]
-
Agitation: Stir the mixture at room temperature for 2-4 hours.[16] If initial results are suboptimal, increase the temperature to 40-60°C and/or extend the reaction time to 16-24 hours.
-
Filtration: Filter the mixture through a filter aid (e.g., Celite®) to remove the solid scavenger.[4]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[11]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B). A typical starting point is 10-25 wt% relative to the crude product mass.[1]
-
Agitation: Stir the slurry, often at a slightly elevated temperature (e.g., 45°C), for an extended period (e.g., 2-18 hours).[1]
-
Filtration: Filter the mixture through Celite® to remove the carbon. Be aware that this filtration can be slow.
-
Concentration & Analysis: Concentrate the filtrate and analyze for palladium content and product yield. Be sure to quantify yield carefully, as losses can be significant.
By systematically applying these principles and protocols, you can develop a robust and efficient process for removing palladium residues from your synthesis of this compound, ensuring a high-purity final product that meets all regulatory requirements.
References
-
Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed. [Link]
-
How to Remove Palladium in three easy steps - Biotage. [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]
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Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]
-
Palladium on carbon - Wikipedia. [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]
-
oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchGate. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. [Link]
-
SiliametS Metal Scavengers - Velocity Scientific Solutions. [Link]
-
Remove a range of metal impurities from reaction intermediates and active pharmaceutical ingredients - ResearchGate. [Link]
-
Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal | Request PDF - ResearchGate. [Link]
-
SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks. [Link]
-
Metal Scavenging using bulk SiliaMetS functionalized silica - YouTube. [Link]
-
Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst - Nexgen Purifications. [Link]
-
QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow | Request PDF - ResearchGate. [Link]
-
Recyclable Palladium-Polysiloxane Catalyst with Ultra-Low Metal Leaching for Drug Synthesis - PMC - NIH. [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. [Link]
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- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 6. silicycle.com [silicycle.com]
- 7. velocityscientific.com.au [velocityscientific.com.au]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. arborassays.com [arborassays.com]
- 12. silicycle.com [silicycle.com]
- 13. researchgate.net [researchgate.net]
- 14. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. silicycle.com [silicycle.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating Scale-Up Synthesis of 2-Ethynyl-5-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 2-Ethynyl-5-(trifluoromethyl)pyridine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of scaling this synthesis from the bench to production. This guide is structured as a dynamic resource, moving from the core methodology to specific troubleshooting scenarios and strategic scale-up considerations.
Section 1: The Core Synthesis Workflow: Sonogashira Coupling
The most robust and widely adopted method for synthesizing this compound is the palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction.[1] This reaction forms the critical C(sp)-C(sp²) bond between an aryl halide, 2-halo-5-(trifluoromethyl)pyridine, and a terminal alkyne.[1] The choice of alkyne source is a key process decision; often, a protected alkyne like Trimethylsilylacetylene (TMSA) is used, followed by a deprotection step, to avoid the hazards of handling acetylene gas directly.
The general synthetic sequence is outlined below:
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and scale-up in a question-and-answer format.
Problem 1: Low or Non-Existent Product Yield
Q: My Sonogashira coupling reaction has stalled, or the conversion to the TMS-protected intermediate is below 50%. What are the primary causes?
A: This is a frequent issue, often traceable to catalyst integrity or reaction environment. A systematic check is required:
-
Palladium Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in-situ. The most common sign of catalyst death is the precipitation of palladium black, an agglomeration of inactive Pd(0).[2]
-
Causality: Oxygen is a primary culprit, oxidizing the Pd(0) catalyst.[2] Impurities in reagents can also poison the catalyst. Excessively high temperatures can accelerate decomposition.[3]
-
Solution: Ensure your reaction setup is scrupulously deoxygenated. Degas your solvent (e.g., by sparging with argon for 30-60 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Use fresh, high-purity catalyst. If using a Pd(II) source, ensure your conditions are suitable for its reduction.
-
-
Reagent Purity & Quality:
-
Aryl Halide: The purity of your 2-chloro-5-(trifluoromethyl)pyridine is paramount. Impurities from its synthesis can interfere with the catalytic cycle.
-
Base: The amine base (e.g., triethylamine, diisopropylamine) must be anhydrous and free of oxidation. It acts not only as a base to neutralize the generated HX but also as a solvent and potentially a ligand.[1] Using an old bottle that has been opened multiple times is a common failure point. Consider using a freshly distilled or newly opened bottle.
-
Solvent: Ensure solvents are anhydrous, as water can negatively impact the reaction.
-
-
Copper Co-catalyst: While essential for activating the alkyne, the copper(I) source (typically CuI) can be sensitive to oxidation. Ensure you are using fresh, high-quality CuI.
Problem 2: Significant Byproduct Formation (Glaser Coupling)
Q: I'm observing a significant amount of a symmetrical byproduct, 1,4-bis(trimethylsilyl)buta-1,3-diyne. How can I prevent this?
A: You are observing the result of Glaser coupling, an oxidative homocoupling of the terminal alkyne. This is a classic side reaction in Sonogashira chemistry, promoted by the copper co-catalyst and oxygen.
-
Causality: The copper(I) acetylide intermediate can undergo oxidation to copper(II), which then promotes the dimerization of the alkyne. The presence of oxygen dramatically accelerates this process.
-
Solutions:
-
Minimize Copper: Reduce the loading of the copper(I) iodide catalyst to the lowest effective level.
-
Rigorous Deoxygenation: As with catalyst deactivation, a truly inert atmosphere is your best defense against Glaser coupling.[2]
-
Slow Alkyne Addition: Adding the trimethylsilylacetylene slowly to the reaction mixture keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[2]
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, especially at scale, the most effective solution is to adopt a copper-free Sonogashira protocol.[2][4] These methods often require a different ligand or base system but completely eliminate the Glaser coupling pathway.
-
Problem 3: Difficult Purification at Scale
Q: On a small scale, I can purify my product with column chromatography. At a multi-kilogram scale, this is not feasible. How can I remove residual palladium and copper?
A: Removing heavy metal residues to meet pharmaceutical or agrochemical specifications (<10 ppm) is a critical scale-up challenge.
-
Causality: Homogeneous palladium and copper catalysts and their byproducts become distributed throughout the product mixture.
-
Solutions:
-
Optimized Workup: After the reaction, a carefully designed aqueous wash (e.g., with an ammonium chloride solution) can help remove a significant portion of the metal salts.
-
Filtration through Adsorbents: Filtering the crude product solution (dissolved in an appropriate solvent) through a pad of adsorbent media like Celite®, silica gel, or activated carbon can be highly effective.
-
Metal Scavengers: For achieving very low ppm levels, consider using metal scavengers. These are functionalized silica or polymer resins that have a high affinity for specific metals. The crude product solution is passed through a cartridge or stirred with the scavenger, which selectively binds the metal residues.
-
Crystallization: The most powerful purification technique at scale. A well-designed crystallization process can provide excellent purity and remove metal contaminants in a single, scalable operation. Develop a robust crystallization protocol by screening various solvent/anti-solvent systems.
-
Section 3: FAQs for Scale-Up
Q: Which is the better starting material: 2-chloro-, 2-bromo-, or 2-iodo-5-(trifluoromethyl)pyridine?
A: The reactivity order for the aryl halide in Sonogashira couplings is I > Br > Cl.[1] While 2-iodo-5-(trifluoromethyl)pyridine would be the most reactive, allowing for milder conditions, it is also the most expensive and has the worst atom economy. 2-chloro-5-(trifluoromethyl)pyridine is typically the most cost-effective starting material for large-scale production, but it requires more forcing conditions (higher temperatures, longer reaction times) to achieve good conversion.[5][6] The choice is an economic and process-driven one, but most industrial routes prioritize the use of the chloro-analogue.
Q: What are the primary safety considerations when scaling up this synthesis?
A:
-
Exotherm Management: Sonogashira couplings can be exothermic. A proper thermal hazard assessment (e.g., using Reaction Calorimetry) is crucial before scaling up to understand the heat flow profile and ensure the cooling capacity of the reactor is sufficient to prevent a thermal runaway.
-
Reagent Handling: Triethylamine and other amine bases are flammable and corrosive. Palladium catalysts, especially when finely divided or on carbon, can be pyrophoric. Handle all reagents in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Pressure: If considering the direct use of acetylene gas instead of a protected source, extreme caution is necessary due to its explosive nature under pressure. This requires specialized equipment and is often avoided in favor of safer alkyne sources.
Q: How does the choice of solvent and base impact the reaction at scale?
A: The choice of solvent and base is critical for reaction performance, workup, and cost. While traditional conditions often use an amine as both the base and solvent, at scale, this can be costly and complicates workup.[1] A common strategy is to use a non-amine solvent like Toluene, Acetonitrile, or THF, with a stoichiometric amount of a soluble amine base like triethylamine or diisopropylethylamine.[7] The solvent choice will affect catalyst solubility, reaction rate, and the final product's solubility, which is critical for designing an effective workup and crystallization.
Section 4: Data & Protocols
Table 1: Typical Sonogashira Reaction Parameters
| Parameter | Lab-Scale Range | Scale-Up Considerations | Rationale |
| Aryl Halide | 2-Chloro/Bromo-Pyridine | 2-Chloro-Pyridine | Cost and availability are primary drivers at scale.[5] |
| Pd Catalyst Loading | 1 - 5 mol% | 0.1 - 1 mol% | Catalyst cost is a significant factor; optimization to lower loading is key. |
| Cu(I) Catalyst Loading | 2 - 10 mol% | 0.2 - 2 mol% | Minimize to reduce Glaser coupling and simplify metal removal.[2] |
| Ligand (e.g., PPh₃) | 2 - 10 mol% | 0.2 - 2 mol% (or ligandless) | Ligands stabilize the catalyst but add cost and complexity. |
| Base | Triethylamine, DIEA | Triethylamine, K₂CO₃ | Choice impacts cost, workup, and reaction rate.[1] |
| Solvent | THF, DMF, Toluene, MeCN | Toluene, MeCN | Solvent must be easily recoverable and allow for efficient workup/crystallization. |
| Temperature (°C) | 25 - 80 °C | 50 - 100 °C | Higher temperatures are often needed for the less reactive chloro-pyridine. |
Protocol 1: Baseline Lab-Scale Synthesis of 2-(Trimethylsilylethynyl)-5-(trifluoromethyl)pyridine
-
Setup: To a dry, three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inerting: Evacuate and backfill the flask with dry nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed triethylamine (3.0 eq) and degassed toluene (5 mL per mmol of halide) via cannula.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise over 10 minutes.
-
Reaction: Heat the mixture to 70 °C and stir under nitrogen. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude TMS-protected product, which can be used directly in the next step or purified by column chromatography.
Section 5: Visualizing Troubleshooting Logic
When faced with a failed or low-yielding reaction, a logical decision tree can guide your troubleshooting efforts.
Caption: Decision tree for troubleshooting low Sonogashira coupling yield.
References
- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.
-
Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine . ALFA CHEMICAL. (2022-04-22). Available at: [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine . Asian Journal of Chemistry. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts . ArODES. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl . National Institutes of Health (NIH). Available at: [Link]
-
a–c) Challenges in catalyzing the Sonogashira coupling reaction with... . ResearchGate. Available at: [Link]
-
Sonogashira coupling . Wikipedia. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central. Available at: [Link]
-
Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor . ACS Engineering Au. (2024-11-27). Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton . University of Southampton. Available at: [Link]
-
Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction . ACS Publications. (2025-07-05). Available at: [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation . ACS Publications. (2020-05-07). Available at: [Link]
-
Safety Concerns for Natural Products . Royal Society of Chemistry. Available at: [Link]
-
Sonogashira cross-coupling reaction of romocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds . University of Southampton. Available at: [Link]
-
[Ir{dF(CF3)ppy}2(dtbbpy)]PF6 . Organic Syntheses. Available at: [Link]
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- 5. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
"2-Ethynyl-5-(trifluoromethyl)pyridine" handling of air-sensitive reagents
Technical Support Center: 2-Ethynyl-5-(trifluoromethyl)pyridine
Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with essential information, step-by-step protocols, and troubleshooting advice for the safe and effective handling of this reagent. While not pyrophoric, the terminal alkyne functionality and the pyridine ring's reactivity necessitate careful handling under inert conditions to prevent degradation and ensure experimental success, particularly in sensitive catalytic reactions.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
FAQ: What is this compound and why does its handling require special attention?
This compound is a specialized organic building block. Its utility stems from two key functional groups:
-
The terminal alkyne (-C≡CH) is highly reactive and serves as a handle for numerous transformations, most notably in metal-catalyzed cross-coupling reactions like the Sonogashira coupling.
-
The trifluoromethyl-substituted pyridine ring provides specific electronic properties and metabolic stability, making it a valuable moiety in medicinal chemistry.
Special handling is crucial because terminal alkynes can be sensitive to atmospheric oxygen, which can lead to oxidative side reactions (e.g., Glaser-type homocoupling), especially in the presence of catalytic metals like copper.[1] Furthermore, both the starting material and the organometallic intermediates in its reactions are often sensitive to moisture.[2][3] Failure to exclude air and water can lead to low yields, byproduct formation, and catalyst deactivation.[1]
FAQ: Is this compound classified as air-sensitive?
While it is not pyrophoric (i.e., it will not spontaneously ignite in air), it is best practice to treat it as an air- and moisture-sensitive reagent , especially when used in catalysis.[2][4] Safety Data Sheets (SDS) for this compound and its analogs primarily list hazards such as skin, eye, and respiratory irritation.[5][6][7] However, the reactivity of the terminal alkyne demands the exclusion of air and moisture to ensure the integrity of your experiment.[1] The primary concern is chemical degradation and reaction failure, not immediate fire risk.
FAQ: What are the primary consequences of improper handling?
-
Reaction Failure: The most common outcome is a sluggish or completely failed reaction, often due to the deactivation of sensitive palladium catalysts.[1]
-
Byproduct Formation: Oxygen can promote the homocoupling of the alkyne, leading to undesired dimers and reducing the yield of the intended product.[1]
-
Inconsistent Results: Trace amounts of air or moisture can lead to poor reproducibility between experiments.
Section 2: Essential Handling Protocols & Workflows
A fundamental choice in handling air-sensitive reagents is between using a Schlenk line or a glovebox.[8] The choice depends on the scale of the reaction and the sensitivity of the reagents.
Caption: Decision tree for selecting the appropriate inert atmosphere equipment.
Protocol 1: Weighing and Transferring the Solid Reagent
Handling solids requires preventing exposure to the atmosphere. A glovebox is the ideal environment for this task.[9]
Caption: Step-by-step workflow for weighing and handling the solid reagent.
Detailed Steps:
-
Preparation: Place the sealed reagent bottle, clean vials, spatulas, and any other necessary equipment into a glovebox antechamber. Ensure all glassware is oven-dried overnight (>125°C) and cooled under vacuum.[4][10]
-
Inert Environment: Purge the antechamber according to the glovebox protocol to establish an inert atmosphere.
-
Weighing: Inside the glovebox, open the reagent bottle. Weigh the desired amount of this compound directly into a clean, tared reaction flask or vial.
-
Sealing: Immediately cap the vial or flask. If using a flask for a subsequent reaction on a Schlenk line, ensure it is sealed with a rubber septum.
-
Storage: Tightly reseal the main reagent bottle and store it within the glovebox, away from light and solvents.[9]
Protocol 2: Setting up a Reaction using Schlenk Technique
The Schlenk technique is a common and effective method for running reactions under an inert atmosphere on a standard lab bench.[8][11]
-
Glassware Preparation: Assemble your reaction glassware (e.g., a two-neck round-bottom flask with a condenser and septum). Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).[10]
-
Inerting the Flask: Attach the flask to a Schlenk line. Evacuate the flask under vacuum until a low pressure is reached, then backfill with high-purity inert gas. Repeat this vacuum/backfill cycle three times to ensure all atmospheric gases are removed.[11]
-
Adding the Reagent: If the solid was weighed in a glovebox, it can be brought out and dissolved in anhydrous, degassed solvent (see troubleshooting section) via cannula transfer or syringe. If weighed outside, quickly add the solid to the flask against a positive flow of inert gas.
-
Solvent Addition: Use a gas-tight syringe or a cannula to transfer anhydrous, degassed solvent into the reaction flask.[3]
-
Running the Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas (a balloon or bubbler system is common) throughout the reaction.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound, with a focus on problems arising from handling.
| Symptom | Potential Cause (Handling-Related) | Recommended Solution & Explanation |
| No or Low Product Yield | Catalyst Deactivation: The palladium catalyst (e.g., Pd(PPh₃)₄) is highly sensitive to oxygen.[1] Trace air in the flask or dissolved oxygen in the solvent can rapidly convert the active Pd(0) to inactive Pd(II) species. | Improve Degassing Technique: Ensure solvents are rigorously degassed using freeze-pump-thaw (3 cycles is standard) for highly sensitive reactions. For less sensitive setups, sparging with argon for 30-60 minutes may suffice. Ensure all flask purging is thorough. |
| Black Precipitate Forms (Palladium Black) | Catalyst Decomposition: This is a visual indicator of catalyst deactivation.[1] It can be caused by oxygen, moisture, or impurities in the reagents or solvent. Some solvents, like THF, have been anecdotally reported to promote its formation under certain conditions.[12] | Verify Solvent Purity: Use fresh, anhydrous solvent from a reliable source (e.g., a solvent purification system or a newly opened Sure/Seal™ bottle).[10] Ensure the this compound and other reagents are of high purity. |
| Significant Alkyne Homocoupling (Glaser Byproduct) | Presence of Oxygen: The copper(I) co-catalyst, often used in Sonogashira couplings, is particularly susceptible to oxidation. Oxidized copper species can catalyze the dimerization of the terminal alkyne.[1][13] | Use Fresh Copper(I) Source: Copper(I) iodide can degrade over time. Use a freshly opened bottle. Consider copper-free Sonogashira conditions if homocoupling is a persistent issue.[1] Ensure the reaction is strictly anaerobic. |
| Reaction Fails to Initiate | Inactive Alkyne: The terminal proton of the alkyne might have been prematurely quenched by moisture present in the solvent or on the glassware. The base is consumed by water instead of deprotonating the alkyne. | Ensure Anhydrous Conditions: Oven-dry all glassware thoroughly.[4] Use a freshly opened bottle of anhydrous base (e.g., triethylamine, diisopropylamine), as amines can be hygroscopic. |
| Inconsistent Results / Poor Reproducibility | Variable Atmospheric Contamination: Small, unnoticed leaks in the Schlenk line setup (e.g., poorly greased joints, old septa) can introduce variable amounts of air and moisture into different runs. | Systematically Check Your Setup: Use high-vacuum grease for all joints. Use fresh septa for each reaction and pierce them only once with a needle. Regularly check the integrity of your Schlenk line tubing and connections. |
Section 4: Storage & Stability
FAQ: How should this compound be stored for maximum stability?
-
Atmosphere: The primary concern is protection from air and moisture. The best practice is to store the reagent in its original container, tightly sealed, inside an inert atmosphere glovebox.[9]
-
Temperature: Store in a cool, dry place.[5] Some suppliers may recommend refrigeration; always follow the storage temperature guidelines on the product label.[14]
-
Light: Store in an amber vial or otherwise protect from direct sunlight to prevent potential photochemical decomposition.[8]
FAQ: The reagent is several months old. How can I assess its purity?
If you suspect degradation, you can assess the purity using standard analytical techniques:
-
¹H NMR Spectroscopy: Check for the characteristic alkyne proton (-C≡C-H ) signal. Its integration relative to the aromatic protons on the pyridine ring should be 1:3. The appearance of new, unexpected signals could indicate decomposition or byproduct formation.
-
Thin-Layer Chromatography (TLC): Compare the stored material to a fresh sample if available. The appearance of multiple spots where there should be one is a clear sign of impurity.
References
- Christmann, M., & Bräse, S. (Eds.). (2012). Organometallic Chemistry. In Laboratory Techniques of Organometallic Chemistry. Wiley-VCH.
-
Valdpaiva, L., et al. (2021). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 98(1), 246-249. Available at: [Link]
-
Ionic Viper. Handling Air Sensitive Reagents and Working with a Schlenk Line. Available at: [Link]
-
Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. (2023). Available at: [Link]
-
The Synergist. Best Practices for Proper Chemical Storage. (2022). AIHA. Available at: [Link]
-
Reddit r/Chempros. Sonogashira troubleshooting help needed. (2020). Available at: [Link]
-
Reddit r/Chempros. Struggling to make a sonogashira coupling reaction happen. (2021). Available at: [Link]
-
Chemistry LibreTexts. 11.3: Physical Properties of Alkynes. (2019). Available at: [Link]
-
The Journal of Organic Chemistry. Hydrosilylation of Terminal Alkynes Catalyzed by an Air-Stable Manganese–NHC Complex. (2023). ACS Publications. Available at: [Link]
-
Nanomaterials. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025). MDPI. Available at: [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. (2014). Available at: [Link]
-
University of Calgary. Ch 9: Alkynes. Available at: [Link]
-
Nanomaterials. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025). MDPI. Available at: [Link]
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- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
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- 14. Best Practices for Proper Chemical Storage [publications.aiha.org]
"2-Ethynyl-5-(trifluoromethyl)pyridine" common impurities and their identification
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynyl-5-(trifluoromethyl)pyridine is a critical building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the versatile ethynyl moiety, make it a valuable precursor for synthesizing a wide range of complex molecules. However, the path from synthesis to a high-purity final product is often complicated by the formation of characteristic impurities. This guide provides a comprehensive troubleshooting framework for identifying and addressing common purity issues encountered during the synthesis and handling of this important compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm performing a Sonogashira coupling to synthesize this compound from 2-bromo-5-(trifluoromethyl)pyridine and a protected alkyne. My crude ¹H NMR shows more than just my desired product. What are the likely culprits?
This is a very common scenario. The Sonogashira coupling, while powerful, is susceptible to several side reactions.[1][2][3] Here’s a breakdown of the most probable impurities you're observing:
-
Unreacted Starting Material: The most straightforward impurity to identify is the starting material, 2-bromo-5-(trifluoromethyl)pyridine. Its persistence can be due to incomplete reaction, catalyst deactivation, or suboptimal reaction conditions.
-
Homocoupled Alkyne (Glaser Coupling Product): A significant side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, leading to a symmetrical diyne.[3][4] This is often promoted by the presence of oxygen and can be minimized by ensuring the reaction is performed under an inert atmosphere.[4]
-
Homocoupled Pyridine (Ullmann-type Coupling Product): Less common, but still possible, is the homocoupling of two molecules of 2-bromo-5-(trifluoromethyl)pyridine to form a bipyridine species.
-
Desilylated Starting Material (if using a silyl-protected alkyne): If you are using a silyl-protected alkyne like trimethylsilylacetylene, premature desilylation can occur, leading to the formation of the terminal alkyne which can then undergo homocoupling.[5][6]
Troubleshooting Workflow for Sonogashira Impurities
Sources
Validation & Comparative
A Comparative Guide to Catalytic Systems for the Synthesis of 2-Ethynyl-5-(trifluoromethyl)pyridine
Introduction: The Strategic Importance of 2-Ethynyl-5-(trifluoromethyl)pyridine
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds hold a privileged position. The incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When this group is appended to a pyridine scaffold, a core component of numerous pharmaceuticals and agrochemicals, the resulting trifluoromethylpyridine (TFMP) derivatives become highly valuable building blocks.[2][3][4]
This compound is a prime example of such a crucial intermediate. Its rigid ethynyl group provides a versatile handle for constructing more complex molecular architectures through further coupling reactions, making it indispensable for drug discovery and the development of advanced organic materials.[5][6] The synthesis of this molecule is most commonly achieved via the Sonogashira cross-coupling reaction.[7][8][9] The efficiency, cost-effectiveness, and environmental impact of this synthesis are critically dependent on the choice of the catalytic system. This guide provides an in-depth, objective comparison of prevalent catalytic systems, supported by experimental data and mechanistic insights, to empower researchers in selecting the optimal strategy for their specific application.
The Cornerstone of Synthesis: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is the most powerful and widely utilized method for forming a C(sp²)-C(sp) bond, directly linking an aryl halide (like 2-bromo- or 2-chloro-5-(trifluoromethyl)pyridine) with a terminal alkyne.[5][7][8] The reaction traditionally involves a dual catalytic system comprising a palladium complex and a copper(I) salt.
The generally accepted mechanism proceeds through two interconnected catalytic cycles.[10][11] In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. Simultaneously, in the copper cycle, the terminal alkyne reacts with the Cu(I) salt to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. The final step is reductive elimination from the palladium center, which yields the desired alkynylated pyridine and regenerates the active Pd(0) catalyst.
Caption: Generalized catalytic cycles for the traditional Pd/Cu-cocatalyzed Sonogashira reaction.
Comparative Analysis of Catalytic Systems
The "classic" Sonogashira protocol has been refined over decades, leading to several distinct catalytic approaches. The choice between them involves a trade-off between reaction efficiency, cost, operational simplicity, and purity requirements of the final product.
A. Traditional Palladium/Copper Systems
This is the original and still widely used method. The system relies on a soluble palladium precursor, typically complexed with phosphine ligands, and a copper(I) salt co-catalyst.
-
Catalyst Composition:
-
Causality of Experimental Choices: The phosphine ligands (e.g., triphenylphosphine, PPh₃) stabilize the Pd(0) catalytic species. The copper(I) co-catalyst is crucial as it activates the terminal alkyne by forming a copper acetylide, which more readily undergoes transmetalation to the palladium center than the protonated alkyne, allowing the reaction to proceed under mild conditions.[11][14]
-
Advantages:
-
Disadvantages:
-
Homocoupling: The primary drawback is the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diacetylene byproduct that can be difficult to separate.[13][16]
-
Copper Contamination: Residual copper in the final product is a significant concern, especially in pharmaceutical applications where stringent limits on heavy metals are enforced.[5][13]
-
Ligand Sensitivity: Phosphine ligands can be sensitive to air and moisture, sometimes requiring anhydrous and anaerobic conditions.[7]
-
B. Copper-Free Sonogashira Systems
Driven by the need to eliminate homocoupling byproducts and copper contamination, significant research has focused on developing copper-free protocols.[5][6][15]
-
Catalyst Composition:
-
Causality of Experimental Choices: In the absence of copper, the catalytic cycle must proceed without the formation of a copper acetylide. The bulky, electron-rich ligands enhance the reactivity of the palladium center, facilitating both the oxidative addition and the subsequent deprotonation and coordination of the alkyne directly to the palladium complex. This circumvents the need for a copper-mediated transmetalation step.
Caption: Key steps in the catalytic cycle of a copper-free Sonogashira reaction.
-
Advantages:
-
Disadvantages:
-
May require higher catalyst loading or more expensive, specialized ligands.
-
Reaction conditions can sometimes be harsher (e.g., higher temperatures) compared to the copper-cocatalyzed variant.
-
C. Heterogeneous Catalytic Systems
Aligning with the principles of green chemistry, heterogeneous catalysts offer significant advantages in terms of catalyst separation and reuse.[8][13]
-
Catalyst Composition:
-
Causality of Experimental Choices: Immobilizing the palladium catalyst on a solid support prevents it from dissolving in the reaction medium. This allows for simple filtration to remove the catalyst at the end of the reaction, which can then be potentially reused in subsequent batches. This approach is particularly well-suited for continuous flow chemistry setups, which enable rapid screening of catalysts and reaction conditions.[20]
-
Advantages:
-
Disadvantages:
-
Generally lower catalytic activity compared to homogeneous counterparts, often requiring higher temperatures or longer reaction times.
-
Potential for metal leaching from the support into the reaction mixture over time.
-
Mass transfer limitations can sometimes affect reaction rates.
-
Quantitative Performance Comparison
The following table summarizes the typical performance of these catalytic systems for the synthesis of molecules analogous to this compound. The model reaction is the coupling of a 2-halopyridine with a terminal alkyne.
| Catalytic System | Typical Pd Source/Ligand | Co-catalyst | Typical Conditions | Yield Range | Key Advantages | Key Disadvantages |
| Traditional Pd/Cu | PdCl₂(PPh₃)₂ / PPh₃ | CuI | Et₃N, Room Temp to 60 °C | 85-95% | High activity, mild conditions | Homocoupling, Cu contamination[5][13][16] |
| Copper-Free | Pd(OAc)₂ / DTBNpP | None | TMP, DMSO, Room Temp to 60 °C | 75-92%[18] | No homocoupling, high purity | Requires specialized, costly ligands |
| Heterogeneous (Flow) | 10% Pd/C, FibreCat® | None | NaOH/Methanol, 100 °C, 100 bar | 50-90%[20] | Reusable, low Pd leaching | Harsher conditions, lower activity |
Experimental Protocols & Workflows
To provide a practical context, detailed step-by-step methodologies for two distinct and validated systems are described below.
Protocol 1: Traditional Pd/Cu-Catalyzed Sonogashira Coupling
This protocol is adapted from standard procedures for coupling aryl halides with terminal alkynes.[12]
Objective: To synthesize 2-((4-ethylphenyl)ethynyl)-5-(trifluoromethyl)pyridine.
Methodology:
-
Vessel Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Inert Atmosphere: Seal the flask with septa and purge with dry argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Using syringes, add degassed triethylamine (Et₃N, ~3 mL per mmol of halide) followed by 1-ethynyl-4-ethylbenzene (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Purification: Filter the mixture through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Caption: Workflow for a traditional Pd/Cu-catalyzed Sonogashira coupling reaction.
Protocol 2: Room-Temperature, Copper-Free Sonogashira Coupling
This protocol utilizes a modern, air-stable palladium precatalyst, demonstrating a more advanced, copper-free approach.[18]
Objective: To synthesize 2-(pyridin-3-ylethynyl)-5-(trifluoromethyl)pyridine.
Methodology:
-
Vessel Preparation: In a vial equipped with a magnetic stir bar, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq), 3-ethynylpyridine (1.2 eq), and the [DTBNpP]Pd(crotyl)Cl precatalyst (P2) (0.025 eq).
-
Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO, ~5 mL per mmol of halide) followed by 2,2,6,6-tetramethylpiperidine (TMP) (2.0 eq).
-
Inert Atmosphere: Seal the vial and briefly purge with argon.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Purification: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Caption: Workflow for a modern copper-free Sonogashira coupling reaction.
Conclusion and Authoritative Recommendation
The synthesis of this compound is a critical transformation for which the Sonogashira cross-coupling is the premier tool. The choice of catalytic system, however, is not one-size-fits-all and must be guided by the specific goals of the synthesis.
-
For rapid, small-scale laboratory synthesis where downstream purity requirements are not exceptionally stringent, the traditional Pd/Cu system remains a robust and cost-effective choice. Its high reactivity at mild temperatures makes it a reliable workhorse.
-
For the synthesis of active pharmaceutical ingredients (APIs) or any application where product purity is paramount, a copper-free system is strongly recommended. The elimination of homocoupling byproducts and the absence of copper contamination simplify purification and de-risking for biological applications. While the ligands may be more expensive, this is often offset by the savings in purification and improved product quality.[5][13]
-
For large-scale industrial production and processes where sustainability is a key driver, heterogeneous catalysts present the most forward-looking approach. The ability to recover and reuse the expensive palladium catalyst offers significant economic and environmental advantages.[8][16]
The field continues to evolve, with ongoing research into even more efficient and sustainable catalysts, including those based on more abundant and less toxic first-row transition metals like iron.[16][21] Researchers and process chemists must remain abreast of these developments to continue optimizing the synthesis of these vital chemical building blocks.
References
- Title: Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study Source: American Chemical Society URL
-
Title: Theoretical Study on the Mechanism of Sonogashira Coupling Reaction Source: ResearchGate URL: [Link]
-
Title: Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process Source: PubMed URL: [Link]
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Title: Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion Source: ACS Publications URL: [Link]
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Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
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Title: Palladium supported on copper ferrite nano-catalyst for Sonogashira cross-coupling reaction Source: International Journal of New Chemistry URL: [Link]
-
Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl Source: National Institutes of Health (NIH) URL: [Link]
-
Title: PALLADIUM-CATALYZED SELECTIVE AND SEQUENTIAL FUNCTIONALIZATION OF 2,4,6-TRIHALOPYRIDINE RINGS: SYNTHESIS OF ETHYNYLPYRIDINE POLY Source: HETEROCYCLES, Vol. 84, No. 1, 2012 URL: [Link]
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Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Publishing URL: [Link]
-
Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]
-
Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: ResearchGate URL: [Link]
-
Title: Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes Source: ePrints Soton URL: [Link]
-
Title: Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation Source: Organic Chemistry Portal URL: [Link]
-
Title: Palladium-Catalyzed Highly Regioselective 2-alkynylation of 2,x-Dihalopyridines Source: ResearchGate URL: [Link]
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Title: Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes Source: ResearchGate URL: [Link]
-
Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL: [Link]
-
Title: Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction Source: ACS Publications URL: [Link]
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Title: this compound (C8H4F3N) Source: PubChemLite URL: [Link]
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Title: The Journal of Organic Chemistry Ahead of Print Source: ACS Publications URL: [Link]
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Title: New Synthetic Methods to 2-Pyridone Rings Source: ResearchGate URL: [Link]
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Title: Trifluoromethylpyridine: Its chemistry and applications Source: Research Outreach URL: [Link]
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Title: Photo-induced catalytic halopyridylation of alkenes Source: National Institutes of Health (NIH) URL: [Link]
-
Title: trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Polysubstituted Pyridines from 1,4-Oxazinone Precursors Source: PubMed Central URL: [Link]
-
Title: Corrigendum to "Sonogashira coupling-based synthesis and in vitro cytotoxic evaluation of C-2 alkynyl derivatives of withaferin A" Source: PubMed URL: [Link]
-
Title: Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates Source: Organic Syntheses URL: [Link]
-
Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: MDPI URL: [Link]
-
Title: 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives Source: National Institutes of Health (NIH) URL: [Link]
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A Senior Application Scientist's Guide to NMR Validation of "2-Ethynyl-5-(trifluoromethyl)pyridine" Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the structural integrity of synthesized molecules is paramount. "2-Ethynyl-5-(trifluoromethyl)pyridine" is a valuable building block in medicinal chemistry, prized for its trifluoromethyl group which can enhance metabolic stability and binding affinity, and its reactive ethynyl group, a gateway to a multitude of chemical transformations. This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) techniques for the validation of products derived from two of its most common and powerful reactions: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to confidently validate their reaction outcomes. Every claim is supported by experimental data and references to authoritative sources.
The Strategic Importance of NMR in Product Validation
NMR spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of small molecules. For a substrate like this compound, a multi-nuclear NMR approach (¹H, ¹³C, and ¹⁹F) provides a comprehensive and self-validating system to confirm reaction success. The trifluoromethyl group, in particular, offers a highly sensitive ¹⁹F NMR probe, often in a region of the spectrum free from other signals, making it an exceptional tool for monitoring the reaction progress and confirming the electronic environment of the pyridine ring.[1][2][3]
Characterizing the Starting Material: A Spectroscopic Benchmark
Before venturing into its reactions, establishing a clear NMR fingerprint of the starting material, this compound, is crucial.
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features and Rationale |
| ¹H NMR | ~3.5 (s, 1H, C≡C-H), ~7.8-8.8 (m, 3H, Py-H) | The acetylenic proton is expected to be a sharp singlet. The pyridine protons will show characteristic doublet and doublet of doublets patterns, influenced by the electron-withdrawing trifluoromethyl group. |
| ¹³C NMR | ~80 (C≡CH), ~82 (C≡CH), ~120-150 (Py-C), ~123 (q, CF₃) | The two sp-hybridized carbons of the alkyne will appear in the mid-range of the spectrum. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. Pyridine carbons will be in the aromatic region.[4][5] |
| ¹⁹F NMR | ~ -60 to -70 | The trifluoromethyl group attached to a pyridine ring typically resonates in this region. This single, sharp peak is an excellent marker for the starting material.[6][7] |
Comparison 1: Validation of Sonogashira Coupling Products
The Sonogashira coupling is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, making it a staple in synthetic organic chemistry.[8] In the context of our topic, this reaction would typically involve coupling this compound with an aryl halide (e.g., iodobenzene) in the presence of a palladium catalyst and a copper(I) co-catalyst.[9][10]
The Chemistry: A Palladium-Catalyzed Transformation
The catalytic cycle of the Sonogashira reaction involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and the copper(I) co-catalyst), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
NMR Validation Strategy: A Tale of Disappearance and Appearance
The validation of a successful Sonogashira coupling hinges on the clear disappearance of the starting material's acetylenic proton and the appearance of new signals corresponding to the now internal, disubstituted alkyne and the newly introduced aryl group.
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), iodobenzene (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Add a suitable solvent system, such as a mixture of degassed triethylamine and THF.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra of the purified product.
Comparative NMR Data: Starting Material vs. Sonogashira Product
| Nucleus | Starting Material: this compound | Product: 2-(Phenylethynyl)-5-(trifluoromethyl)pyridine | Rationale for Change |
| ¹H NMR | ~3.5 ppm (s, 1H) | Signal Absent | The acetylenic proton is consumed in the reaction. Its disappearance is a primary indicator of success. |
| ~7.8-8.8 ppm (m, 3H, Py-H) | ~7.3-8.9 ppm (m, 8H, Py-H and Ph-H) | The pyridine proton signals will shift slightly due to the change in the electronic environment. New signals corresponding to the protons of the phenyl group will appear. | |
| ¹³C NMR | ~80 ppm (C≡CH) | ~88 ppm (internal C≡C) | The chemical shifts of the alkyne carbons will change upon substitution. |
| ~82 ppm (C≡CH) | ~92 ppm (internal C≡C) | ||
| ¹⁹F NMR | ~ -60 to -70 ppm | Minor shift (e.g., ~ -60 to -70 ppm) | The chemical shift of the CF₃ group may experience a slight change due to the altered electronic environment of the pyridine ring, but it will remain a strong singlet. |
Visualizing the Workflow
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A Comparative Guide to Sonogashira Coupling Reagents for the Derivatization of 2-Ethynyl-5-(trifluoromethyl)pyridine
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds are of paramount importance. Among these, 2-ethynyl-5-(trifluoromethyl)pyridine stands out as a highly valuable and versatile building block. The trifluoromethyl group imparts unique properties such as metabolic stability and enhanced binding affinity, while the terminal alkyne provides a reactive handle for constructing complex molecular architectures.
The Sonogashira cross-coupling reaction is the cornerstone method for elaborating such terminal alkynes, enabling the formation of C(sp)-C(sp²) bonds with exceptional efficiency.[1][2] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are key motifs in pharmaceuticals, organic materials, and natural products.[3][4]
However, the "classical" Sonogashira protocol, often employing Pd(PPh₃)₂Cl₂/CuI in an amine solvent, is not a one-size-fits-all solution. The electron-deficient nature of the 5-(trifluoromethyl)pyridine ring system and the potential for side reactions, such as the copper-mediated homocoupling of the alkyne (Glaser coupling), necessitate a more nuanced approach.[3]
This guide, designed for researchers, chemists, and drug development professionals, provides an in-depth comparative analysis of alternative reagents for the Sonogashira coupling of this compound with aryl and vinyl halides. We will move beyond textbook examples to explore the causality behind experimental choices, offering field-proven insights into optimizing this critical transformation. We will dissect each component of the reaction—the palladium catalyst, the co-catalyst, the base, and the solvent—to empower you to select the ideal conditions for your specific synthetic challenge.
The Sonogashira Catalytic Cycle: A Mechanistic Framework
Understanding the reaction mechanism is critical to troubleshooting and optimizing any catalytic process. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a primary palladium cycle and, in the classical setup, a copper co-catalyst cycle.[1]
The Classical Palladium/Copper Co-Catalyzed Mechanism
The traditional mechanism involves the synergistic action of palladium and copper. The palladium cycle is responsible for activating the aryl halide and forming the final product, while the copper cycle generates the reactive copper-acetylide species.
Caption: A widely accepted mechanism for the copper-free Sonogashira reaction.
Performance Comparison: Copper vs. Copper-Free
| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira | Recommendation |
| Reaction Rate | Generally faster, especially at lower temperatures. | Can be slower; may require higher temperatures or more active catalysts. | For rapid synthesis, copper catalysis is often preferred. |
| Key Side Reaction | Alkyne homocoupling (Glaser coupling) to form R-C≡C-C≡C-R. [3] | Homocoupling is significantly suppressed or eliminated. | For high-purity synthesis, especially with valuable alkynes, copper-free is superior. |
| Oxygen Sensitivity | Requires strictly anaerobic conditions to prevent oxidative homocoupling. | More tolerant to trace amounts of air, though an inert atmosphere is still recommended. | Copper-free protocols can be more robust for library synthesis. |
| Typical Base | Amine bases (e.g., Et₃N, DIPEA) are common. | Often requires stronger or specific bases (e.g., Cs₂CO₃, K₃PO₄, or bulky amines). | The choice of base and co-catalyst are interdependent. |
| Purification | Can be complicated by the need to remove both copper salts and homocoupled byproducts. | Simplified due to fewer byproducts and the absence of copper. [5] | For ease of workup, copper-free is the clear winner. |
Section 3 & 4: The Base and Solvent System
The base and solvent are not passive components; they play active roles in the catalytic cycle and can dramatically influence the reaction's outcome. The base is required to neutralize the HX byproduct generated during the reaction. [3]The solvent must solubilize all components and can influence catalyst stability and activity. [6]
Comparison of Common Bases and Solvents
| Base | Solvent(s) | Characteristics and Use Cases |
| Triethylamine (Et₃N) | Et₃N, THF, DMF, Toluene | The "workhorse" amine base. Often used in excess and can serve as both base and solvent. Works well in standard Pd/Cu systems. [3] |
| Diisopropylamine (HNiPr₂) / Pyrrolidine | Themselves, THF | Secondary amines that are often more effective than tertiary amines in copper-free protocols. Pyrrolidine can be particularly effective for couplings with aryl bromides. [1] |
| DIPEA / Hunig's Base | DMF, NMP, Dioxane | A non-nucleophilic, sterically hindered base. Useful when substrates contain base-sensitive functional groups. |
| K₂CO₃ / Cs₂CO₃ | DMF, Dioxane, Acetonitrile | Inorganic bases often employed in copper-free protocols, particularly with more polar aprotic solvents. Cs₂CO₃ is more soluble and basic, often giving superior results. [1] |
| Aqueous / Biphasic | Toluene/H₂O, Dioxane/H₂O | "Green chemistry" approach. Can facilitate product isolation and catalyst recycling. Often requires phase-transfer catalysts or surfactants. [7] |
Expert Insight: A common pitfall is using a single "standard" condition for all substrates. For the Sonogashira coupling of this compound, the electron-withdrawing nature of the CF₃ group increases the acidity of the alkyne's terminal proton. This can be advantageous, potentially allowing for the use of milder bases. A screen of bases, for instance comparing Et₃N with K₂CO₃, is a low-effort, high-reward optimization step.
Experimental Protocols
The following protocols are presented as robust starting points for the Sonogashira coupling of this compound with a generic aryl bromide (Ar-Br). Note: These are generalized procedures and should be optimized for each specific substrate.
Protocol 1: High-Performance Copper-Free Sonogashira Coupling
This protocol leverages a modern palladium precatalyst and an inorganic base to ensure high purity by avoiding copper and alkyne homocoupling.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
SPhos Pd G3 Precatalyst (1-2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, K₂CO₃, and the SPhos Pd G3 precatalyst.
-
Add anhydrous, degassed 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Add the this compound to the mixture.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst residue.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Rapid, Room-Temperature Copper-Catalyzed Sonogashira
This protocol is optimized for speed and mild conditions, making it suitable for sensitive substrates or rapid library synthesis. It uses an air-stable precatalyst designed for facile, copper-free reactions but can be adapted for copper-catalyzed systems when speed is paramount. [8][9] Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) and THF (degassed, 2:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.
-
Add a degassed solvent mixture of THF and Et₃N (e.g., 4 mL THF, 2 mL Et₃N for a 0.5 mmol scale reaction).
-
Add the this compound to the mixture.
-
Seal the flask and stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-6 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate to remove baseline impurities and catalyst residues.
-
Concentrate the filtrate and purify the product by column chromatography.
Decision-Making Workflow for Reagent Selection
To simplify the process of selecting the appropriate reaction conditions, the following workflow can be used.
Caption: A workflow to guide the selection of Sonogashira coupling reagents.
Conclusion
The Sonogashira coupling is a powerful and indispensable tool for the functionalization of this compound. While classical conditions provide a functional starting point, significant improvements in yield, purity, and substrate scope can be achieved by rationally selecting alternative reagents.
Moving to copper-free conditions, particularly with advanced palladium precatalysts and bulky, electron-rich ligands, is the most impactful change to suppress unwanted side reactions and simplify purification. The choice of base and solvent system should be co-optimized with the catalyst, as their interplay is crucial for an efficient transformation. By understanding the mechanistic underpinnings of each component and employing a systematic approach to optimization, as outlined in this guide, researchers can unlock the full synthetic potential of this vital cross-coupling reaction.
References
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BenchChem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
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Orzan, D. Ligand electronic influence in Pd-catalyzed C-C coupling processes.
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Mealli, C., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
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Wang, X., et al. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.
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Levin, M. D., et al. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
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Ciancaleoni, G. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
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Mealli, C., et al. New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis.
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qualitas1998.net. Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions.
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MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
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ACS Publications. Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents.
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Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
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Semantic Scholar. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
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ResearchGate. Theoretical Study on the Mechanism of Sonogashira Coupling Reaction.
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Unambiguous Structure Determination: A Comparative Guide to the Crystallographic Confirmation of 2-Ethynyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. The spatial arrangement of atoms dictates not only the molecule's inherent physical properties but also its biological activity and potential as a therapeutic agent. For novel compounds such as 2-Ethynyl-5-(trifluoromethyl)pyridine, a versatile building block in medicinal chemistry, confirming its structure is a critical step.[1][2][3] This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques, offering a rationale for experimental choices and a framework for robust structural validation.
The trifluoromethylpyridine moiety is a key structural motif in numerous agrochemical and pharmaceutical compounds, with its unique physicochemical properties influencing biological activity.[1][2][3] The introduction of an ethynyl group further expands its utility as a synthetic intermediate. Given the potential for isomeric ambiguity during synthesis, definitive structural confirmation is paramount.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction stands as the most powerful technique for elucidating the absolute three-dimensional structure of a molecule.[4][5] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, researchers can map electron density and, consequently, determine atomic positions with exceptional precision. This provides unambiguous information on bond lengths, bond angles, and stereochemistry.[4]
While the specific crystal structure of this compound is not publicly available in crystallographic databases as of this writing, the structures of closely related trifluoromethylpyridine derivatives have been reported.[6][7] These serve as excellent proxies for understanding the crystallographic expectations for the title compound.
Expected Crystallographic Parameters for a Trifluoromethylpyridine Derivative:
| Parameter | Expected Value Range | Significance |
| Crystal System | Monoclinic, Orthorhombic, or Triclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions (Å) | a, b, c dimensions typically 5-20 Å | Defines the size of the repeating unit in the crystal. |
| Resolution (Å) | < 1.0 Å | A measure of the level of detail in the electron density map. Lower values are better. |
| R-factor | < 0.05 (5%) | An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Table 1: Typical crystallographic parameters expected for a small organic molecule like this compound.
Experimental Workflow for SCXRD
The primary challenge in X-ray crystallography is often the growth of suitable single crystals.[4][8][9] The ideal crystal for diffraction should be 0.1-0.3 mm in each dimension, with a well-defined shape and no visible cracks or defects.[5]
Detailed Protocol for Crystal Growth by Slow Evaporation:
-
Purification: Ensure the this compound sample is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[9] Highly soluble compounds tend to precipitate quickly, forming small or disordered crystals. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, small vial.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[9]
-
Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle holes. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free location at a constant temperature.[5] Allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and dry them on filter paper.
Orthogonal Confirmation: Spectroscopic Techniques
While SCXRD provides the definitive structure, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, purity assessment, and providing complementary structural information.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei.[10] For a molecule like this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H (ethynyl) | ~3.2 | s | - | The acetylenic proton is shielded. |
| H-3 | ~7.8 | d | J ≈ 8.5 | Ortho-coupling to H-4. |
| H-4 | ~7.9 | dd | J ≈ 8.5, 2.0 | Ortho-coupling to H-3, meta-coupling to H-6. |
| H-6 | ~8.8 | d | J ≈ 2.0 | Meta-coupling to H-4, deshielded by adjacent nitrogen.[10][11] |
Table 2: Predicted ¹H NMR data for this compound. Actual values may vary.
Key Advantages of NMR:
-
Provides detailed information about the molecular skeleton and connectivity.[10]
-
Non-destructive technique.
-
Can be used to study dynamic processes in solution.
Limitations Compared to SCXRD:
-
Provides indirect structural information (connectivity, not absolute 3D arrangement).
-
Can be difficult to interpret for complex molecules with overlapping signals.
-
Does not typically provide bond lengths or angles.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and can offer structural clues based on fragmentation patterns.[12][13] For this compound (Molecular Formula: C₈H₄F₃N), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Expected Mass Spectrometry Data:
| Technique | Expected m/z | Information Provided |
| ESI-HRMS (+) | 172.0369 [M+H]⁺ | Confirms the molecular formula through a highly accurate mass measurement. |
| EI-MS | 171 (M⁺), various fragments | Provides the molecular weight and structural information from fragmentation patterns. |
Table 3: Predicted mass spectrometry data for this compound.
Key Advantages of MS:
-
Extremely sensitive, requiring very little sample.
-
Provides accurate molecular weight and elemental composition (HRMS).
-
Fragmentation patterns can help identify substructures.[12]
Limitations Compared to SCXRD:
-
Does not provide information on stereochemistry or the 3D arrangement of atoms.
-
Isomers often cannot be distinguished by molecular weight alone.
-
Fragmentation can be complex and difficult to interpret definitively without standards.
Conclusion: An Integrated Approach to Structural Confirmation
While NMR and MS are essential for the initial characterization and routine analysis of this compound, they provide an incomplete picture of its three-dimensional nature. Single-crystal X-ray diffraction is the only technique that delivers an unambiguous, high-resolution determination of the molecular structure. It provides irrefutable proof of atom connectivity, bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
For drug development professionals, this level of certainty is not merely academic; it is a prerequisite for understanding structure-activity relationships (SAR), designing next-generation analogs, and meeting stringent regulatory requirements. Therefore, while a suite of analytical techniques should be employed for comprehensive characterization, X-ray crystallography remains the definitive method for the absolute structural confirmation of novel chemical entities like this compound.
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1857. [Link]
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- The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2. (2025, December 11).
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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A Comparative Guide to the Performance of 2-Ethynyl-5-(trifluoromethyl)pyridine in Different Solvent Systems
An In-Depth Technical Guide for Researchers
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and versatile functional groups is paramount for developing next-generation molecules. The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] When paired with a reactive handle like a terminal alkyne on a pyridine scaffold, the resulting building block becomes a powerful tool for chemical synthesis.
2-Ethynyl-5-(trifluoromethyl)pyridine is one such high-value building block. Its utility lies in the dual functionality of the electron-withdrawing trifluoromethyl group and the synthetically versatile ethynyl moiety, which is a gateway to a multitude of transformations, most notably the Sonogashira cross-coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry".
This guide provides an in-depth analysis of the performance of this compound across various solvent systems. We will explore how solvent choice critically influences solubility, stability, and, most importantly, reaction efficiency and outcomes. This analysis is grounded in established chemical principles and supported by experimental insights to empower researchers in drug discovery and materials development to optimize their synthetic strategies.
Physicochemical Properties: The Role of the Solvent
The selection of an appropriate solvent is the foundational step for any successful chemical transformation. A solvent does more than just dissolve reactants; it influences reaction rates, equilibria, and even the catalytic cycle of metal-mediated reactions. For this compound, understanding its behavior in different solvents is key to unlocking its full synthetic potential.
Solubility Profile
While quantitative solubility data (mg/mL) for this compound is not extensively published, a qualitative understanding can be derived from its common use in various synthetic protocols. The molecule possesses both a polar pyridine ring and a lipophilic trifluoromethyl group, granting it solubility in a range of common organic solvents.
| Solvent | Polarity (Dielectric Const.) | Type | General Solubility & Compatibility |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | High . Frequently used for Sonogashira and CuAAC reactions due to its ability to dissolve organic substrates, inorganic salts, and metal complexes.[4][5] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | High . Similar to DMF, an excellent choice for solubilizing diverse reactants. Often used in copper-free Sonogashira protocols.[5][6][7] |
| Acetonitrile (CH₃CN) | 37.5 | Polar Aprotic | Moderate to High . A common solvent for cross-coupling, though reactions can sometimes be slower than in DMF or DMSO.[5] |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Moderate . Widely used, particularly for reactions requiring anhydrous conditions.[5] |
| Dichloromethane (DCM) | 9.1 | Nonpolar Aprotic | Moderate . Suitable for some transformations but may be less effective for reactions involving polar salts or bases.[6][7] |
| Toluene | 2.4 | Nonpolar Aprotic | Moderate to Low . While less polar, it can be advantageous in specific cases where polar coordinating solvents might inhibit catalysis.[4] |
| t-Butanol/Water | Variable | Protic | Good (as a mixture) . A common "green" solvent system for CuAAC reactions, especially in bioconjugation contexts.[5] |
Stability and Storage
This compound is a stable compound under standard laboratory conditions. However, optimal long-term storage is crucial to maintain its integrity.
-
Storage Conditions : The compound should be stored sealed in a dry environment at 2-8°C.[8] It is important to protect it from moisture.[9]
-
Incompatibilities : Avoid contact with strong oxidizing agents.[10][11] The terminal alkyne can be susceptible to oxidative homocoupling (Glaser coupling), especially in the presence of copper catalysts and oxygen.
Performance in Key Cross-Coupling Reactions
The true measure of a building block's performance is its reactivity in key synthetic transformations. The choice of solvent can dramatically influence yield, reaction time, and byproduct formation.
A. Sonogashira Cross-Coupling
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern synthesis. The solvent must effectively dissolve a wide array of components: the lipophilic aryl halide, the alkyne, the palladium complex, a copper co-catalyst, and an inorganic or organic base.[4]
Causality of Solvent Choice: The solvent's role extends beyond simple dissolution. Polar aprotic solvents like DMF can coordinate with the metal center, potentially facilitating steps in the catalytic cycle like alkyne deprotonation.[4] However, overly coordinating solvents can sometimes displace essential ligands from the palladium complex, slowing the reaction.[4] Nonpolar solvents like toluene may prevent this, leading to higher yields in specific cases.
Comparative Performance in Sonogashira Coupling:
| Solvent System | Expected Performance | Rationale & Considerations |
| DMF or DMSO | Good to Excellent | High solubility for all components. The high boiling point of DMF (153 °C) allows for elevated reaction temperatures, increasing reaction rates.[4] DMSO is an excellent choice for many modern copper-free protocols.[6][7] |
| THF / Amine | Good | A very common system. The amine (e.g., triethylamine, diisopropylamine) often serves as both the base and a co-solvent. Reactions are typically run under anhydrous conditions. |
| Acetonitrile | Moderate to Good | Good dissolving power, but may lead to slower reaction rates compared to DMF/DMSO. |
| Toluene | Variable | Can provide excellent yields, particularly if the catalyst system is sensitive to coordination by polar solvents.[4] Solubility of inorganic bases may be limited. |
Workflow for Solvent Screening in Sonogashira Coupling
Caption: A logical workflow for parallel solvent screening to optimize a Sonogashira reaction.
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the quintessential "click" reaction, prized for its high efficiency, regioselectivity (forming the 1,4-disubstituted triazole), and tolerance of a broad range of functional groups.[12] The active catalyst is a Cu(I) species, which is highly susceptible to oxidation to the inactive Cu(II) state.[5]
Causality of Solvent Choice: The primary role of the solvent in CuAAC is to fully dissolve all reactants to ensure a homogeneous reaction mixture. For a polar molecule like this compound, polar solvents are generally preferred.[5] Crucially, the solvent must be thoroughly degassed to prevent oxidation of the Cu(I) catalyst, which is a common cause of reaction failure.[5]
Typical Solvent Systems for CuAAC:
| Solvent System | Typical Reaction Time | Suitability & Notes |
| DMF | 1–8 h | Excellent for a wide range of substrates.[5] |
| DMSO | 1–8 h | Similar to DMF; can be beneficial for solubilizing highly polar reactants.[5] |
| t-BuOH/H₂O (1:1) | 2–12 h | A common "green" solvent system, ideal for biocompatible reactions.[5] |
| Acetonitrile (CH₃CN) | 4–24 h | Can be effective, though sometimes slower than DMF or DMSO.[5] |
| THF | 6-24 h | Often used with Cu(I) salts (e.g., CuI) under strictly anhydrous conditions.[5] |
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Comparative Analysis with Alternative Building Blocks
To fully appreciate the utility of this compound, it is instructive to compare it with related building blocks. The choice of building block dictates the types of reactions that can be performed and the synthetic routes available.
A common alternative is a halogenated trifluoromethylpyridine, such as 2-Chloro-5-(trifluoromethyl)pyridine . This compound is a key intermediate in the synthesis of numerous agrochemicals and pharmaceuticals.[2][13]
| Feature | This compound | 2-Chloro-5-(trifluoromethyl)pyridine |
| Reactive Handle | Terminal Alkyne (-C≡CH) | Aryl Chloride (-Cl) |
| Primary Reactions | Sonogashira Coupling, CuAAC (Click Chemistry), Alkyne Metathesis | Nucleophilic Aromatic Substitution (SNAᵣ), Suzuki Coupling, Buchwald-Hartwig Amination |
| Key Bond Formed | C(sp²)-C(sp), C-N (via triazole) | C-N, C-O, C-S, C-C(sp²) |
| Synthetic Role | Introduces a rigid, linear linker or a stable triazole heterocycle. | Acts as an electrophilic partner for introducing the trifluoromethylpyridine core. |
| Complementarity | Excellent for extending molecular scaffolds and linking fragments. | Ideal for direct functionalization of the pyridine ring with nucleophiles or boronic acids. |
Experimental Protocols: A Practical Guide
The following protocols are generalized starting points. Optimization of temperature, catalyst loading, and reaction time may be necessary for specific substrates.
Protocol 1: Sonogashira Coupling of this compound
This protocol describes a typical palladium/copper co-catalyzed Sonogashira coupling with an aryl bromide.
Objective: To synthesize an arylalkyne via C(sp²)-C(sp) bond formation.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (NEt₃) or Diisopropylamine (DIPEA) (3.0 eq)
-
Anhydrous THF or DMF
Methodology:
-
Vessel Preparation: To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagents Addition: Add anhydrous THF (or DMF) to dissolve the solids. Add this compound, followed by the amine base (NEt₃ or DIPEA).
-
Causality Check: The inert atmosphere is critical to prevent oxidative degradation of the Pd(0) active species. The amine acts as both a base to deprotonate the alkyne and an HCl scavenger.
-
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle of the Sonogashira Coupling
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Benchmarking 2-Ethynyl-5-(trifluoromethyl)pyridine: A Comparative Guide for Novel Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the strategic evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the investigational compound "2-Ethynyl-5-(trifluoromethyl)pyridine" against established kinase inhibitors. While public data on the specific kinase activity of this compound is not currently available, its structural motifs, particularly the trifluoromethylpyridine group, are present in known kinase inhibitors, suggesting its potential as a valuable research compound.[1][2][3]
This document serves as a practical guide for researchers, offering a comparative analysis of well-characterized kinase inhibitors and detailing the experimental protocols necessary to ascertain the inhibitory profile of novel compounds like this compound.
The Rationale for Kinase Inhibitor Benchmarking
The development of novel protein kinase inhibitors is a critical endeavor in therapeutic research, especially in fields like oncology.[4][5] Rigorous benchmarking against well-established standard compounds is essential to elucidate a new molecule's potency, selectivity, and potential therapeutic utility.[5][6] The trifluoromethylpyridine moiety is a key structural feature in a number of active pharmaceutical and agrochemical ingredients, valued for the unique physicochemical properties conferred by the fluorine atom.[1] Its presence in kinase inhibitors suggests that derivatives, such as this compound, warrant investigation.
Comparative Analysis of Standard Kinase Inhibitors
To provide a robust context for evaluating a novel compound, a panel of standard, well-characterized kinase inhibitors is indispensable. The following table summarizes the inhibitory profiles of selected FDA-approved kinase inhibitors, which can serve as a benchmark for data generated for this compound.
| Compound Name | Primary Target(s) | IC50 (nM) | Key Features |
| Gefitinib | EGFR | 2-37 | A first-generation, selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] |
| Dasatinib | Bcr-Abl, Src family | <1 | A potent, second-generation Bcr-Abl and Src family tyrosine kinase inhibitor.[4][7] |
| Staurosporine | Pan-Kinase | 1-20 | A broad-spectrum or "pan-kinase" inhibitor, useful as a positive control in many kinase assays.[8] |
| Erdafitinib | FGFR1-4 | 1-3 | A potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases.[9] |
Note: IC50 values can vary depending on the assay conditions, particularly the ATP concentration.
Foundational Signaling Pathway: The EGFR Signaling Cascade
To visualize the context in which a potential kinase inhibitor like this compound might act, understanding a key signaling pathway is crucial. The Epidermal Growth Factor Receptor (EGFR) pathway is a well-understood cascade that plays a central role in cell proliferation and is a common target for cancer therapeutics.
Figure 1: Simplified EGFR signaling pathway and the point of inhibition for Gefitinib.
Experimental Protocols for IC50 Determination
To benchmark this compound, its half-maximal inhibitory concentration (IC50) against a panel of kinases must be determined.[10][11] The following are detailed, standardized protocols for robust and reproducible in vitro kinase assays.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction.[12][13][14] A decrease in ATP corresponds to higher kinase activity, and the inhibition of this activity results in a higher luminescent signal.[15]
Principle: The Kinase-Glo® reagent uses the remaining ATP to drive a luciferase reaction, generating a light signal that is inversely proportional to kinase activity.[13][14]
Experimental Workflow Diagram:
Figure 2: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Transfer a small volume (e.g., 23 nL) of each dilution to the wells of a 384-well white assay plate.[7] Include controls with DMSO only (no inhibitor) and a known inhibitor (e.g., Staurosporine).
-
Kinase Addition: Add the desired kinase enzyme in an appropriate kinase buffer to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.[7]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to all wells.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period, typically 60 minutes, to allow for substrate phosphorylation.[16]
-
ATP Detection: Add an equal volume of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction.[12][14]
-
Signal Stabilization: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.[7]
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
-
IC50 Calculation: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the controls and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Fluorescence Polarization (FP)-Based Kinase Assay
Fluorescence polarization is a technique used to measure the binding of a small fluorescent molecule to a larger one.[17] In the context of a kinase assay, this can be adapted to measure the binding of a fluorescently labeled inhibitor to a kinase or the interaction of a phosphospecific antibody with a phosphorylated substrate.[18][19]
Principle: A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by a kinase, a large phosphospecific antibody binds to the peptide, slowing its tumbling and increasing the fluorescence polarization.[19]
Experimental Workflow Diagram:
Figure 3: Workflow for a fluorescence polarization-based kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Plating: As described in the luminescence-based assay, plate serial dilutions of this compound and controls.
-
Kinase Reaction: Add the kinase, a fluorescently labeled peptide substrate, and ATP to the wells.
-
Phosphorylation: Incubate the plate for a predetermined time to allow the kinase to phosphorylate the substrate.
-
Detection: Add a "stop" solution containing a phosphospecific antibody that binds to the phosphorylated substrate.
-
Binding Incubation: Incubate the plate to allow the antibody-phosphosubstrate complex to form.
-
Data Acquisition: Measure the fluorescence polarization in each well using a plate reader equipped with appropriate filters.
-
IC50 Calculation: An increase in fluorescence polarization corresponds to kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value through non-linear regression.
Data Interpretation and Benchmarking Template
The primary output of these experiments will be IC50 values for this compound against a panel of kinases. This data can then be directly compared to the benchmark inhibitors. A lower IC50 value indicates greater potency.[10]
Template for Comparative Data:
| Kinase Target | This compound IC50 (nM) | Gefitinib IC50 (nM) | Dasatinib IC50 (nM) | Staurosporine IC50 (nM) | Erdafitinib IC50 (nM) |
| EGFR | Experimental Data | 2-37 | >1000 | 6 | >1000 |
| Abl | Experimental Data | >1000 | <1 | 20 | >1000 |
| Src | Experimental Data | >1000 | <1 | 3 | >1000 |
| FGFR1 | Experimental Data | >1000 | 16 | 15 | 1 |
| VEGFR2 | Experimental Data | 170 | 0.8 | 7 | 7 |
| ...additional kinases | Experimental Data | Reference Data | Reference Data | Reference Data | Reference Data |
By systematically generating and comparing such data, researchers can effectively position this compound within the broader landscape of kinase inhibitors, uncovering its potency and selectivity profile, and guiding future drug development efforts.
References
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National Center for Biotechnology Information. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]
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American Association for Cancer Research. IC50 determination for receptor-targeted compounds and downstream signaling. [Link]
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National Center for Biotechnology Information. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
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bioRxiv. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]
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ResearchGate. Fluorescence detection techniques for protein kinase assay. [Link]
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National Center for Biotechnology Information. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. [Link]
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Molecular Devices. Fluorescence Polarization (FP). [Link]
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ACS Publications. Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. [Link]
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A Technical Guide to the Reaction Kinetics and Mechanism of 2-Ethynyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone for optimizing the pharmacological profiles of drug candidates. The trifluoromethyl group, in particular, imparts unique electronic properties that can enhance metabolic stability, binding affinity, and bioavailability. When coupled with a versatile heterocyclic scaffold like pyridine, the resulting building blocks are of immense value. 2-Ethynyl-5-(trifluoromethyl)pyridine stands as a prominent example, offering a reactive ethynyl group for facile elaboration into more complex molecular architectures.
This guide provides an in-depth analysis of the reaction kinetics and mechanisms of this compound, with a primary focus on the widely employed Sonogashira cross-coupling reaction. By understanding the intricate details of its reactivity, researchers can better design and optimize synthetic routes for the development of novel therapeutics.
The Sonogashira Coupling: A Gateway to Molecular Complexity
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1] This reaction provides a powerful and efficient method for the formation of C(sp)-C(sp²) bonds.[2]
The Catalytic Cycles: A Tale of Two Metals (or One)
The mechanism of the Sonogashira coupling is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and, in the traditional approach, a copper cycle.[3][4]
The Copper-Catalyzed Sonogashira Reaction:
The accepted mechanism involves the following key steps:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (Ar-X) to form a Pd(II) complex.
-
Formation of Copper Acetylide: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This step is believed to increase the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers the acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.
The Copper-Free Sonogashira Reaction:
In recent years, copper-free Sonogashira protocols have gained prominence to avoid potential issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling) and the need for rigorous removal of copper from pharmaceutical intermediates.[2] The mechanism of the copper-free variant is still a subject of active research, with evidence suggesting that it may proceed through a tandem Pd/Pd cycle linked by a transmetalation process, where one palladium center activates the alkyne and another activates the aryl halide.[5][6] Alternatively, a monometallic mechanism involving the formation of a palladium acetylide directly from the terminal alkyne and a base is also proposed.[7]
Detailed Protocol for In Situ NMR Monitoring
This protocol provides a robust method for monitoring the progress of a Sonogashira coupling reaction in real-time.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (for copper-catalyzed reaction)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous, deuterated solvent (e.g., THF-d₈ or Toluene-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and spectrometer
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh the aryl halide, this compound, internal standard, palladium catalyst, and (if applicable) copper(I) iodide into an NMR tube.
-
Solvent and Base Addition: Add the deuterated solvent and the base to the NMR tube via syringe.
-
Initial Spectrum: Immediately acquire a t=0 NMR spectrum to determine the initial concentrations of the reactants.
-
Reaction Monitoring: Place the NMR tube in the spectrometer pre-heated to the desired reaction temperature. Acquire spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.
-
Data Analysis: Integrate the signals corresponding to the reactants, product, and internal standard in each spectrum.
-
Kinetic Plotting: Plot the concentration of the reactants and product as a function of time.
-
Rate Law Determination: Analyze the kinetic data to determine the reaction order with respect to each reactant and the overall rate law and rate constant.
Beyond Sonogashira: Other Reactions of this compound
The reactivity of the ethynyl group extends beyond cross-coupling reactions. This compound can also participate in various cycloaddition reactions, further expanding its synthetic utility.
[3+2] Cycloaddition Reactions
The electron-deficient nature of the alkyne in this compound makes it a good dipolarophile for [3+2] cycloaddition reactions with 1,3-dipoles such as azides (to form triazoles) and nitrile oxides (to form isoxazoles). These "click" reactions are known for their high efficiency and selectivity.
Diels-Alder Reactions
While less common for simple alkynes, electron-deficient alkynes can act as dienophiles in [4+2] cycloaddition reactions with electron-rich dienes. The trifluoromethyl group enhances the dienophilic character of the alkyne in this compound.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly for applications in drug discovery. Its reactivity is dominated by the interplay of the terminal alkyne and the electron-withdrawing trifluoromethyl-substituted pyridine ring. A thorough understanding of its reaction kinetics and mechanisms, especially in the context of the Sonogashira coupling, empowers chemists to harness its full potential in the construction of complex and biologically relevant molecules. While direct kinetic data for this specific molecule remains an area for further investigation, the principles outlined in this guide provide a solid framework for predicting its behavior and for designing robust and efficient synthetic strategies.
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Choudhury, D., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
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O'Connor, T. C., et al. (2011). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society. [Link]
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Kelgokmen, Y., & Zora, M. (2016). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances. [Link]
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Košmrlj, J., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications. [Link]
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Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Letters. [Link]
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Najera, C., & Chinchilla, R. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. Angewandte Chemie International Edition. [Link]
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ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. [Link]
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Shaughnessy, K. H., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega. [Link]
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Tanimoto, H., et al. (2012). Site-selective sonogashira reactions of 1,4-dibromo-2-fluorobenzene - Synthesis and properties of fluorinated alkynylbenzenes. European Journal of Organic Chemistry. [Link]
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
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Zboril, R., et al. (2019). Alkynylation of graphene via the Sonogashira C–C cross-coupling reaction on fluorographene. Chemical Communications. [Link]
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Comparative Analysis of 2-Ethynyl-5-(trifluoromethyl)pyridine: A Guide to Selectivity and Cross-Reactivity Profiling
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery and chemical biology, the strategic selection of molecular scaffolds is paramount. The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs due to its versatile chemical properties and ability to engage in critical biological interactions.[1] When functionalized with a trifluoromethyl (CF3) group and an ethynyl moiety, as in 2-Ethynyl-5-(trifluoromethyl)pyridine , the resulting scaffold becomes a high-value asset for developing targeted therapies and chemical probes.
The trifluoromethyl group is prized for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable hydrophobic interactions.[2][3] The ethynyl group serves as a versatile chemical handle, enabling covalent modification of target proteins or facilitating "click" chemistry for attaching reporter tags in chemical biology applications. This combination makes this compound and its derivatives particularly relevant as fragments or lead compounds in kinase inhibitor development, where the pyridine nitrogen can form crucial hydrogen bonds with the enzyme's hinge region.[2]
However, the potential for off-target interactions, or cross-reactivity, is a significant challenge in drug development, often leading to toxicity and clinical trial failures.[4] Therefore, rigorous assessment of a compound's selectivity—its ability to interact with the intended target while avoiding others—is not merely a characterization step but a critical determinant of its therapeutic potential.
This guide provides an in-depth comparison of this compound with common alternative scaffolds. It details the essential experimental workflows for comprehensively profiling selectivity and cross-reactivity, offering researchers the foundational knowledge to validate their molecular tools and accelerate the development of next-generation precision medicines.
Comparative Scaffolds: The Impact of Subtle Chemical Modifications
The unique properties of this compound are best understood in comparison to structurally related alternatives. The choice of the pyridine core and its substituents dramatically influences the molecule's physicochemical properties and its resulting biological activity profile.
| Feature | This compound | Alternative 1: 2-Ethynylpyridine (Lacks CF3 group) | Alternative 2: 1-Ethynyl-4-(trifluoromethyl)benzene (Phenyl core) | Alternative 3: 2-Ethynyl-5-chloropyridine (Cl instead of CF3) |
| Key Interaction Feature | Pyridine nitrogen as H-bond acceptor; CF3 for hydrophobic pocket binding.[2] | Pyridine nitrogen as H-bond acceptor. | Lacks a primary H-bond acceptor for kinase hinge interaction. | Pyridine nitrogen as H-bond acceptor; Cl for halogen bonding. |
| Metabolic Stability | High; the C-F bond is exceptionally strong, resisting metabolic degradation.[3] | Lower; the unsubstituted position is more susceptible to oxidative metabolism. | High; CF3 group imparts stability. | Moderate; aromatic C-Cl bonds can be subject to metabolic cleavage. |
| Binding Affinity Driver | Combination of H-bonding and strong hydrophobic interactions from the CF3 group.[2] | Primarily driven by H-bonding and shape complementarity. | Primarily driven by hydrophobic and van der Waals interactions. | H-bonding and potential halogen bonding interactions. |
| Electron-Withdrawing Effect | Very Strong (CF3 group). Alters the pKa of the pyridine nitrogen, influencing H-bond strength. | Neutral (relative to CF3). | Very Strong (CF3 group). | Strong (Cl group), but less than CF3. |
| Solubility | Generally lower due to the lipophilic CF3 group. | Higher relative to the CF3 analogue. | Low; highly lipophilic. | Moderate; less lipophilic than the CF3 analogue. |
| Potential Application | Potent and selective kinase inhibitors; chemical probes requiring high stability. | General kinase inhibitor scaffold; applications where high lipophilicity is undesirable. | Probes for hydrophobic pockets; less suitable for typical ATP-competitive kinase inhibition. | Kinase inhibitors; scaffolds where halogen bonding can be exploited for selectivity. |
Experimental Workflows for Selectivity Profiling
A multi-tiered approach is essential for building a comprehensive selectivity profile. This process moves from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based and proteomic analyses.
Tier 1: High-Throughput Biochemical Kinase Selectivity Screening
The foundational step in assessing selectivity for kinase-targeted compounds is to screen against a large, diverse panel of purified kinases.[5] This approach provides quantitative data (IC50 or Ki values) on inhibitory activity across the kinome, revealing both the intended targets and potential off-target liabilities.
Caption: Workflow for biochemical kinase selectivity profiling.
This protocol is a non-radiometric, high-throughput method for measuring kinase activity.[5]
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a 10-point concentration curve.
-
Assay Plate Preparation: Dispense 100 nL of each compound dilution into a 384-well assay plate.
-
Kinase Reaction:
-
Add 5 µL of a solution containing the specific kinase and its corresponding peptide substrate to each well.
-
Allow the compound and kinase to pre-incubate for 15 minutes at room temperature.
-
Initiate the phosphorylation reaction by adding 5 µL of a solution containing ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Reaction Quench: Stop the reaction by adding 15 µL of a stop buffer.
-
Data Acquisition:
-
Place the assay plate into a Caliper EZ Reader II instrument.
-
The instrument uses microfluidics to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their different charge-to-mass ratios.
-
Fluorescence is used to detect and quantify the amount of product and substrate in each well.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
-
Causality and Interpretation: The primary goal is to identify potent inhibition of the desired target while observing minimal inhibition of other kinases. A highly selective compound will have a low IC50 for its intended target and IC50 values that are at least 100-fold higher for all other kinases tested. This initial screen provides a quantitative map of the compound's activity across the kinome.
Tier 2: Cell-Based Target Validation
Biochemical assays use purified enzymes and may not reflect a compound's behavior in the complex cellular environment. Cell-based assays are crucial for confirming on-target activity and identifying off-target effects in a physiological context.
Caption: Using CRISPR to validate on-target vs. off-target effects.
This protocol definitively determines if a compound's anti-proliferative effect is mediated through its intended target.[4]
-
Cell Line Generation: Using a cancer cell line sensitive to your compound, generate a target-knockout (KO) cell line using CRISPR/Cas9 technology. Also, generate a control cell line transduced with a non-targeting guide RNA.
-
Validation of Knockout: Confirm the complete loss of the target protein in the KO cell line via Western Blot or mass spectrometry.
-
Cell Seeding: Seed both the wild-type (WT) and KO cells into 96-well plates at an equal density.
-
Compound Treatment: After 24 hours, treat both cell lines with a serial dilution of this compound.
-
Viability Assay: After 72 hours of treatment, measure cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Data Analysis: Generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) for both the WT and KO cell lines.
-
Causality and Interpretation:
-
On-Target Effect: If the KO cells are significantly more resistant to the compound than the WT cells (a large rightward shift in the dose-response curve), it validates that the compound's primary mechanism of action is through inhibition of the intended target.
-
Off-Target Effect: If the KO cells show the same sensitivity to the compound as the WT cells, it demonstrates that the compound's anti-proliferative activity is due to off-target effects.[4] This is a critical finding that would necessitate a re-evaluation of the compound's utility.
-
Tier 3: Unbiased Global Proteomic Profiling
While kinase panels and CRISPR validation are powerful, they are hypothesis-driven. Chemoproteomic methods offer an unbiased, system-wide approach to identify all proteins that physically interact with a compound in a cellular context.[6][7]
TPP is based on the principle that when a protein binds to a ligand, its thermal stability increases. This change can be detected across the entire proteome using quantitative mass spectrometry.
-
Cell Culture and Treatment: Culture cells in two separate flasks. Treat one with the test compound (e.g., this compound) at a relevant concentration, and the other with a vehicle control (DMSO).
-
Heating and Lysis: Aliquot the cell suspensions from each condition into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 37°C to 67°C). After heating, lyse the cells to release the proteins.
-
Protein Isolation: Centrifuge the lysates at high speed to pellet the aggregated (denatured) proteins. The supernatant contains the soluble, non-denatured proteins at each temperature point.
-
Sample Preparation for Mass Spectrometry: Collect the soluble fractions. Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify thousands of proteins across all samples.
-
For each protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve."
-
Compare the melting curves between the vehicle- and drug-treated samples. A significant shift in the melting curve to a higher temperature indicates a direct binding interaction between the compound and that protein.
-
-
Causality and Interpretation: TPP provides an unbiased census of the compound's direct binding targets within the cell. This can confirm the intended target and, more importantly, reveal unexpected off-targets that were not part of the initial kinase screening panel. Identifying these novel interactions is critical for understanding potential mechanisms of toxicity or for discovering new therapeutic applications (polypharmacology).
Conclusion
This compound represents a privileged scaffold with significant potential in drug discovery and chemical biology. Its unique combination of a hydrogen-bonding pyridine core, a stabilizing trifluoromethyl group, and a reactive ethynyl handle makes it an attractive starting point for developing highly potent and selective chemical tools.
However, its utility is entirely dependent on a thorough understanding of its selectivity profile. A rigorous, multi-tiered validation strategy is non-negotiable. By systematically progressing from broad biochemical profiling to definitive cell-based target validation and unbiased proteomic analysis, researchers can build a comprehensive and reliable understanding of their compound's interactions. This methodical approach is the bedrock of scientific integrity, enabling the confident selection of compounds with the highest potential for therapeutic success and minimizing the risk of costly failures due to unforeseen cross-reactivity.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Ethynyl-5-(trifluoromethyl)pyridine
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. While 2-Ethynyl-5-(trifluoromethyl)pyridine is a valuable building block in modern synthesis, its handling and disposal demand a meticulous and informed approach. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe and responsible management of this compound's waste stream, ensuring the protection of both personnel and the environment.
Hazard Assessment: Understanding the "Why" Behind the Procedure
Before any disposal protocol can be implemented, a thorough understanding of the inherent hazards of this compound is essential. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications necessitate that this compound be treated as hazardous waste .[2][3] The trifluoromethyl group and the pyridine ring contribute to its reactivity and potential for biological harm, making improper disposal a significant risk.[2][3] Therefore, all materials contaminated with this compound, including residual amounts in containers, personal protective equipment (PPE), and spill cleanup materials, must be managed as hazardous waste.[2]
Quantitative Hazard and Regulatory Data
For quick reference, the following table summarizes key data pertinent to the safe handling and disposal of this compound and related hazardous materials.
| Parameter | Guideline/Value | Source Analogs & Regulations |
| Waste Classification | Hazardous Waste | EPA (RCRA), Pyridine, Trifluoromethyl Compounds[4][5] |
| Primary Hazards | Harmful if swallowed, Skin/Eye Irritant, Respiratory Irritant | This compound SDS[1] |
| UN Number | 2811 (for Toxic Solids, Organic, N.O.S.) | This compound SDS[1] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat, respirator (if dust/aerosol is generated) | General Laboratory Safety, SDS recommendations[1][6] |
| Occupational Exposure Limits | Not established for this specific compound. Follow guidelines for related pyridines (e.g., Pyridine TWA: 1 ppm). | ACGIH, NIOSH[7] |
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to ensure a closed-loop system of waste management, from the point of generation to final disposal.
The most effective waste management strategy begins with minimizing waste generation.[8][9]
-
Source Reduction: Order only the necessary quantities of this compound for your experiments.[8]
-
Accurate Weighing: Utilize precise weighing techniques to avoid generating excess material.
-
Waste Segregation: At the point of generation, immediately segregate waste contaminated with this compound from non-hazardous waste and other chemical waste streams.[10][11] Do not mix this waste with incompatible materials such as strong oxidizing agents or acids.[12]
The integrity of your waste containment is critical to preventing accidental exposure and ensuring regulatory compliance.
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for solid and liquid waste. High-density polyethylene (HDPE) containers are a suitable choice.[2]
-
Labeling: Immediately label the waste container with the following information:
Proper storage of hazardous waste is regulated to minimize risks within the laboratory.
-
Designated Area: Store the sealed waste container in a designated and secure Satellite Accumulation Area.[8]
-
Ventilation: The SAA should be well-ventilated to prevent the accumulation of any potential vapors.[13]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate potential leaks or spills.[13]
In the event of a spill, a swift and appropriate response is crucial.
-
Personal Protection: Ensure you are wearing the appropriate PPE before addressing a spill.[6]
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[14]
-
Cleanup: Collect all contaminated absorbent and cleaning materials and place them in the designated hazardous waste container.[2] Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
The final step in the disposal process is the transfer of waste to a licensed hazardous waste disposal facility.
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[2]
-
Documentation: Ensure all necessary paperwork is completed for the waste manifest, which tracks the waste from your laboratory to its final destination ("cradle-to-grave").[15]
-
Regulatory Compliance: The disposal must be carried out in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the decision-making and procedural flow.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. epa.gov [epa.gov]
- 5. axonator.com [axonator.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. acewaste.com.au [acewaste.com.au]
- 11. actenviro.com [actenviro.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. creliohealthblogs.wpcomstaging.com [creliohealthblogs.wpcomstaging.com]
- 14. aksci.com [aksci.com]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Ethynyl-5-(trifluoromethyl)pyridine
This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 2-Ethynyl-5-(trifluoromethyl)pyridine (CAS No. 379670-42-5). As a substituted pyridine, this compound requires careful management to mitigate risks associated with its specific chemical properties. This guide moves beyond mere compliance, embedding principles of causality and self-validating protocols to ensure the highest level of laboratory safety.
Foundational Hazard Assessment: The "Why" Behind the "What"
Understanding the intrinsic hazards of this compound is the critical first step in establishing a robust safety protocol. The compound is classified with the following key hazards:
-
H302: Harmful if swallowed.[1]
These classifications dictate that the primary routes of exposure to mitigate are ingestion, skin contact, eye contact, and inhalation. The trifluoromethyl group and the reactive ethynyl group contribute to its potential for biological activity and irritation. Therefore, all subsequent controls and PPE recommendations are designed to create effective barriers against these specific exposure routes.
Engineering Controls: The First and Most Critical Barrier
Before any discussion of PPE, it is imperative to state that PPE is the last line of defense. The primary method for controlling exposure to this compound is through robust engineering controls.
All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified and properly functioning chemical fume hood .[4][5] The fume hood's negative pressure environment is essential to contain vapors and fine particulates, preventing respiratory exposure.[5] An emergency eyewash station and safety shower must be immediately accessible in any area where this chemical is handled.[6][7]
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][3] Standard safety glasses do not provide adequate protection from splashes.
-
Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[6][8]
-
Enhanced Requirement: For procedures with a higher risk of splashing (e.g., large-volume transfers, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[9]
Hand Protection
This compound causes skin irritation, and absorption through the skin is a potential route of exposure.[1] Glove selection is therefore critical.
-
Recommended Material: Wear nitrile or neoprene gloves.[4] Latex gloves are not recommended as they provide poor protection against many organic chemicals.
-
Protocol: Gloves must be inspected for tears or pinholes before each use.[8] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8] Contaminated gloves must be disposed of as hazardous waste in accordance with applicable regulations.[8] Always wash hands thoroughly with soap and water after removing gloves.[1]
Body Protection
To prevent incidental contact with skin, appropriate body protection is necessary.
-
Minimum Requirement: A clean, long-sleeved laboratory coat, fully buttoned, is mandatory.[9]
-
Enhanced Requirement: For larger-scale operations, a chemically resistant apron should be worn over the lab coat to provide an additional barrier against spills and splashes.
Respiratory Protection
When used inside a certified chemical fume hood, airborne concentrations should be kept below exposure limits, and specific respiratory protection is typically not required.[6]
-
Standard Operations: No respirator is needed if work is confined to a fume hood.
-
Emergency Situations: In the event of a large spill or ventilation failure, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge may be necessary.[6][10] All personnel required to wear respirators must be part of a formal respiratory protection program.
PPE Selection Matrix for Common Laboratory Tasks
For clarity, the table below summarizes the minimum PPE requirements for different operational scenarios.
| Task / Scenario | Scale | Eye / Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Any | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid | < 1 g | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
| Solution Preparation | < 100 mL | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
| Transfer / Reaction | > 1 g / 100 mL | Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chem-Resistant Apron | Not Required (in fume hood) |
| Spill Cleanup | Any | Goggles & Face Shield | Heavy-Duty Nitrile or Butyl Gloves | Chemical Resistant Suit/Apron | Required (Air-Purifying Respirator) |
Workflow: PPE Integration for a Standard Operating Procedure
This section provides a step-by-step protocol for preparing a 100 mL, 0.1 M solution of this compound in dichloromethane, demonstrating the integration of PPE at each stage.
dot
Caption: Experimental workflow with integrated PPE steps.
-
Preparation and PPE Inspection: a. Verify the chemical fume hood is operational (check airflow monitor). b. Assemble all necessary glassware, solvent, and magnetic stir bar. c. Inspect your PPE: Chemical splash goggles for clarity and strap integrity; nitrile gloves for any defects; lab coat for cleanliness. d. Don the lab coat (fully buttoned), followed by goggles and gloves.[1]
-
Weighing the Solid: a. Place an analytical balance inside the fume hood if possible. If not, tare a vial on the bench, handle the sealed primary container, and perform the weighing in the hood. b. Transfer approximately 1.71 g of this compound into the tared vial using a spatula. Keep the container opening away from your breathing zone. c. Securely cap the stock bottle and the vial containing the weighed solid.
-
Dissolution: a. In the fume hood, add a magnetic stir bar to a 100 mL volumetric flask. b. Carefully add the weighed solid to the flask. c. Add approximately 50 mL of dichloromethane to the flask. Swirl gently to dissolve the solid. d. Once dissolved, dilute to the 100 mL mark with dichloromethane. Cap and invert several times to ensure homogeneity.
-
Transfer and Storage: a. Transfer the solution to a clearly labeled, sealed, and appropriate storage bottle. b. The label should include the chemical name, concentration, solvent, date, and your initials.
-
Decontamination and Disposal: a. All disposable materials that contacted the chemical (e.g., weighing paper, contaminated gloves, pipette tips) must be placed in a designated solid hazardous waste container.[5] b. Rinse any non-disposable glassware with a small amount of clean solvent, collecting the rinseate in a designated liquid hazardous waste container. Then, wash the glassware thoroughly. c. Wipe down the work surface inside the fume hood. d. Doff PPE in the correct order (gloves first), and wash hands immediately and thoroughly with soap and water.[1]
Disposal and Decontamination Plan
Contaminated PPE is considered hazardous waste. Never take contaminated lab coats home. Most institutions have a professional laundry service for lab coats; if contaminated by a splash, it may need to be disposed of as solid hazardous waste. Disposable gloves and any other contaminated items must be collected in a clearly labeled hazardous waste container for pickup by your institution's Environmental Health and Safety (EHS) department.[5] Do not dispose of this material in the regular trash or down the drain.[5]
Emergency Response
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
By adhering to these integrated safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
-
New Jersey Department of Health. (Date N/A). Hazard Summary: Pyridine. [Link]
-
Cole-Parmer. (Date N/A). Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]
Sources
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- 2. chemical-label.com [chemical-label.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
